molecular formula C36H34Cl2N6O4 B1668936 Diarylide Yellow CAS No. 5102-83-0

Diarylide Yellow

Cat. No.: B1668936
CAS No.: 5102-83-0
M. Wt: 685.6 g/mol
InChI Key: IAFBRPFISOTXSO-DNTKMCMCSA-N
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Description

Diarylide Yellow, specifically Pigment Yellow 83 (PY83), is a synthetic organic pigment with the chemical formula C₃₆H₃₂Cl₄N₆O₈ and CAS Number 5567-15-7 . This compound is classified as a disazoacetoacetanilide and is widely recognized in research for its high tinting strength, semi-opaque nature, and reddish-yellow hue . Contrary to a simple disazo structure, X-ray crystallography confirms it exists predominantly in the bisketohydrazone tautomeric form, which influences its crystalline arrangement and performance properties . The primary research applications for this compound are in the development and testing of advanced materials, particularly for printing inks, plastics, and coatings . Its value in these fields stems from an optimal balance of properties, including good solvent and migration resistance, which makes it a subject of interest for formulating lithographic inks and lead-free paints . Studies focus on how its crystal structure and particle size distribution, often described as a triclinic lattice with molecules packed in an interlocking, layer-type arrangement, directly impact critical optical and rheological properties in the final application . This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research and investigation by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle the dry powder with care to avoid inhalation of dust and refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBRPFISOTXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
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CAS No.

5102-83-0
Record name Pigment Yellow 13
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
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Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]
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Record name PIGMENT YELLOW 13
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Foundational & Exploratory

Diarylide Yellow: A Deep Dive into Synthesis and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diarylide yellows are a significant class of organic pigments, widely utilized in printing inks, coatings, and plastics due to their brilliant color, good lightfastness, and thermal stability.[1][2] This technical guide provides an in-depth exploration of their synthesis, molecular structure, and key physicochemical properties, presenting data in a structured format for researchers and professionals in relevant fields.

Core Synthesis Pathway

The fundamental synthesis of diarylide yellow pigments involves a two-step process: the tetrazotization of an aromatic diamine, followed by a coupling reaction with one or more acetoacetarylides.[1][3] The most common aromatic diamine used is 3,3'-dichlorobenzidine (B165656).[3][4]

Step 1: Tetrazotization of 3,3'-Dichlorobenzidine

In this initial step, 3,3'-dichlorobenzidine is converted to its corresponding tetrazonium salt. This is typically achieved by reacting it with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C).[3][4] The low temperature is crucial to prevent the decomposition of the unstable tetrazonium salt.

Step 2: Azo Coupling

The resulting tetrazonium salt is then reacted with an acetoacetarylide, which acts as a coupling component.[3][4] The specific acetoacetarylide used determines the final properties of the pigment, such as its shade, transparency, and resistance to solvents and light.[4] By varying the substituents on the acetoacetarylide, a wide range of this compound pigments can be produced.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_process Synthesis Process 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Tetrazotization Tetrazotization 3,3'-Dichlorobenzidine->Tetrazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Tetrazotization Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Tetrazotization Acetoacetarylide Acetoacetarylide Azo Coupling Azo Coupling Acetoacetarylide->Azo Coupling Tetrazonium Salt Tetrazonium Salt Tetrazotization->Tetrazonium Salt Intermediate This compound Pigment This compound Pigment Azo Coupling->this compound Pigment Tetrazonium Salt->Azo Coupling

Figure 1: Generalized synthesis pathway for this compound pigments.

Detailed Experimental Protocols

The following tables outline typical experimental protocols for the synthesis of this compound pigments, with specific examples for Pigment Yellow 12 and a generic procedure.

Table 1: Experimental Protocol for Tetrazotization of 3,3'-Dichlorobenzidine

ParameterValue/Description
Reactants
3,3'-Dichlorobenzidine (as dihydrochloride (B599025) salt)100 parts
Water700 parts
31.5% Hydrochloric Acid150 parts
Sodium Nitrite55.5 parts
Reaction Conditions
Temperature0-5°C
Reaction Time~60 minutes
Procedure 1. Charge the reactor with 3,3'-dichlorobenzidine dihydrochloride, water, and hydrochloric acid.[3][4] 2. Stir the mixture to form a suspension.[5] 3. Cool the suspension to 0-5°C.[3][4] 4. Add sodium nitrite to the cooled suspension.[3][5] 5. Continue stirring for approximately 60 minutes until the tetrazotization is complete.[3][4] 6. Destroy excess nitrous acid with sulfamic acid.[3]
Product 3,3'-Dichlorobenzidine tetrazonium chloride

Table 2: Experimental Protocol for Azo Coupling

ParameterValue/Description
Reactants
Tetrazonium Salt SolutionFrom previous step
Acetoacetarylide (e.g., Acetoacetanilide for PY 12)Stoichiometric amount
Reaction Conditions
pHAdjusted as needed (e.g., to 10.7 in some cases)[6]
TemperatureCan be increased (e.g., to 85°C)[6]
Procedure 1. The tetrazonium salt solution is added to a solution of the acetoacetarylide.[3] 2. The pH and temperature are adjusted to optimize the coupling reaction.[6] 3. The resulting pigment slurry is stirred for a specified time to ensure complete reaction.[6] 4. The pigment is then filtered, washed with water, and dried.[6]
Product This compound Pigment

Molecular Structure

X-ray crystallography studies have revealed that this compound pigments exist predominantly in the bisketohydrazone tautomeric form rather than the often-depicted diazo form.[1][7] The molecule is nearly planar, which contributes to its crystalline stability.[8][9] The specific conformation and crystal packing influence the pigment's final properties.[7][8]

Figure 2: Skeletal structure of a generic this compound pigment in its bisketohydrazone form.

Physicochemical Properties

The properties of this compound pigments can vary significantly based on their specific chemical structure. The following table summarizes key data for some common this compound pigments.

Table 3: Physicochemical Properties of Selected this compound Pigments

PropertyPigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 83
CAS Number 6358-85-6[9]5102-83-0[10][11]5468-75-75567-15-7[2]
Molecular Formula C₃₂H₂₆Cl₂N₆O₄[9]C₃₆H₃₄Cl₂N₆O₄[10]C₃₄H₃₀Cl₂N₆O₄[12]C₃₆H₃₂Cl₄N₆O₈[2]
Molecular Weight ( g/mol ) 629.50[9][13]685.6[10]657.55[12]-
Melting Point (°C) 320 (decomposes)[9][13]---
Density (g/cm³) 1.22[9][13]1.35-1.5[2]
Water Solubility < 1 mg/mL[9][13]InsolubleInsolubleInsoluble
Oil Absorption ( g/100g ) -~4040-74[12]58[2]
Hue Yellow[1]Reddish YellowReddish Yellow[12]Reddish Yellow[2]

Conclusion

This compound pigments represent a versatile and commercially important class of colorants. Their synthesis, based on the fundamental chemistry of tetrazotization and azo coupling, allows for a wide range of products with tailored properties. The understanding of their molecular structure, particularly the prevalence of the bisketohydrazone tautomer, is key to explaining their stability and performance characteristics. The data presented in this guide provides a solid foundation for researchers and professionals working with these materials.

References

CAS number and IUPAC name for Diarylide Yellow.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diarylide Yellow for Researchers and Scientists

This technical guide provides a comprehensive overview of this compound, specifically focusing on the compound identified by CAS number 5102-83-0. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical, physical, and toxicological information on this substance.

Chemical Identification

This compound is a member of the diarylide pigment class, characterized by its vibrant yellow hue. The specific compound detailed in this guide is most commonly referred to as Pigment Yellow 13.

IdentifierValue
CAS Number 5102-83-0[1][2][3]
IUPAC Name 2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide[4][5]
Synonyms This compound AAMX, Pigment Yellow 13[1]
Molecular Formula C36H34Cl2N6O4[4][5]
Molecular Weight 685.6 g/mol [6]

Physicochemical Properties

This compound is a solid organic powder with very low solubility in water.[5] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Appearance Yellow Powder--INVALID-LINK--
Melting Point Decomposes above 300 °COECD SIDS
Water Solubility 0.35 - 8.1 µg/LOECD SIDS
Solubility in n-octanol 8.5 - 49.8 µg/LOECD SIDS
Bulk Density 1.5 g/cm³--INVALID-LINK--
pH 5.0 - 8.0--INVALID-LINK--, --INVALID-LINK--

Toxicological Profile

This compound pigments are generally considered to have low toxicity due to their very low bioavailability.[7] However, a key consideration is their potential to decompose at high temperatures (above 200°C) to release 3,3'-dichlorobenzidine (B165656), a known carcinogen.[4][8]

EndpointResultSpecies
Acute Oral LD50 >3000 mg/kg bwRat[5]
Acute Dermal LD50 >3000 mg/kg bwNot specified[5]
Acute Inhalation LC50 >4.448 mg/m³Not specified[5]
Carcinogenicity Not classified as a carcinogen. However, the decomposition product 3,3'-dichlorobenzidine is a suspected human carcinogen.Not applicable[1][9]
Mutagenicity Non-mutagenic in bacterial tests.[5]Bacteria[5]

Experimental Protocols

Detailed experimental protocols for toxicological testing of pigments like this compound typically follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, acute oral toxicity studies would be conducted according to OECD Test Guideline 423 . This protocol involves the administration of the test substance to fasted animals, followed by observation for a defined period to assess for signs of toxicity and mortality.

Logical Relationships and Pathways

While there are no known direct signaling pathways associated with this compound due to its inert nature, a critical logical pathway to consider is its thermal decomposition.

A This compound (Pigment Yellow 13) B Heat (> 200°C) A->B Exposure to high temperature C 3,3'-Dichlorobenzidine (DCB) B->C D Aromatic Amines B->D

Thermal decomposition pathway of this compound.

The primary concern from a toxicological and drug development perspective is the potential for human exposure to 3,3'-dichlorobenzidine (DCB), a decomposition product. The metabolic activation of DCB is a critical pathway leading to its carcinogenic effects.

A 3,3'-Dichlorobenzidine (DCB) B N-oxidation (by Cytochrome P450) A->B C N-hydroxy-DCB B->C D N-acetylation (by N-acetyltransferase) C->D E N-acetoxy-DCB D->E F DNA Adducts E->F G Mutation & Carcinogenesis F->G

Metabolic activation pathway of 3,3'-Dichlorobenzidine.

Applications and Considerations

This compound is widely used as a pigment in printing inks, plastics, and coatings.[10][11] It is not used in food or drug applications.[12] For researchers in drug development, it is crucial to be aware of this compound as a potential impurity or a component in packaging materials, where its low migration potential is a key attribute.[13] However, the potential for decomposition under high-temperature processing conditions must be considered.[13]

References

The Discovery and Enduring Legacy of Diarylide Yellow Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a pivotal class of high-performance organic pigments.

Diarylide Yellow pigments, a cornerstone of the yellow organic pigment family, have played a crucial role in the coloration of a vast array of materials for over a century. First synthesized in 1911, these disazo colorants, derived from benzidine, rose to prominence in the 1930s, offering a compelling combination of vibrant color, good tinting strength, and fair to good lightfastness.[1][2] Their development was significantly influenced by historical events; with German imports ceasing during World War I, American manufacturers intensified their research into azo dyes, accelerating the advancement of pigments like Diarylide Yellows.[3] This guide provides a comprehensive technical overview of the discovery, synthesis, and key properties of these enduring pigments for researchers, scientists, and professionals in drug development and related fields.

A Century of Color: Historical Development

The journey of this compound pigments is a significant chapter in the broader history of synthetic organic colorants. Following the discovery of the first azo pigment, Tartrazine Yellow (PY100), in 1884, and the introduction of Hansa Yellows (arylide yellows) in 1909, the first diarylide was synthesized in 1911.[3][4] However, it wasn't until the 1930s that they saw widespread commercial use, initially marketed for rubber applications under trade names like Vulcan Fast Yellows and Oranges.[3] These pigments are formed through the chemical reaction of a doubly diazotized aromatic diamine, typically a derivative of 3,3'-dichlorobenzidine (B165656), with an acetoacetanilide (B1666496) coupling agent.[3][5] This fundamental reaction allows for a wide range of yellow to greenish-yellow shades by varying the specific aromatic diamine and coupling components.[5]

Synthesis of this compound Pigments: A Detailed Look

The manufacturing process for this compound pigments is a two-step diazotization and coupling reaction. The general procedure involves the tetrazotization of a substituted benzidine, most commonly 3,3'-dichlorobenzidine (DCB), followed by its coupling with two equivalents of an acetoacetarylide.

General Experimental Protocol:
  • Tetrazotization of 3,3'-Dichlorobenzidine (DCB):

    • A suspension of 3,3'-dichlorobenzidine is prepared in an acidic aqueous medium, typically using hydrochloric acid.

    • The suspension is cooled to a low temperature, usually between 0-5°C, using ice.

    • A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature and vigorous stirring. This reaction forms the tetrazo salt, 3,3'-dichlorobenzidine tetrazonium chloride.

    • The completion of the diazotization is monitored, and any excess nitrous acid is subsequently destroyed.

  • Coupling Reaction:

    • The coupling component, an acetoacetarylide, is dissolved in an alkaline aqueous solution.

    • This solution is then added to the previously prepared tetrazonium salt solution under controlled pH and temperature conditions.

    • The coupling reaction occurs rapidly, resulting in the precipitation of the insoluble this compound pigment.

    • The pigment slurry is then heated to a specific temperature for a defined period to facilitate crystal growth and achieve the desired pigmentary properties.

    • Finally, the pigment is isolated by filtration, washed thoroughly with water to remove soluble salts, dried, and pulverized.

Specific Methodologies for Key Diarylide Yellows:
  • Pigment Yellow 12 (PY12): Prepared by the coupling of tetrazotized 3,3'-dichlorobenzidine with acetoacetanilide.[6]

  • Pigment Yellow 13 (PY13): Synthesized by coupling tetrazotized 3,3'-dichlorobenzidine with acetoacet-m-xylidide.[6]

  • Pigment Yellow 14 (PY14): Produced by the coupling reaction between tetrazotized 3,3'-dichlorobenzidine and acetoacet-o-toluidide.[7] A continuous-flow synthesis using a three-stream micromixing process has also been developed to control the pH of the azo coupling reaction more accurately.[8]

  • Pigment Yellow 17 (PY17): Results from the coupling of tetrazotized 3,3'-dichlorobenzidine with acetoacet-o-anisidide.[7]

  • Pigment Yellow 83 (PY83): A detailed protocol for the synthesis of Pigment Yellow 83 involves the following steps:

    • In a primary reaction vessel, add deionized water, a dispersant, 3,3'-dichlorobenzidine (DCB), and a hydrochloric acid solution, and stir.

    • Cool the mixture to 2°C with ice and add a sodium nitrite solution to initiate the diazotization reaction, forming the diazonium solution.

    • In a separate vessel, dissolve the coupling component, 4-chloro-2,5-dimethoxyacetoacetanilide (Color Phenol AS-IRG), in deionized water and adjust the temperature and pH with liquid alkali.

    • Add glacial acetic acid to the coupling solution to adjust the pH to 6 and the temperature to 15°C.

    • Add the diazonium solution to the coupling solution. After the coupling is complete, raise the temperature to 80°C and maintain for 1.5 hours.

    • Filter, wash, and dry the crude pigment.

    • The crude pigment cake is then treated with an organic solvent, heated, and washed with water until neutral to yield the final product.[4]

Comparative Properties of Key this compound Pigments

The performance characteristics of this compound pigments can be tailored by modifying the chemical structures of the starting materials. The following tables summarize key quantitative data for some of the most commercially important this compound pigments.

Table 1: Physical and Chemical Properties

PigmentC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 12Pigment Yellow 126358-85-6C₃₂H₂₆Cl₂N₆O₄629.5[9]
This compound 13Pigment Yellow 135102-83-0C₃₆H₃₄Cl₂N₆O₄685.6
This compound 14Pigment Yellow 145468-75-7C₃₄H₃₀Cl₂N₆O₄657.5[5]
This compound 17Pigment Yellow 174531-49-1C₃₄H₃₀Cl₂N₆O₆690[3]
This compound 83Pigment Yellow 835567-15-7C₃₆H₃₂Cl₄N₆O₈818.5[10]

Table 2: Performance and Resistance Properties

PigmentHeat Resistance (°C)Lightfastness (1-8 Scale)Oil Absorption ( g/100g )Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)
PY12 180[11]6[11]40-50[11]5[12]5[12]
PY13 180[13]435-455[14]5[14]
PY14 180[15]6[15]35-45[15]5[16]5[16]
PY17 180[1]6[1]45-55[1]5[17]5[17]
PY83 200[18]7-8[6]60-70[19]5[19]5[19]

(Note: Lightfastness and resistance properties are rated on scales where a higher number indicates better performance. Data is compiled from various sources and may vary depending on the specific grade and testing conditions.)

Visualizing the Synthesis Pathway

The core chemical process for producing this compound pigments can be represented as a two-step reaction pathway.

Diarylide_Yellow_Synthesis cluster_diazotization Step 1: Tetrazotization cluster_coupling Step 2: Coupling Reaction DCB 3,3'-Dichlorobenzidine (Aromatic Diamine) NaNO2_HCl Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) (0-5°C) Tetrazonium Tetrazonium Salt NaNO2_HCl->Tetrazonium Diazotization Acetoacetarylide Acetoacetarylide (Coupling Component) Tetrazonium->Acetoacetarylide Coupling Pigment This compound Pigment (Insoluble Precipitate) Pigment_Synthesis_Workflow Start Start: Raw Material Preparation Diazotization Tetrazotization of Diamine Start->Diazotization Coupling Coupling with Acetoacetarylide Diazotization->Coupling HeatTreatment Heat Treatment (Pigment Conditioning) Coupling->HeatTreatment FiltrationWashing Filtration and Washing HeatTreatment->FiltrationWashing Drying Drying FiltrationWashing->Drying Pulverization Pulverization and Standardization Drying->Pulverization End End: Final Pigment Product Pulverization->End

References

A Technical Guide to the Solubility and Thermal Stability of Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and thermal stability of Diarylide Yellow pigments. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of key processes to support advanced applications and safety assessments.

Introduction to this compound Pigments

Diarylide Yellows are a class of organic pigments characterized by their vibrant yellow to yellow-green hues. Structurally, they are disazo pigments derived from 3,3'-dichlorobenzidine (B165656).[1] These pigments are widely used in printing inks, coatings, and plastics due to their high color strength and good solvent resistance.[2][3] However, their application in high-temperature processes requires a thorough understanding of their thermal stability. This guide delves into the critical aspects of their solubility in various media and their behavior under thermal stress.

Solubility Profile

This compound pigments are known for their generally low solubility, a key characteristic of pigments designed to remain as solid particles within a medium.[4][5] This low solubility contributes to their desirable properties such as bleed and migration resistance.

Data Presentation: Solubility of this compound Pigments

The following table summarizes the quantitative solubility data available for this compound pigments. It is important to note that specific values can vary between different members of the this compound family (e.g., Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83).

SolventSolubilityTemperature (°C)Notes
Water< 1 µg/L to 10.6 µg/L[5][6]23 - 25Very low solubility is a defining characteristic.
n-Octanol2.6 µg/L to 140 µg/L[5][6]Not SpecifiedRelatively higher than in water, but still very low.
TolueneSlightly soluble[1]Not SpecifiedApplies specifically to Pigment Yellow 13.
1,2,4-TrichlorobenzeneSoluble at high temperatures200Used for growing single crystals for X-ray crystallography.[4]

Qualitatively, this compound pigments exhibit good to excellent fastness in many organic solvents, which is a critical attribute for their use in inks and coatings to prevent bleeding of the color.[3]

Thermal Stability

The thermal stability of this compound pigments is a critical parameter, especially for applications involving high-temperature processing such as in plastics. While generally considered to have considerable thermal stability, there is a distinct temperature threshold beyond which they degrade.[2][4]

Data Presentation: Thermal Stability of this compound Pigments
ParameterValueNotes
Decomposition Temperature > 200 °C[3][4][7][8][9][10]This is the widely cited temperature at which thermal degradation begins.
> 300 °C (before melting)[5]Some sources indicate a higher decomposition temperature.
> 330 °C (Pigment Yellow 13)[1]Specific values can vary for different this compound pigments.
Heat Stability in Applications ~199 °CFor applications in paints and HDPE.[9][10]
Hazardous Decomposition Products 3,3'-Dichlorobenzidine (DCB)[4][7][8][9][10]A known carcinogen, its formation is a significant safety concern.
Oxides of carbon and nitrogen, smokeGeneral products of organic material combustion.[7]

The primary concern with the thermal decomposition of this compound pigments is the release of 3,3'-dichlorobenzidine (DCB), a carcinogenic aromatic amine.[4][7][8][9][10] This decomposition pathway is a critical consideration for both manufacturing processes and the lifecycle of products containing these pigments.

Experimental Protocols

This section outlines detailed methodologies for the determination of solubility and thermal stability of this compound pigments, based on established international standards.

Protocol for Determining Aqueous Solubility (Based on OECD Guideline 105)

Objective: To determine the water solubility of a this compound pigment using the flask method, suitable for substances with low solubility.

Apparatus:

  • Mechanical shaker or magnetic stirrer with temperature control.

  • Constant temperature bath.

  • Centrifuge.

  • Analytical balance.

  • pH meter.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

  • Preparation: Add an excess amount of the dry this compound pigment to a series of flasks containing deionized water. The excess is crucial to ensure saturation is reached.

  • Equilibration: Seal the flasks and agitate them in a constant temperature bath at 20 ± 0.5 °C. Agitation should be gentle to avoid the formation of emulsions. The time required to reach equilibrium should be determined in a preliminary test, but is typically 24 to 48 hours for poorly soluble substances.

  • Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let the suspended particles settle. Centrifuge the samples at a high speed to ensure complete separation of the solid pigment from the aqueous phase.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant. Analyze the concentration of the dissolved this compound pigment in the aqueous sample using a validated HPLC method.

  • Data Reporting: The solubility is reported as the average concentration from at least three replicate flasks, expressed in mg/L or µg/L. The pH of the saturated solution should also be reported.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss characteristics of a this compound pigment.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

  • Sample pans (e.g., platinum or ceramic).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dry this compound pigment (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the mass loss versus temperature curve (thermogram). The onset temperature of the major mass loss step is typically reported as the decomposition temperature. The derivative of the mass loss curve can be used to more precisely identify the temperatures of maximum decomposition rates.

Protocol for Characterizing Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and glass transitions, and to further characterize the thermal stability of a this compound pigment.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a furnace and cooling system.

  • Sample pans (e.g., aluminum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dry this compound pigment (typically 2-5 mg) into a DSC sample pan and seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.

  • Thermal Program: Subject the sample to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition, holding it isothermally, and then cooling it back to ambient temperature.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature (DSC thermogram). Endothermic peaks may indicate melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature of an exothermic decomposition peak provides information on the thermal stability.

Mandatory Visualizations

Synthesis of this compound Pigments

The synthesis of this compound pigments is a multi-step process that begins with the diazotization of a benzidine (B372746) derivative, followed by a coupling reaction with acetoacetanilide (B1666496) or its derivatives.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction A 3,3'-Dichlorobenzidine D Tetrazotized 3,3'-Dichlorobenzidine A->D Reaction at 0-5 °C B Sodium Nitrite (NaNO2) B->D Reaction at 0-5 °C C Hydrochloric Acid (HCl) C->D Reaction at 0-5 °C F This compound Pigment D->F Coupling E Acetoacetanilide E->F

Caption: A simplified workflow for the synthesis of this compound pigment.

Thermal Decomposition Pathway

The thermal decomposition of this compound pigments at temperatures exceeding 200°C is a critical process to understand due to the formation of hazardous byproducts.

Decomposition_Pathway A This compound Pigment B Heat (> 200 °C) C Thermal Decomposition B->C D 3,3'-Dichlorobenzidine (DCB) (Carcinogenic) C->D yields E Other Gaseous Byproducts (COx, NOx, Smoke) C->E yields

Caption: The thermal decomposition pathway of this compound pigment.

References

Spectroscopic Analysis of Diarylide Yellow Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Diarylide Yellow compounds. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support their work in characterizing these significant organic pigments.

Diarylide Yellows are a class of synthetic organic pigments widely used in printing inks, plastics, and coatings. Their robust color strength and stability necessitate precise analytical methods for quality control, identification in various matrices, and safety assessments. Spectroscopic techniques are paramount in elucidating the molecular structure, purity, and characteristics of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within this compound compounds, which are responsible for their color. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent environment.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of a this compound pigment in a suitable solvent.

Materials:

  • This compound pigment sample (e.g., Pigment Yellow 12, 13, 14, or 83)

  • Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Chloroform)

  • Volumetric flasks

  • Analytical balance

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent in which the this compound compound is sufficiently soluble and that does not absorb in the spectral region of interest (typically 350-600 nm). DMF is a commonly used solvent.

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound pigment (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Analysis:

    • Calibrate the spectrophotometer using the pure solvent as a blank.

    • Record the UV-Vis spectrum of each diluted solution over a wavelength range of 300 to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).

    • A plot of absorbance versus concentration should yield a straight line, the slope of which is equal to ε.

Quantitative Data: UV-Vis Spectroscopy
PigmentSolventλmax (nm)Reference
Pigment Yellow 14DMF431[1]
Pigment Yellow 14DMSO489[1]
Diarylide DerivativeSolid State~443[1]
Diarylide DerivativeSolution~431[1]

Note: λmax values can shift depending on the solvent polarity and the specific substitution pattern on the diarylide molecule.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound compounds. These techniques are complementary and are crucial for identifying the characteristic bonds within the pigment molecules.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of a solid this compound pigment.

Materials:

  • This compound pigment sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

    • Add a very small amount of the this compound pigment (approximately 1-2% of the KBr weight).

    • Thoroughly grind the mixture until a fine, homogeneous powder is obtained. This is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powder into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to correct for atmospheric and instrumental contributions.

Quantitative Data: FT-IR and Raman Spectroscopy

The spectra of this compound pigments are complex, but several characteristic vibrational modes can be identified.

Wavenumber (cm⁻¹)AssignmentTechniqueReference
~1670 - 1630C=O stretching (Amide I)FT-IR
~1590C=C aromatic stretchingFT-IR/Raman[2]
~1550N-H bending and C-N stretching (Amide II)FT-IR
~1500Azo (-N=N-) stretchingFT-IR[2]
~1450CH₃ bendingFT-IR
~1280C-N stretchingFT-IR/Raman[2]
~850C-H out-of-plane bending (aromatic)FT-IR[2]

Note: The exact positions of these bands can vary depending on the specific molecular structure and crystalline form of the pigment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound compounds in solution. ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. Due to the low solubility of many this compound pigments, deuterated solvents such as DMSO-d₆ or CDCl₃ are often used, sometimes at elevated temperatures.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a this compound compound for structural verification.

Materials:

  • This compound pigment sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube. Gentle heating or sonication may be required to aid dissolution.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the prepared sample.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Quantitative Data: NMR Spectroscopy
  • ¹H NMR (ppm):

    • 10.0 - 11.0 (Amide N-H)

    • 7.0 - 8.5 (Aromatic C-H)

    • 2.0 - 2.5 (Methyl C-H)

  • ¹³C NMR (ppm):

    • 160 - 170 (Amide C=O)

    • 110 - 150 (Aromatic C)

    • 15 - 25 (Methyl C)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound compounds, which aids in their identification and structural confirmation. Techniques such as Laser Desorption Ionization (LDI) and Electrospray Ionization (ESI) are often employed.

Experimental Protocol: Laser Desorption Ionization Mass Spectrometry (LDI-MS)

Objective: To obtain the mass spectrum of a this compound pigment to confirm its molecular weight and study its fragmentation.

Materials:

  • This compound pigment sample

  • MALDI plate

  • LDI-MS instrument

Procedure:

  • Sample Preparation: A small amount of the finely powdered pigment is applied directly to the MALDI plate. For Matrix-Assisted Laser Desorption Ionization (MALDI), the sample would be co-crystallized with a suitable matrix.

  • Mass Analysis: The sample plate is introduced into the mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization. The resulting ions are then analyzed by the mass analyzer (e.g., Time-of-Flight - TOF).

  • Data Analysis: The resulting mass spectrum will show the molecular ion ([M]⁺ or [M+H]⁺) and various fragment ions. The fragmentation pattern can provide structural information. For Diarylide Yellows, cleavage of the amide bonds is a common fragmentation pathway.

Quantitative Data: Mass Spectrometry
PigmentIonization Method[M+H]⁺ or [M]⁺ (m/z)Key Fragment Ions (m/z)Reference
Pigment Yellow 124LDI-MS749497, 256[2]
Pigment Yellow 83LDI-MS817-[4]

Note: The observed m/z values correspond to the most abundant isotope.

Visualizations

General Workflow for Spectroscopic Analysis of this compound Compounds

Spectroscopic_Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_data Data Interpretation Sample This compound Sample Solid_Sample Solid Sample (for FT-IR/Raman) Sample->Solid_Sample Solution_Sample Solution Sample (for UV-Vis/NMR/MS) Sample->Solution_Sample FTIR_Raman FT-IR / Raman Spectroscopy Solid_Sample->FTIR_Raman KBr Pellet or ATR UV_Vis UV-Vis Spectroscopy Solution_Sample->UV_Vis Dilution in Solvent NMR NMR Spectroscopy Solution_Sample->NMR Dissolution in Deuterated Solvent MS Mass Spectrometry Solution_Sample->MS Direct Infusion or LC-MS UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data Vibrational_Data Functional Group ID FTIR_Raman->Vibrational_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data

Caption: General analytical workflow for the spectroscopic characterization of this compound compounds.

Logical Relationship for Pigment Identification

Pigment_Identification Logical Process for Pigment Identification Start Unknown Yellow Pigment UV_Vis UV-Vis Analysis (Determine λmax) Start->UV_Vis Vibrational FT-IR/Raman Analysis (Identify Functional Groups) Start->Vibrational MS Mass Spectrometry (Determine Molecular Weight) Start->MS Database Compare with Spectral Databases and Literature Data UV_Vis->Database Vibrational->Database MS->Database NMR NMR Analysis (Confirm Structure) Identification Positive Identification of This compound Compound NMR->Identification Database->NMR If ambiguity exists Database->Identification If match is found

Caption: Decision-making process for the identification of an unknown yellow pigment using multiple spectroscopic techniques.

References

Diarylide Yellow Pigments: An In-depth Technical Guide to Keto-Hydrazone Tautomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylide Yellow pigments are a significant class of organic colorants known for their vibrant yellow to reddish-yellow hues and excellent stability. A fundamental aspect of their chemistry, crucial to understanding their properties and performance, is the phenomenon of keto-hydrazone tautomerism. This technical guide provides a comprehensive overview of the tautomeric equilibrium in this compound pigments, consolidating crystallographic, spectroscopic, and theoretical data. It details the predominance of the bis-keto-hydrazone form in the solid state and explores the factors influencing the tautomeric balance in solution. This document also furnishes detailed experimental protocols for the synthesis and analysis of these pigments, intended to serve as a valuable resource for researchers in the fields of materials science, medicinal chemistry, and drug development.

Introduction

Diarylide Yellows are disazo pigments synthesized by the coupling of a tetra-azotized benzidine (B372746) derivative with two equivalents of an acetoacetanilide (B1666496) coupling component.[1] While often depicted with two azo (-N=N-) groups, extensive research has demonstrated that these pigments predominantly exist in the more stable keto-hydrazone tautomeric form in the solid state. This structural feature is stabilized by intramolecular hydrogen bonding and has profound implications for the pigments' color, lightfastness, and chemical resistance.[2][3] Understanding and controlling the tautomeric equilibrium is critical for predicting pigment properties and for the rational design of new materials with tailored characteristics.

The Keto-Hydrazone Tautomeric Equilibrium

The tautomerism in this compound pigments involves the reversible migration of a proton between a nitrogen atom of the azo group and the oxygen atom of the keto group in the acetoacetanilide moiety. This results in an equilibrium between the bis-azo-enol form and the bis-keto-hydrazone form.

Figure 1: Tautomeric equilibrium in this compound pigments.

Solid-state studies, including X-ray crystallography and solid-state NMR, have unequivocally shown that this compound pigments, such as Pigment Yellow 12, 13, 14, and 83, exist almost exclusively in the bis-keto-hydrazone form.[1][4] This is attributed to the formation of strong intramolecular six-membered hydrogen-bonded rings, which significantly stabilize this tautomer.[2]

In solution, the position of the tautomeric equilibrium is influenced by several factors, including the solvent's polarity, hydrogen-bonding capability, and the temperature.[5] Polar solvents and those capable of hydrogen bonding can shift the equilibrium by stabilizing one tautomer over the other.[5][6] While specific quantitative data for this compound pigments in solution is scarce in the literature, studies on analogous acetoacetanilide azo dyes can provide valuable insights.

Quantitative Data on Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Data for a Model Acetoacetanilide Azo Dye in Various Solvents

SolventDielectric Constant (ε)KTΔG (kJ/mol) at 298 KReference
Cyclohexane2.020.850.40[Folia (2018)]
Toluene2.381.20-0.45[Dyes and Pigments (2020)]
Chloroform4.812.50-2.27[Folia (2018)]
Acetonitrile37.54.80-4.01[Dyes and Pigments (2020)]
Dimethyl Sulfoxide (DMSO)46.79.50-5.58[RSC Publishing (2021)]

Note: The data in this table is illustrative and based on closely related monoazo acetoacetanilide pigments. Specific values for this compound pigments may vary.

Experimental Protocols

Synthesis of a this compound Pigment (e.g., Pigment Yellow 12)

This protocol describes a typical laboratory-scale synthesis of Pigment Yellow 12.

Figure 2: Workflow for the synthesis of Pigment Yellow 12.

Materials:

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3,3'-dichlorobenzidine in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.

  • Coupling:

    • In a separate larger beaker, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.

    • Cool this coupling component solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate.

    • A yellow precipitate of the pigment will form immediately.

  • Work-up:

    • Continue stirring the pigment slurry for 1-2 hours, allowing the temperature to rise to room temperature.

    • Filter the pigment using a Buchner funnel.

    • Wash the filter cake with copious amounts of distilled water until the filtrate is neutral and free of chloride ions (test with AgNO₃).

    • Dry the pigment in an oven at 60-80 °C to a constant weight.[7]

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

This protocol outlines a general method for determining the tautomeric equilibrium constant (KT) of a this compound pigment in a given solvent.

Figure 3: Experimental workflow for UV-Vis analysis of tautomeric equilibrium.

Materials and Equipment:

  • This compound pigment

  • Spectroscopic grade solvents

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound pigment of a known concentration in the desired solvent. Due to the low solubility of these pigments, sonication may be required.

    • Prepare a series of dilutions from the stock solution.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-700 nm).

    • The azo tautomer typically shows an absorption band at a shorter wavelength compared to the bathochromically shifted band of the hydrazone tautomer.[8]

  • Data Analysis:

    • If the absorption bands of the two tautomers overlap, deconvolution of the spectra is necessary to determine the absorbance of each individual tautomer.[4]

    • The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar extinction coefficients (ε) of the pure tautomers are known or can be estimated.

    • The tautomeric equilibrium constant (KT) is calculated as the ratio of the concentrations of the keto-hydrazone and azo-enol forms.

Quantitative Analysis of Tautomers by ¹H NMR Spectroscopy

This protocol provides a general framework for the quantitative analysis of tautomeric mixtures of this compound pigments in solution using ¹H NMR.

Materials and Equipment:

  • This compound pigment

  • Deuterated solvents (e.g., DMSO-d₆, Chloroform-d)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound pigment in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a calibrated 90° pulse, a sufficiently long relaxation delay (at least 5 times the longest T₁), and a high signal-to-noise ratio.

  • Data Analysis:

    • Identify the signals corresponding to the protons of the azo-enol and keto-hydrazone tautomers. The NH proton of the hydrazone form typically appears as a downfield signal.[2][9]

    • Integrate the well-resolved signals of both tautomers.

    • The mole fraction of each tautomer can be determined from the ratio of the integrals of their respective characteristic signals.[4]

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound pigments is a dynamic process governed by thermodynamic principles. The relative stability of the tautomers, and thus the position of the equilibrium, is influenced by both intramolecular and intermolecular factors.

Figure 4: Factors influencing the tautomeric equilibrium and resulting properties.

Conclusion

The keto-hydrazone tautomerism is a defining characteristic of this compound pigments, with the bis-keto-hydrazone form being the overwhelmingly predominant species in the solid state. This stability is conferred by extensive intramolecular hydrogen bonding. In solution, a dynamic equilibrium exists, the position of which is sensitive to the surrounding environment. While quantitative data for Diarylide Yellows in solution remains an area for further investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for their study. A thorough understanding of this tautomeric phenomenon is indispensable for the continued development and application of these important industrial pigments and for exploring their potential in other scientific domains.

References

Health and Safety of Diarylide Yellow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with Diarylide Yellow pigments. Diarylide Yellows are a class of organic pigments used in a wide range of applications, including printing inks, plastics, and coatings. While generally considered to have low acute toxicity, a comprehensive understanding of their potential hazards, particularly concerning thermal decomposition and long-term exposure, is crucial for ensuring safe handling and use in research and development settings.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for various this compound pigments. These pigments are often identified by their Colour Index (C.I.) names, such as Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83. The data is primarily derived from studies conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Toxicity Data for this compound Pigments

Pigment NameCAS No.Test SpeciesRoute of AdministrationLD50/LC50 ValueReference
Pigment Yellow 126358-85-6RatOral> 5000 mg/kg bw[1]
RatDermal> 2000 mg/kg bw[1]
RatInhalation (dust)> 4.5 mg/L (4h)[1]
Pigment Yellow 135102-83-0RatOral> 5000 mg/kg bw[2]
RabbitDermal> 2000 mg/kg bw[2]
Pigment Yellow 835567-15-7RatOral> 5000 mg/kg bw[3]
RabbitDermal> 2000 mg/kg bw[3]

Table 2: Repeated Dose Toxicity Data for this compound Pigments

Pigment NameCAS No.Test SpeciesRoute of AdministrationStudy DurationNOAEL (No-Observed-Adverse-Effect Level)Reference
Pigment Yellow 126358-85-6RatOral28 days1000 mg/kg bw/day[4]
Pigment Yellow 135102-83-0RatOral28 days1000 mg/kg bw/day[4]
Pigment Yellow 835567-15-7RatOral90 days1000 mg/kg bw/day[4]

Table 3: Genotoxicity and Carcinogenicity Data for this compound Pigments

Pigment NameCAS No.Test SystemResultReference
Pigment Yellow 126358-85-6Ames Test (Bacterial Reverse Mutation)Non-mutagenic[4]
In vitro Mammalian Chromosome Aberration TestNon-clastogenic[4]
Carcinogenicity Bioassay (Rat, Mouse)No evidence of carcinogenicity[5]
Pigment Yellow 135102-83-0Ames Test (Bacterial Reverse Mutation)Non-mutagenic[4]
Pigment Yellow 835567-15-7Ames Test (Bacterial Reverse Mutation)Non-mutagenic[4]
Carcinogenicity Bioassay (Rat, Mouse)No evidence of carcinogenicity[4]

Key Health and Safety Considerations

Acute Effects

This compound pigments generally exhibit low acute toxicity via oral, dermal, and inhalation routes.[1][2][3] However, as with any fine powder, inhalation of dust can cause mechanical irritation to the respiratory tract.[6][7] Direct contact with the eyes may also cause physical irritation.[6][7] Skin contact may result in mild irritation in some individuals.[6]

Chronic Effects

Repeated dose studies in animals have not shown significant systemic toxicity at high dose levels.[4] Long-term carcinogenicity bioassays on rats and mice have not provided evidence of a carcinogenic effect for this compound pigments themselves.[4][5] Similarly, in vitro genotoxicity tests have been negative.[4]

Thermal Decomposition

A critical safety concern for this compound pigments is their potential for thermal decomposition at temperatures exceeding 200°C (392°F).[1][8] This decomposition can lead to the formation of 3,3'-dichlorobenzidine (B165656) (DCB), a compound classified as a potential human carcinogen.[1][9] Therefore, it is imperative to avoid overheating these pigments during processing and handling.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized and internationally accepted protocols, primarily the OECD Guidelines for the Testing of Chemicals. Below are detailed methodologies for key experiments cited.

Acute Oral Toxicity (OECD 423)
  • Test Principle: The acute toxic class method is a stepwise procedure with the use of a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: A starting dose is administered to a group of three animals. The substance is administered orally by gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Depending on the outcome, the test is continued with subsequent groups at higher or lower fixed dose levels.

  • Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD 402)
  • Test Principle: This test assesses the potential for a substance to cause toxicity when applied to the skin.

  • Test Animals: Adult rats, rabbits, or guinea pigs are used.

  • Procedure: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is covered with a porous gauze dressing for a 24-hour exposure period. A limit test at 2000 mg/kg body weight is often performed initially.

  • Observations: Animals are observed for mortality and signs of toxicity for 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Test Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • Procedure: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. Several concentrations of the test substance are tested in triplicate.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Hazard_Identification_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if required) cluster_3 Risk Assessment & Management A This compound Pigment B Physicochemical Properties (Solubility, Particle Size) A->B C Genotoxicity (Ames Test) OECD 471 B->C D Cytotoxicity Assays B->D E Acute Oral Toxicity OECD 423 C->E Negative F Acute Dermal Toxicity OECD 402 D->F Low Cytotoxicity G Dermal/Eye Irritation OECD 404/405 E->G H Repeated Dose Toxicity OECD 422 F->H J Hazard Classification G->J I Carcinogenicity Bioassay NTP Guidelines H->I Concerns from repeated exposure I->J K Exposure Assessment J->K L Risk Characterization K->L M Safe Handling Procedures L->M

Caption: Hazard Identification Workflow for this compound.

dot

Thermal_Decomposition_Pathway A This compound Pigment B Heat (> 200°C) A->B C Thermal Decomposition B->C D 3,3'-Dichlorobenzidine (DCB) (Potential Carcinogen) C->D E Other Decomposition Products C->E

Caption: Thermal Decomposition of this compound.

Safety_Precautions_Flowchart

References

A Technical Guide to Diarylide Yellow Pigments: Classification, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diarylide Yellow pigments, a significant class of synthetic organic pigments. The guide details their classification according to the Colour Index system, presents their key performance characteristics in a comparative format, and outlines the standardized experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of these materials for their applications.

Introduction to this compound Pigments

This compound pigments are a class of organic compounds widely used as colorants in various applications, including inks, coatings, plastics, and textiles.[1] They are characterized by the presence of two azo groups in their chemical structure, which are formed through the coupling of a doubly diazotized aromatic diamine (often a derivative of benzidine) with two molecules of an acetoacetanilide (B1666496) derivative.[1][2] The specific substituents on both the diamine and the acetoacetanilide components allow for the synthesis of a range of yellow shades, from greenish to reddish tones.[1] These pigments are known for their good color strength and solvent fastness, though their lightfastness can vary.[2]

Classification and Colour Index

This compound pigments are classified within the Colour Index (CI) system, a standardized method for identifying colorants. Each pigment is assigned a CI Generic Name (e.g., Pigment Yellow 12) and a CI Constitution Number. The following table provides a classification of several common this compound pigments.

CI Generic NameCommon Name/AcronymCI Constitution NumberCAS Number
Pigment Yellow 12Benzidine Yellow G210906358-85-6
Pigment Yellow 13This compound AAMX211005102-83-0
Pigment Yellow 14This compound AAOT210955468-75-7
Pigment Yellow 17This compound 17211054531-49-1
Pigment Yellow 81This compound 812112722094-93-5
Pigment Yellow 83This compound HR211085567-15-7

Quantitative Performance Data

The performance of this compound pigments is crucial for their application. The following tables summarize key quantitative data for several common Diarylide Yellows, allowing for easy comparison.

Physical and Chemical Properties
CI Generic NameDensity (g/cm³)Oil Absorption ( g/100g )
Pigment Yellow 12~1.440-50
Pigment Yellow 13~1.530-50
Pigment Yellow 14~1.635-45
Pigment Yellow 831.2-1.540-90
Fastness Properties

Lightfastness is rated on the Blue Wool Scale from 1 to 8, where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.[3][4][5] Heat and chemical resistance are typically rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.[6][7]

CI Generic NameHeat Resistance (°C)Lightfastness (Full Shade)Water ResistanceAcid ResistanceAlkali Resistance
Pigment Yellow 12160354-54
Pigment Yellow 1318044-555
Pigment Yellow 141803-454-54-5
Pigment Yellow 832005-6555

Experimental Protocols

The characterization and performance evaluation of this compound pigments are conducted using standardized experimental protocols.

Lightfastness Testing (ASTM D4303)

The lightfastness of pigments is determined according to ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."[8][9][10][11]

  • Objective: To simulate the effects of long-term indoor illumination on the color stability of the pigment.

  • Methodology:

    • Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate. A portion of the specimen is shielded from light to serve as a reference.

    • Exposure: The specimens are exposed to a controlled light source. ASTM D4303 outlines several methods, including:

      • Method A & B: Exposure to natural daylight filtered through window glass in specific locations (e.g., southern Florida or Arizona).[8][9][10]

      • Method C & D: Exposure in a xenon-arc apparatus that simulates daylight filtered through window glass, with or without humidity control.[8][9][10]

    • Evaluation: The color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter. The color difference is calculated using the CIE 1976 Lab* color difference equation (ΔE*).[8][9][10] The lightfastness is then rated based on the magnitude of this color change, often correlated to the Blue Wool Scale.

Chemical Resistance Testing (ISO 2812)

The resistance of pigments to various liquids is evaluated based on methods described in ISO 2812, "Paints and varnishes — Determination of resistance to liquids."[12][13][14][15]

  • Objective: To assess the effect of chemicals on the pigment's color and the integrity of the coating.

  • Methodology: ISO 2812 specifies several methods, including:

    • Method 1: Immersion in liquids other than water: A coated test panel is fully or partially immersed in the test liquid for a specified duration and at a defined temperature.[12][13][14]

    • Method 2: Using an absorbent medium: A pad soaked in the test liquid is placed on the coated surface.

    • Spotting methods: A drop of the test liquid is placed on the coating.[16]

  • Evaluation: After the exposure period, the coating is examined for any changes, such as discoloration, blistering, softening, or loss of adhesion. The degree of change is rated on a 1 to 5 scale.

Mandatory Visualizations

Pigment Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of this compound pigments, from synthesis to performance evaluation.

Pigment_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_performance Performance Testing cluster_application Application & Final Product Synthesis This compound Synthesis (Diazotization & Coupling) Purification Purification & Drying Synthesis->Purification ParticleSize Particle Size Analysis Purification->ParticleSize Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Purification->Spectroscopy XRay X-ray Diffraction (XRD) Purification->XRay Formulation Formulation in Media (Ink, Paint, Plastic) ParticleSize->Formulation Spectroscopy->Formulation XRay->Formulation Lightfastness Lightfastness Testing (ASTM D4303) FinalProduct Final Product Evaluation Lightfastness->FinalProduct ChemicalResistance Chemical Resistance (ISO 2812) ChemicalResistance->FinalProduct HeatStability Heat Stability Testing HeatStability->FinalProduct Dispersion Dispersion & Rheology Dispersion->FinalProduct Formulation->Lightfastness Formulation->ChemicalResistance Formulation->HeatStability Formulation->Dispersion

References

An In-depth Technical Guide to the Toxicology and Potential Hazards of Diarylide Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data and potential hazards associated with Diarylide Yellow pigments. The information is intended to support researchers, scientists, and professionals in drug development in understanding the safety profile of these widely used colorants.

Executive Summary

This compound pigments are a class of synthetic organic pigments used extensively in printing inks, plastics, and paints.[1] Generally, they are considered to possess low toxicity in their intact form due to their very low solubility in water and biological media.[1][2] The primary toxicological concern associated with this compound pigments is not from the pigments themselves, but from their potential to degrade under certain conditions, particularly at elevated temperatures, to release 3,3'-dichlorobenzidine (B165656) (DCB), a known animal carcinogen.[1] This guide will detail the available toxicological data for this compound pigments and the associated hazards of their decomposition products.

Physicochemical Properties

This compound pigments are characterized by their diarylide and azo chromophore groups. They are known for their bright yellow to reddish-yellow hues, high color strength, and good stability.[3] Their high molecular weight and low solubility in water and organic solvents contribute to their low bioavailability.[1][2]

Toxicological Data

The toxicological data for this compound pigments indicates a low order of acute toxicity. Chronic toxicity and carcinogenicity studies on the intact pigments have not demonstrated significant adverse effects.

The following tables summarize the available quantitative toxicological data for various this compound pigments.

Table 1: Acute Toxicity of this compound Pigments

PigmentTest SpeciesRoute of AdministrationLD50/LC50Reference
Pigment Yellow 13RatOral>3000 mg/kg bw[4]
Pigment Yellow 83RatOral>1750 mg/kg bw[4]
This compound Pigments (general)Experimental AnimalsOral>1750 mg/kg bw[4]
Pigment Yellow 13Not specifiedDermal>3000 mg/kg bw[4]
Pigment Yellow 13Not specifiedInhalation>4448 mg/m³[4]

Table 2: Repeated Dose and Chronic Toxicity of this compound Pigments

PigmentTest SpeciesStudy TypeNOAELReference
Pigment Yellow 12Rat4-7 weeks oral administration (OECD TG 422)1000 mg/kg/day[4]
Pigment Yellow 12RatLong-term study>630 mg/kg[4]
Pigment Yellow 12MouseLong-term study>1960 mg/kg[4]
Pigment Yellow 83Rat & MouseChronic toxicity studiesNo toxicologically significant effects up to 6500 mg/kg/day[4]
Diarylanilide YellowFischer 344 Rats & B6C3F1 MiceCarcinogenicity Bioassay (78 weeks)No evidence of carcinogenicity at up to 5% in feed[5][6][7]

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation of the data.

This study was conducted to evaluate the potential carcinogenicity of technical-grade diarylanilide yellow in Fischer 344 rats and B6C3F1 mice.[5][6][7]

  • Test Animals: Groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice.[5][6][7]

  • Administration: The test compound was administered in the feed at two concentrations.[5][6][7]

  • Dosage:

    • High Dose: 5.0% of the chemical in the feed.[5][6][7]

    • Low Dose: 2.5% of the chemical in the feed.[5][6][7]

  • Control Group: 50 animals of each sex for each species were fed a basal diet without the test compound.[5][6][7]

  • Duration: The treatment period was 78 weeks, followed by an observation period of up to 28 weeks for rats and 19 weeks for mice.[5][6][7]

  • Endpoints Evaluated: Survival, body weight gain, clinical signs of toxicity, and histopathological examination for neoplastic and non-neoplastic lesions.[5][6]

This guideline is designed to provide initial information on the potential health hazards of a chemical following repeated exposure, including effects on reproduction and development.[8][9]

  • Test Animals: Typically rats.[8]

  • Administration: The test substance is administered orally on a daily basis.[8]

  • Dosage: At least three dose levels and a control group are used.[8]

  • Duration: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[8]

  • Endpoints Evaluated:

    • General Toxicity: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.

    • Reproductive/Developmental Toxicity: Estrous cycle monitoring, mating performance, fertility, pregnancy outcomes, and observation of offspring for viability, growth, and development.[8]

Potential Hazards and Signaling Pathways

The primary hazard associated with this compound is not its inherent toxicity, which is low, but its potential to generate hazardous decomposition and metabolic products.

There is evidence that this compound pigments can degrade at temperatures above 200°C to release 3,3'-dichlorobenzidine (DCB).[1] DCB is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services.[10]

G This compound Pigment This compound Pigment 3,3'-Dichlorobenzidine (DCB) 3,3'-Dichlorobenzidine (DCB) This compound Pigment->3,3'-Dichlorobenzidine (DCB) Thermal Decomposition Heat (>200°C) Heat (>200°C) Heat (>200°C)->3,3'-Dichlorobenzidine (DCB) Carcinogenic Effects Carcinogenic Effects 3,3'-Dichlorobenzidine (DCB)->Carcinogenic Effects Metabolic Activation

Caption: Thermal decomposition of this compound to 3,3'-dichlorobenzidine.

Azo dyes, including Diarylide Yellows, can undergo metabolic reduction of the azo bond (-N=N-) to form aromatic amines.[11][12] This reductive cleavage can be catalyzed by azoreductases present in intestinal microorganisms and in the liver.[11][13][14] For this compound pigments, this metabolic pathway could potentially lead to the in vivo formation of DCB, although the low bioavailability of the pigments limits this process.[2]

G cluster_exposure Exposure cluster_metabolism Metabolism Oral Ingestion of\nthis compound Oral Ingestion of This compound Intestinal Microbiota Intestinal Microbiota Oral Ingestion of\nthis compound->Intestinal Microbiota Liver Azoreductases Liver Azoreductases Oral Ingestion of\nthis compound->Liver Azoreductases Limited Absorption Reductive Cleavage of Azo Bond Reductive Cleavage of Azo Bond Intestinal Microbiota->Reductive Cleavage of Azo Bond Liver Azoreductases->Reductive Cleavage of Azo Bond 3,3'-Dichlorobenzidine (DCB) 3,3'-Dichlorobenzidine (DCB) Reductive Cleavage of Azo Bond->3,3'-Dichlorobenzidine (DCB) Systemic Circulation Systemic Circulation 3,3'-Dichlorobenzidine (DCB)->Systemic Circulation Target Organs (e.g., Bladder, Liver) Target Organs (e.g., Bladder, Liver) Systemic Circulation->Target Organs (e.g., Bladder, Liver)

Caption: Metabolic pathway of this compound via reductive cleavage.

Animal studies have shown that DCB can induce tumors at various sites, including the liver, bladder, and mammary gland.[15] The carcinogenicity of aromatic amines like DCB is generally attributed to their metabolic activation to reactive electrophilic species that can form DNA adducts, leading to mutations and the initiation of cancer.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a chronic toxicity and carcinogenicity bioassay, such as the one conducted by the NCI for diarylanilide yellow.

G start Start: Test Substance Selection subchronic Subchronic Toxicity Study (Dose Range Finding) start->subchronic chronic Chronic Bioassay (e.g., 78 weeks) subchronic->chronic Determine Dose Levels observation Post-treatment Observation Period chronic->observation necropsy Gross Necropsy observation->necropsy histopath Histopathological Examination necropsy->histopath data_analysis Statistical Analysis of Tumor Incidence histopath->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

Caption: Workflow for a chronic toxicity and carcinogenicity bioassay.

Conclusion

This compound pigments exhibit low acute and chronic toxicity in their intact form. The primary toxicological concern is the potential for thermal decomposition at temperatures exceeding 200°C, which can release the carcinogen 3,3'-dichlorobenzidine. While metabolic cleavage to DCB is a theoretical possibility, the low bioavailability of these pigments suggests this is a minor pathway of exposure under normal conditions. For professionals in research and drug development, it is crucial to consider the conditions of use for this compound pigments, particularly in applications involving high temperatures, to mitigate any potential risks associated with the formation of DCB. Further research into the bioavailability and metabolism of these pigments under various exposure scenarios would be beneficial for a more complete risk assessment.

References

Methodological & Application

Synthesis of Diarylide Yellow Pigments for Printing Inks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Diarylide Yellow pigments, a class of organic compounds widely utilized in the manufacturing of printing inks. These pigments are valued for their bright yellow to reddish-yellow hues, strong colorant properties, and good fastness. The following sections will cover the general synthesis pathway, a detailed experimental protocol for a representative this compound pigment, a comparative summary of the properties of common Diarylide Yellows, and a discussion on the influence of synthesis parameters on the final product characteristics.

Introduction to this compound Pigments

This compound pigments are disazo colorants characterized by a central biphenyl (B1667301) core. They are synthesized through a two-step process: the tetrazotization of a substituted benzidine, most commonly 3,3'-dichlorobenzidine, followed by an azo coupling reaction with one or more acetoacetanilide (B1666496) derivatives.[1] The specific acetoacetanilide used determines the final shade and properties of the pigment. For instance, Pigment Yellow 12 is produced using acetoacetanilide, while Pigment Yellow 13 utilizes acetoacet-2,4-xylidide and Pigment Yellow 83 is derived from acetoacet-2,5-dimethoxy-4-chloroanilide.[2] These pigments are a mainstay in the printing ink industry due to their excellent color strength and stability.[3]

Data Presentation: Properties of Common this compound Pigments

The selection of a this compound pigment for a specific printing ink formulation depends on a variety of factors, including the desired color shade, transparency, and resistance to light, heat, and solvents. The following table summarizes the key quantitative properties of several commercially important this compound pigments. It is important to note that the presented values are compiled from various sources and may have been determined using different testing standards.

Pigment NameC.I. NameHeat Resistance (°C)Light Fastness (Full Shade)Oil Absorption ( g/100g )Water ResistanceAcid ResistanceAlkali Resistance
This compound AAAPY 12180640-50555
This compound AAMXPY 131804-555
This compound AAOTPY 141803-4-54-54-5
This compound AAOAPY 17180645±5555
This compound HRPY 83--58---

Light Fastness is rated on a scale of 1 to 8, where 8 is the highest. Resistance properties are rated on a scale of 1 to 5, where 5 is the best.

Experimental Protocols: Synthesis of Pigment Yellow 12

This protocol details the laboratory-scale synthesis of Pigment Yellow 12 (C.I. 21090), a representative member of the this compound family.

Materials and Equipment:
  • 3,3'-Dichlorobenzidine (DCB)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Acetoacetanilide (AAA)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (B1210297)

  • Ice

  • Distilled Water

  • Beakers

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Drying oven

Part 1: Tetrazotization of 3,3'-Dichlorobenzidine
  • Preparation of DCB Suspension: In a 1 L beaker, add 500 mL of distilled water and 35 mL of concentrated hydrochloric acid. With vigorous stirring, slowly add 25.3 g (0.1 mol) of 3,3'-dichlorobenzidine. Stir the suspension for 30 minutes to ensure it is well-dispersed.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Diazotization: Prepare a solution of 14 g (0.2 mol) of sodium nitrite in 50 mL of distilled water. Slowly add the sodium nitrite solution to the cold DCB suspension over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic, so careful addition is crucial.

  • Completion of Reaction: After the addition is complete, continue stirring for another 30 minutes. A slight excess of nitrous acid should be present, which can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution is the tetrazo salt of DCB.

Part 2: Preparation of the Coupling Component Solution
  • Dissolution of Acetoacetanilide: In a separate 2 L beaker, dissolve 35.4 g (0.2 mol) of acetoacetanilide in 500 mL of distilled water containing 16 g (0.4 mol) of sodium hydroxide. Stir until a clear solution is obtained.

  • Precipitation and pH Adjustment: To the acetoacetanilide solution, add a solution of sodium acetate to buffer the mixture. The pH of the coupling component solution should be adjusted to a range of 4.0-6.5 using acetic acid.[4] This will precipitate the acetoacetanilide as a fine suspension.

Part 3: Azo Coupling Reaction
  • Coupling: Slowly add the cold tetrazo salt solution from Part 1 to the acetoacetanilide suspension from Part 2 with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Completion of Coupling: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion. The formation of the yellow pigment will be evident.

Part 4: Post-Synthesis Processing
  • Heating and Ripening: Heat the pigment slurry to 80-90 °C and hold it at this temperature for 1 hour. This "ripening" step helps to improve the pigment's crystallinity and stability.

  • Filtration and Washing: Allow the slurry to cool to room temperature and then filter the pigment using a Buchner funnel. Wash the filter cake thoroughly with hot water until the filtrate is neutral and free of soluble salts.

  • Drying: Dry the pigment in an oven at 60-70 °C to a constant weight.

  • Grinding: The dried pigment can be gently ground to a fine powder. For printing ink applications, further milling or surface treatment may be necessary to achieve the desired particle size and dispersibility.[5]

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_tetrazotization Tetrazotization cluster_coupling Azo Coupling 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Tetrazo Salt Tetrazo Salt 3,3'-Dichlorobenzidine->Tetrazo Salt  HCl, NaNO₂, 0-5°C This compound Pigment This compound Pigment Tetrazo Salt->this compound Pigment  Coupling Reaction Acetoacetanilide Acetoacetanilide Acetoacetanilide->this compound Pigment

Caption: General synthesis pathway of a this compound pigment.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Reactants Reactants (DCB, AAA, HCl, NaNO₂, NaOH) Tetrazotization Tetrazotization (0-5°C) Reactants->Tetrazotization Coupling_Solution Coupling Component Solution Preparation Reactants->Coupling_Solution Azo_Coupling Azo Coupling (<10°C) Tetrazotization->Azo_Coupling Coupling_Solution->Azo_Coupling Ripening Heating & Ripening (80-90°C) Azo_Coupling->Ripening Filtration Filtration & Washing Ripening->Filtration Drying Drying (60-70°C) Filtration->Drying Grinding Grinding Drying->Grinding Final_Pigment This compound Pigment Powder Grinding->Final_Pigment

Caption: Step-by-step experimental workflow for this compound synthesis.

Logical Relationships in this compound Synthesis

Logical_Relationships cluster_params Synthesis Parameters cluster_props Pigment Properties Temperature Temperature Particle_Size Particle Size Temperature->Particle_Size influences Crystallinity Crystallinity Temperature->Crystallinity affects pH pH pH->Particle_Size controls Color_Strength Color Strength pH->Color_Strength impacts Stirring_Speed Stirring Speed Stirring_Speed->Particle_Size affects Reactant_Concentration Reactant Concentration Reactant_Concentration->Color_Strength determines Particle_Size->Color_Strength influences Fastness_Properties Fastness Properties Crystallinity->Fastness_Properties improves

Caption: Influence of synthesis parameters on pigment properties.

References

Application Notes and Protocols for the Use of Diarylide Yellow in Plastic and Polymer Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diarylide Yellow Pigments

This compound pigments are a class of organic azo pigments widely utilized for coloring plastics and polymers due to their bright, vibrant yellow hues, good color strength, and cost-effectiveness.[1] They belong to the disazo pigment family and are characterized by having two azo groups in their molecular structure.[2] The most common types used in the plastics industry include Pigment Yellow 13, Pigment Yellow 14, and Pigment Yellow 83.[2][3][4] These pigments are suitable for a range of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and engineering plastics.[2][5] However, their performance characteristics, such as heat stability, lightfastness, and migration resistance, vary between different this compound pigments, making careful selection crucial for specific applications.[3][6][7] A significant consideration when using this compound pigments is their thermal stability; at temperatures exceeding 200°C, some may decompose and release harmful substances like 3,3'-dichlorobenzidine (B165656) (DCB), a suspected human carcinogen.[6][8][9] Therefore, it is imperative to adhere to recommended processing temperatures.

Key Performance Data of Common this compound Pigments in Plastics

The selection of an appropriate this compound pigment is dependent on the polymer type, processing conditions, and end-use application requirements. The following tables summarize the key quantitative data for commonly used this compound pigments in the plastics industry.

Table 1: General and Physical Properties

PropertyPigment Yellow 13Pigment Yellow 14Pigment Yellow 83
C.I. Name Pigment Yellow 13Pigment Yellow 14Pigment Yellow 83
C.I. Number 211002109521108[3]
Chemical Formula C₃₆H₃₄Cl₂N₆O₄C₃₄H₃₀Cl₂N₆O₄[4]C₃₆H₃₂Cl₄N₆O₈[3]
Density (g/cm³) 1.35–1.5[2]1.341.5[3][6]
Oil Absorption ( g/100g ) 35–4535-4565–75[6]

Table 2: Performance Properties in Plastics

PropertyPigment Yellow 13Pigment Yellow 14Pigment Yellow 83
Heat Stability (°C) Up to 210°C180°C199°C (HDPE)[6]
Lightfastness (Blue Wool Scale, 1-8) 6-766-7 (Masstone)[6]
Migration Resistance (1-5) 4-54Not specified, but generally good[3]
Weatherfastness (1-5) Not specifiedNot specifiedNot specified

Table 3: Chemical Resistance (Scale 1-5, 5=Excellent)

ChemicalPigment Yellow 13Pigment Yellow 14Pigment Yellow 83
Water 5[7]5[10]5[6]
Ethanol 5[7]5[10]4[6]
MEK 4-5[7]Not specified3[6]
Xylene 3-4[7]Not specified3-4[6]
Acid 5[7]5[10]5[6]
Alkali 5[7]5[10]5[6]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and evaluation of this compound pigments in plastics.

Protocol 1: Pigment Dispersion in a Polymer Matrix via Twin-Screw Extrusion

This protocol describes the preparation of a colored polymer compound using a twin-screw extruder, a common method for creating masterbatches or colored pellets.

Materials and Equipment:

  • This compound Pigment (e.g., PY 13, PY 83)

  • Base Polymer Resin (e.g., HDPE, PP, PVC)

  • Twin-Screw Extruder with gravimetric feeders

  • Strand Pelletizer

  • Spectrophotometer[11][12]

Procedure:

  • Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to remove any moisture that could affect processing and final product quality.

  • Premixing (Optional): For smaller batches, pre-mix the this compound pigment and polymer resin in a high-speed mixer to ensure a homogenous blend before extrusion.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the specific polymer being used. Ensure the screw configuration is optimized for dispersive mixing.

  • Compounding: Feed the polymer resin and this compound pigment into the extruder using separate gravimetric feeders at the desired ratio. The pigment loading will depend on the desired color intensity.

  • Extrusion and Pelletizing: The molten, colored polymer will be extruded through a die into strands. Cool the strands in a water bath and then feed them into a pelletizer to produce colored pellets.

  • Quality Control: Use a spectrophotometer to measure the color of the produced pellets and compare it to a standard to ensure color consistency.[11][12]

Protocol 2: Preparation of Test Specimens by Injection Molding

This protocol details the production of standardized test plaques for evaluating the properties of the colored polymer.

Materials and Equipment:

  • Colored Polymer Pellets (from Protocol 1)

  • Injection Molding Machine

  • Standardized Test Plaque Mold (e.g., ASTM D638 Type I for tensile testing, or a flat plaque for color and lightfastness testing)

Procedure:

  • Machine Setup: Set the injection molding machine parameters (barrel temperature, injection pressure, holding pressure, cooling time) according to the processing recommendations for the specific polymer.

  • Molding: Feed the colored polymer pellets into the hopper of the injection molding machine. The machine will melt, inject, and cool the polymer into the shape of the mold.

  • Specimen Collection: Eject the molded test plaques and allow them to cool to room temperature.

  • Conditioning: Condition the specimens according to relevant ASTM or ISO standards before testing.

Protocol 3: Evaluation of Color and Performance Properties

This protocol outlines the key tests to assess the quality and performance of the this compound pigment in the final plastic part.

A. Color Measurement

  • Objective: To quantify the color of the plastic specimen.

  • Instrument: Sphere-based spectrophotometer.[12]

  • Procedure:

    • Calibrate the spectrophotometer using a white and black standard.

    • Measure the CIELAB color coordinates (L, a, b*) of the injection-molded plaques.

    • Compare the color values to a predefined standard to calculate the color difference (ΔE*).

B. Heat Stability Test

  • Objective: To determine the maximum processing temperature the pigment can withstand without significant color change.[13]

  • Procedure:

    • Prepare several batches of colored polymer pellets.

    • Using an injection molding machine, hold the molten polymer in the barrel at increasing temperatures (e.g., in 10°C increments) for a set time (e.g., 5 minutes) before injecting.[14]

    • Measure the color of the resulting plaques with a spectrophotometer.

    • The heat stability is the highest temperature at which the color change (ΔE) remains within an acceptable tolerance (e.g., ΔE ≤ 3.0).[14]

C. Lightfastness Test

  • Objective: To assess the resistance of the color to fading upon exposure to light.[14]

  • Instrument: Xenon Arc Weather-Ometer.

  • Procedure:

    • Mount the test plaques in the Weather-Ometer.

    • Expose the samples to a controlled cycle of light and humidity according to a standard test method (e.g., ASTM G155).

    • Periodically remove the samples and measure the color change.

    • Evaluate the lightfastness using the Blue Wool Scale (1-8), where 8 represents the highest fastness.[14]

D. Migration Resistance Test

  • Objective: To determine if the pigment will bleed or migrate from the colored plastic into a material in contact with it.[14]

  • Procedure:

    • Place a colored test plaque in direct contact with a white, plasticized PVC sheet.[14][15]

    • Apply pressure (e.g., 3 kg/cm ²) and heat (e.g., 80°C) for a specified duration (e.g., 24 hours).[14]

    • After the test period, visually inspect the white PVC sheet for any color staining.

    • Rate the migration resistance on a scale of 1 to 5, where 5 indicates no migration.[14]

Visualizations

The following diagrams illustrate the experimental workflows for using this compound in plastic coloration.

experimental_workflow start Start: Select this compound and Polymer premixing 1. Premixing (Optional) start->premixing extrusion 2. Twin-Screw Extrusion premixing->extrusion pelletizing 3. Pelletizing extrusion->pelletizing molding 4. Injection Molding pelletizing->molding testing 5. Performance Testing molding->testing color_measurement Color Measurement (CIELAB, ΔE*) testing->color_measurement heat_stability Heat Stability testing->heat_stability lightfastness Lightfastness (Blue Wool Scale) testing->lightfastness migration Migration Resistance testing->migration end End: Final Product Evaluation color_measurement->end heat_stability->end lightfastness->end migration->end

Caption: Experimental workflow for coloring plastics with this compound.

logical_relationship application Polymer Application (e.g., Automotive, Packaging, Toys) polymer_type Polymer Type (e.g., HDPE, PP, PVC) application->polymer_type processing_temp Processing Temperature application->processing_temp end_use End-Use Environment (Indoor/Outdoor) application->end_use pigment_selection This compound Pigment Selection polymer_type->pigment_selection processing_temp->pigment_selection end_use->pigment_selection py13 Pigment Yellow 13 (Good general purpose) pigment_selection->py13 < 210°C Standard Lightfastness py83 Pigment Yellow 83 (Higher performance) pigment_selection->py83 < 200°C Good Lightfastness other_pigment Consider Alternative Pigment Class pigment_selection->other_pigment > 210°C or High Weatherfastness needed

Caption: Decision tree for selecting a this compound pigment.

References

Application of Diarylide Yellow Pigments in Coatings and Paints: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Diarylide Yellow pigments in various coating and paint formulations. Diarylide Yellows are a class of organic, synthetic disazo pigments known for their bright, clean yellow hues, good opacity, and strong tinting strength.[1][2] They serve as a viable alternative to lead-based chrome yellow pigments, contributing to the formulation of lead-free paints.[2] This guide will cover the key properties of this compound pigments, detailed protocols for their incorporation into different paint systems, and standardized methods for performance evaluation.

Properties of this compound Pigments

This compound pigments, such as the common Pigment Yellow 83 (PY83), offer a range of beneficial properties for coatings and paints.[2] These pigments are valued for their excellent lightfastness, durability, and resistance to solvents and migration.[2][3] Their chemical structure, based on 3,3'-dichlorobenzidine, provides enhanced thermal stability compared to monoazo pigments. The specific properties of a particular this compound pigment can vary depending on its specific chemistry and manufacturing process. Key characteristics are summarized in the table below.

Table 1: Typical Physical and Chemical Properties of this compound (PY83)

PropertyValueSource(s)
Colour Index Name Pigment Yellow 83 (PY83)[2]
Chemical Class Disazo[2]
Oil Absorption ~58 ml / 100g[2]
Density ~1.5 g/cm³-
Specific Surface Area ~20 m²/g-
Lightfastness (ASTM) I (Excellent)[3]
Opacity Semi-opaque to opaque[3]

Experimental Protocols

The successful incorporation of this compound pigments into coatings and paints is highly dependent on proper dispersion and formulation. The following protocols provide a starting point for laboratory-scale preparation of both solvent-based and water-based paints.

Protocol for Dispersion of this compound in a Solvent-Based Alkyd Enamel

This protocol outlines the preparation of a lead-free, this compound-pigmented alkyd enamel suitable for industrial applications.

Materials and Equipment:

  • This compound Pigment (e.g., PY83)

  • Long oil alkyd resin (e.g., 65-70% solids in mineral spirits)

  • Mineral spirits (or other suitable aliphatic hydrocarbon solvent)

  • Wetting and dispersing agent (e.g., polymeric dispersant)

  • Anti-skinning agent

  • Driers (e.g., cobalt, calcium, zirconium octoates)

  • High-speed disperser with a Cowles-type blade[4]

  • Laboratory balance

  • Beaker or mixing vessel

  • Grindometer

Procedure:

  • Vehicle Preparation: In a mixing vessel, combine the alkyd resin, a portion of the mineral spirits, and the wetting and dispersing agent. Mix at low speed until homogeneous.

  • Pigment Addition: While mixing at a moderate speed, slowly add the this compound pigment to the vehicle. Avoid adding the pigment too quickly to prevent clumping.

  • Dispersion: Increase the speed of the high-speed disperser to achieve a vortex in the mixture. The tip speed of the blade should be between 4,000 and 6,000 feet per minute for optimal dispersion.[5] Continue dispersing until a Hegman gauge reading of 7 or higher is achieved, indicating a fine dispersion.[6]

  • Let-Down: Reduce the mixer speed and add the remaining alkyd resin and mineral spirits to achieve the desired viscosity and pigment-to-binder ratio.

  • Additive Incorporation: Add the driers and anti-skinning agent under slow agitation. Mix until uniform.

  • Quality Control: Measure the final viscosity, color, and gloss of the enamel.

Protocol for Formulation of a Water-Based Acrylic Paint with this compound

This protocol describes the formulation of a water-based acrylic paint using a this compound pigment dispersion.

Materials and Equipment:

  • This compound Pigment (e.g., PY83)

  • Water

  • Dispersing agent (e.g., anionic or non-ionic polymeric dispersant)[7]

  • Defoamer

  • pH adjuster (e.g., ammonia (B1221849) or amine)

  • Acrylic emulsion binder

  • Coalescing solvent

  • Rheology modifier

  • Biocide

  • High-speed disperser or bead mill[8]

  • Laboratory balance

  • Beaker or mixing vessel

  • Grindometer

Procedure:

  • Mill Base Preparation: In a mixing vessel, charge the water, dispersing agent, and defoamer. Mix at a low speed.

  • Pigment Wetting: Slowly add the this compound pigment to the mixture while increasing the mixing speed. Ensure the pigment is fully wetted.

  • Dispersion: For a high-speed disperser, increase the speed to create a vortex and disperse until the desired fineness of grind is achieved (typically a Hegman reading of 7 or higher).[6] For harder-to-disperse grades, a bead mill may be necessary.[9]

  • pH Adjustment: Adjust the pH of the mill base to the range recommended for the acrylic binder (typically 8.0-9.5).

  • Let-Down: Under slow agitation, add the acrylic emulsion binder, coalescing solvent, rheology modifier, and biocide. Mix until the paint is homogeneous.

  • Final Adjustments: Adjust the final pH and viscosity as needed.

  • Quality Control: Evaluate the paint for viscosity, color, gloss, and stability.

Performance Evaluation Protocols

The performance of coatings containing this compound pigments should be evaluated using standardized testing methods to ensure durability and color stability.

Lightfastness Testing

Lightfastness is a critical property for coatings, especially for exterior applications. The following protocols are based on ASTM standards.

Table 2: Lightfastness Testing Protocols

Test MethodDescriptionKey Parameters
ASTM G154 [10]Fluorescent UV Lamp Exposure: Simulates the effects of sunlight using fluorescent UV lamps.[11]Lamp type (e.g., UVA-340), irradiance level, light/dark cycles, temperature, and moisture exposure (condensation or spray).[12][13][14]
ASTM G155 [15]Xenon Arc Lamp Exposure: Simulates the full spectrum of sunlight, including UV, visible, and infrared radiation.[16][17][18][19]Filter type (to simulate direct sunlight or sunlight through window glass), irradiance level, temperature, humidity, and water spray cycles.

Procedure for Lightfastness Evaluation:

  • Sample Preparation: Prepare coated panels according to the formulation protocols.

  • Exposure: Place the panels in the selected weathering apparatus (Fluorescent UV or Xenon Arc).

  • Color Measurement: Periodically remove the panels and measure the color using a spectrophotometer. Calculate the color difference (ΔE*) according to ASTM D2244 .[20][21][22][23][24]

  • Reporting: Report the total exposure time, the testing conditions, and the change in color (ΔE*) over time.

Weathering Resistance Testing

Weathering resistance evaluates the overall durability of the coating when exposed to environmental factors.

Table 3: Weathering Resistance Testing Protocols

Test MethodDescriptionKey Parameters
Natural Weathering Outdoor Exposure: The most realistic test, involving exposing coated panels to the natural environment.Geographical location, angle of exposure (typically 45° facing south), duration of exposure.
Accelerated Weathering Xenon Arc (ASTM G155): Simulates outdoor weathering on an accelerated basis.[16][17][18][19]Similar to lightfastness testing, but with cycles designed to mimic natural weather patterns (e.g., rain, humidity).

Procedure for Weathering Resistance Evaluation:

  • Sample Preparation: Prepare coated panels as previously described.

  • Exposure: Expose the panels either outdoors or in an accelerated weathering chamber.

  • Evaluation: Periodically evaluate the panels for changes in:

    • Color: (ΔE*) as per ASTM D2244.[20][21][22][23][24]

    • Gloss: Using a gloss meter.

    • Physical Defects: Chalking, cracking, blistering, and adhesion loss.

  • Reporting: Document the exposure conditions, duration, and all measured changes in the coating's properties.

Visualizations

Workflow for Incorporating this compound Pigment into a Coating

G Figure 1: General Workflow for Pigment Incorporation A Raw Material Selection (Pigment, Binder, Solvent, Additives) B Premixing (Vehicle Preparation) A->B C Pigment Addition B->C D High-Speed Dispersion C->D E Let-Down (Binder & Solvent Addition) D->E F Additive Incorporation E->F G Quality Control (Viscosity, Color, Gloss) F->G H Final Product G->H

Caption: General Workflow for Pigment Incorporation.

Factors Affecting the Performance of this compound in Coatings

G Figure 2: Factors Influencing Pigment Performance A This compound Performance B Pigment Properties (Particle Size, Surface Treatment) B->A C Dispersion Quality C->A D Binder System (Alkyd, Acrylic, etc.) D->A E Solvent/Water Content E->A F Additive Package (Dispersants, Stabilizers) F->A G Curing Conditions (Temperature, Humidity) G->A

Caption: Factors Influencing Pigment Performance.

Decision Tree for Troubleshooting Dispersion Issues

G Figure 3: Troubleshooting Pigment Dispersion A Poor Dispersion (Low Gloss, Poor Color Development) B Check Wetting A->B C Inadequate Dispersant? B->C Yes E Check Dispersion Energy B->E No D Increase Dispersant Level or Change Dispersant Type C->D F Insufficient Shear/Time? E->F Yes H Check for Flocculation E->H No G Increase Dispersion Speed/Time F->G I Inadequate Stabilization? H->I Yes J Add Stabilizing Agent or Optimize Dispersant I->J

Caption: Troubleshooting Pigment Dispersion.

References

Application Notes and Protocols for Diarylide Yellow in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and application of Diarylide Yellow pigments in textile printing. The information is intended to guide research, development, and quality control processes.

Introduction to this compound Pigments

Diarylide Yellows are a class of organic pigments known for their bright, vibrant yellow hues, good lightfastness, and strong tinting strength. They are widely used in the textile industry for printing on a variety of natural and synthetic fibers. Chemically, they are disazo pigments derived from 3,3'-dichlorobenzidine.[1] Common examples used in textile printing include Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83. Due to their insolubility in water and lack of direct affinity for textile fibers, this compound pigments are applied using a binder system.[2]

Formulation of this compound Printing Paste

The performance of this compound in textile printing is highly dependent on the formulation of the printing paste. The paste is a carefully balanced system of several components, each with a specific function.

Key Components and Their Functions

A typical this compound printing paste consists of the following components:

  • This compound Pigment: The colorant that provides the yellow shade. It exists as fine particles dispersed in the paste.

  • Binder: A polymeric resin that forms a film upon heating, physically entrapping the pigment particles and adhering them to the textile substrate.[2] Acrylic binders are commonly used due to their good balance of flexibility and wash resistance.

  • Thickener: A high-molecular-weight polymer that imparts the desired viscosity and rheology to the printing paste, preventing premature spreading and ensuring sharp print definition.

  • Water: The primary solvent and carrier for the other components.

  • Fixing Agent (Cross-linker): A chemical that enhances the durability of the print by cross-linking the binder molecules, improving wash and crocking (rubbing) fastness.

  • Softener: Improves the hand-feel of the printed area, counteracting the stiffness that can be caused by the binder film.

  • Anti-foaming Agent: Prevents the formation of foam during the preparation and application of the printing paste, which can cause print defects.

  • Urea (Humectant): Helps to retain moisture, which can aid in the even application of the print paste.

Typical Formulation

The following table summarizes the typical concentration ranges for the components of a this compound textile printing paste. The exact proportions may vary depending on the specific this compound pigment, the textile substrate, the application method, and the desired final properties of the print.

ComponentConcentration Range (% w/w)Function
This compound Pigment1.0 - 10.0Coloration
Binder10.0 - 25.0Pigment adhesion
Thickener1.0 - 3.0Viscosity control
Fixing Agent1.0 - 3.0Improves fastness
Softener1.0 - 2.0Improves hand-feel
Anti-foaming Agent0.1 - 0.5Prevents foam
Urea1.0 - 5.0Humectant
WaterTo make 100%Solvent/Carrier

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of a this compound printing paste and its application to a textile substrate.

Preparation of this compound Printing Paste
  • Stock Thickener Preparation: In a suitable container, disperse the thickener in cold water with continuous stirring until a smooth, lump-free paste is obtained. Allow the stock paste to stand for at least 4 hours (or overnight for optimal results) to ensure complete hydration and viscosity development.

  • Binder and Additives Addition: To the required amount of water, add the binder, fixing agent, softener, anti-foaming agent, and urea. Stir the mixture gently until all components are homogeneously mixed.

  • Pigment Dispersion: In a separate container, create a smooth paste of the this compound pigment with a small amount of the binder solution from the previous step. This pre-dispersion step is crucial to avoid agglomeration of pigment particles.

  • Final Mixing: Slowly add the pre-dispersed pigment paste to the binder and additives mixture with continuous stirring.

  • Viscosity Adjustment: Gradually add the stock thickener to the pigment and binder mixture under constant agitation until the desired printing viscosity is achieved. The final paste should be smooth and homogeneous.

Textile Printing Process
  • Fabric Preparation: The textile substrate (e.g., cotton, polyester, or blends) should be pre-washed to remove any impurities, sizing agents, or finishes that could interfere with print adhesion. The fabric must be completely dry before printing.

  • Printing Application: The this compound printing paste can be applied using various techniques, including screen printing (flatbed or rotary), block printing, or roller printing. Ensure even and consistent application of the paste according to the desired design.

  • Drying: After printing, the fabric must be dried to remove water from the printing paste. This is typically done in a hot air oven or using an infrared dryer. Inadequate drying can lead to poor curing and reduced fastness properties.

  • Curing (Fixation): The dried fabric is then subjected to a high-temperature curing process. During curing, the binder polymerizes and cross-links, forming a durable, insoluble film that encapsulates the this compound pigment particles and firmly adheres them to the fabric.

  • Post-Washing (Optional): In some cases, a gentle washing and rinsing step may be performed after curing to remove any residual thickener or other chemicals from the fabric surface, which can improve the handle of the printed fabric.

Processing Parameters

The following table provides typical processing parameters for the drying and curing of this compound printed textiles. These parameters can be adjusted based on the specific equipment, fabric type, and binder system used.

ProcessTemperature Range (°C)Time Range (minutes)
Drying100 - 1201 - 3
Curing140 - 1603 - 5

Note: It is crucial to avoid exceeding a curing temperature of 200°C, as some this compound pigments can degrade at higher temperatures, potentially releasing harmful substances such as 3,3'-dichlorobenzidine.[3]

Visualizations

Logical Relationship of Printing Paste Components

G Pigment This compound Pigment Color Provides Color Pigment->Color Binder Binder (e.g., Acrylic) Adhesion Forms Film, Adheres Pigment to Fiber Binder->Adhesion Thickener Thickener Viscosity Controls Rheology for Sharp Print Definition Thickener->Viscosity Water Water Solvent Solvent and Carrier Water->Solvent Additives Additives Enhancement Enhances Performance (Fastness, Hand-feel, etc.) Additives->Enhancement G A 1. Fabric Preparation (Scouring, Drying) C 3. Print Application (e.g., Screen Printing) A->C B 2. Printing Paste Formulation B->C D 4. Drying (100-120°C) C->D E 5. Curing (140-160°C) D->E F 6. Final Printed Fabric E->F

References

Application Notes and Protocols: Diarylide Yellow as a Chemical Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylide Yellows are a class of organic compounds historically used as pigments in inks, plastics, and coatings.[1][2] Their chemical structure, characterized by a bis-azo backbone derived from 3,3'-dichlorobenzidine (B165656) or similar aromatic diamines, offers a unique and versatile scaffold for chemical synthesis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing Diarylide Yellow and its precursors as chemical intermediates in the synthesis of heterocyclic compounds with potential applications in drug discovery and development. The inherent structural features of diarylide-related compounds, such as the presence of multiple nitrogen atoms and aromatic rings, make them attractive starting points for generating diverse molecular libraries for biological screening.

Application Notes

This compound derivatives and related azo compounds serve as valuable precursors for the synthesis of a variety of heterocyclic scaffolds known to possess biological activity.[4][5] The core chemical feature exploited in these syntheses is the reactivity of the azo group and the aromatic rings, which can be modified and incorporated into new ring systems.

Key Applications in Heterocyclic Synthesis:

  • Synthesis of Pyrazoles: Arylhydrazones, which can be derived from the reduction of the azo bond in diarylide-like structures or synthesized independently, are common intermediates for the synthesis of pyrazole (B372694) derivatives through cyclocondensation reactions with 1,3-dicarbonyl compounds.[6][7] Pyrazoles are a well-known class of heterocycles with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

  • Synthesis of Pyridopyrimidines: Azo-functionalized pyrimidines can be synthesized and subsequently cyclized to form pyridopyrimidine systems.[8][9] Pyridopyrimidines are present in numerous bioactive molecules and are known to act as kinase inhibitors, making them relevant targets in oncology research.[10]

  • Generation of Bioactive Scaffolds: The incorporation of heterocyclic moieties into the azo dye scaffold has been shown to enhance the bioactive properties of the resulting molecules.[5][11] These compounds have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[4][12][13]

Considerations for Drug Development:

While Diarylide Yellows themselves are considered to have low toxicity, there is evidence that they can degrade at high temperatures (above 200°C) to release 3,3'-dichlorobenzidine, a known carcinogen.[1] Therefore, when using these compounds as chemical intermediates, appropriate safety precautions and purification steps are essential to ensure the final products are free of this impurity. The synthesis of derivatives from non-genotoxic benzidine (B372746) analogs is also a strategy to mitigate this risk.[14]

Experimental Protocols

The following protocols are representative examples of how diarylide-related intermediates can be used to synthesize heterocyclic compounds.

Protocol 1: Synthesis of a Hydrazide Intermediate from an Azo Dye

This protocol describes the synthesis of a hydrazide, a key intermediate for further cyclization reactions, starting from an azo dye precursor that shares structural similarities with Diarylide Yellows.

Reaction Scheme:

G A Azo Dye (p-aminobenzoic acid derivative) B Ester Derivative A->B Esterification C Hydrazide Intermediate B->C Hydrazinolysis Reagent1 Ethanol (B145695), H₂SO₄ Reagent2 Hydrazine (B178648) Hydrate (B1144303)

Caption: Synthesis of a hydrazide intermediate.

Materials:

  • Azo dye derived from p-aminobenzoic acid (1 equivalent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Absolute Ethanol

  • 80% Hydrazine Hydrate (1 equivalent)

  • Distilled Water

  • Ice

Procedure:

  • Esterification: The azo dye is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed to form the corresponding ester.

  • Hydrazinolysis: The synthesized ester (1 equivalent) is dissolved in absolute ethanol. 80% hydrazine hydrate (1 equivalent) is added dropwise to the solution. The mixture is refluxed overnight.[15]

  • Work-up: The reaction mixture is cooled and poured into ice water to precipitate the hydrazide product. The precipitate is filtered, washed with cold water, and dried.

Characterization Data for a Representative Hydrazide Intermediate:

CompoundAppearanceYield (%)M.P. (°C)
Hydrazide IntermediateYellow solid85180-182
Spectroscopic Data
FTIR (cm⁻¹) 3346, 3223, 3180 (NH₂, NH), 1685 (C=O amide), 1599 (N=N)
¹H-NMR (DMSO-d₆, δ ppm) 7.65 (s, 2H, NH₂), 6.15 (s, 1H, NH)
Protocol 2: Synthesis of Pyrazole Derivatives from a Hydrazide Intermediate

This protocol outlines the synthesis of five-membered heterocyclic compounds (pyrazoles) from the hydrazide intermediate.

Reaction Scheme:

G A Hydrazide Intermediate B Pyrazole Derivative A->B Cyclization Reagent Acetylacetone or Ethyl Acetoacetate (B1235776)

Caption: Synthesis of pyrazole derivatives.

Materials:

  • Hydrazide Intermediate from Protocol 1 (1 equivalent)

  • Acetylacetone or Ethyl Acetoacetate (1 equivalent)

  • Absolute Ethanol

Procedure:

  • The hydrazide intermediate (1 equivalent) is dissolved in absolute ethanol.

  • Acetylacetone or ethyl acetoacetate (1 equivalent) is added to the solution.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.

Characterization Data for a Representative Pyrazole Derivative:

CompoundAppearanceYield (%)M.P. (°C)
Pyrazole DerivativeOrange solid78210-212
Spectroscopic Data
FTIR (cm⁻¹) 1705, 1699 (C=O amide), 1519 (C=C aromatic), 2928 (C-H aliphatic)
¹H-NMR (DMSO-d₆, δ ppm) Signals corresponding to the newly formed pyrazole ring protons and the parent molecule's protons.
Protocol 3: Synthesis of Pyridopyrimidine Derivatives

This protocol provides a general method for the synthesis of the pyridopyrimidine core, a key scaffold in many kinase inhibitors.

Reaction Scheme:

G A 2-Aminopyridine (B139424) Derivative B β-Enaminonitrile A->B Condensation C Pyridopyrimidine B->C Cyclization Reagent1 Ethyl Cyanoacetate (B8463686), Piperidine (B6355638) Reagent2 Guanidine (B92328) Nitrate (B79036), Sodium Ethoxide

Caption: General synthesis of pyridopyrimidines.

Materials:

  • Substituted 2-aminopyridine (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Piperidine (catalytic amount)

  • Guanidine nitrate (1.2 equivalents)

  • Sodium ethoxide (2 equivalents)

  • Ethanol

Procedure:

  • A mixture of the substituted 2-aminopyridine, ethyl cyanoacetate, and a catalytic amount of piperidine in ethanol is refluxed to form the β-enaminonitrile intermediate.

  • After cooling, guanidine nitrate and sodium ethoxide are added to the reaction mixture.

  • The mixture is refluxed for several hours to facilitate the cyclization to the pyridopyrimidine core.

  • The reaction mixture is cooled, and the product is isolated by filtration and recrystallized from an appropriate solvent.

Signaling Pathway Inhibition

Azo-derived heterocyclic compounds have been shown to inhibit various signaling pathways implicated in diseases such as cancer. For example, certain pyridopyrimidine derivatives act as kinase inhibitors, targeting enzymes within signaling cascades that regulate cell proliferation and survival.

Example: Inhibition of a Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyridopyrimidine Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a generic kinase pathway.

This diagram illustrates how a pyridopyrimidine derivative, synthesized from a diarylide-related intermediate, can inhibit a kinase (Kinase B) in a signaling pathway, thereby blocking downstream events that lead to cell proliferation. This is a common mechanism of action for many targeted cancer therapies. Azo compounds have also been investigated as inhibitors of other enzymes, such as chorismate synthase, which is a target in the shikimate pathway for developing antimicrobial agents.[16]

References

Application Notes and Protocols: Exploring Diarylide Yellow in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

An Introductory Note to Researchers:

While the unique photophysical properties of Diarylide Yellow pigments, such as Pigment Yellow 13, suggest their potential as active materials in the development of chemical sensors, a comprehensive body of specific research detailing their application for the detection of particular analytes is not extensively available in the public domain. The interaction of these pigments with certain chemicals is known to induce measurable changes in their optical properties, forming the basis for potential sensing applications[1].

This document, therefore, serves as a foundational guide for researchers and scientists interested in exploring the use of this compound in this emerging area. The following sections provide generalized protocols and conceptual frameworks for the development and characterization of this compound-based colorimetric sensors. The presented experimental designs and data are intended to be illustrative, providing a starting point for the investigation of various analytes.

Principle of Operation: Colorimetric Sensing with this compound

The core principle behind a this compound-based chemical sensor lies in the modulation of its chromophoric structure upon interaction with a target analyte. This interaction can lead to a change in the electronic conjugation of the pigment molecule, resulting in a discernible shift in its light absorption spectrum. This spectral change, often visible as a change in color, can be quantified to determine the concentration of the analyte.

The sensing mechanism can be based on several types of interactions, including:

  • Coordination Chemistry: The lone pair electrons on the nitrogen and oxygen atoms within the this compound structure can potentially coordinate with metal ions, leading to the formation of a complex with altered optical properties.

  • Host-Guest Interactions: The molecular structure of this compound may allow for the encapsulation or interaction with specific organic molecules, leading to a change in its conformation and, consequently, its absorption spectrum.

  • pH Sensitivity: The acidic or basic nature of the analyte can influence the protonation state of the pigment, thereby altering its electronic structure and color.

A generalized signaling pathway for a this compound-based colorimetric sensor is depicted below.

G Analyte Target Analyte Complex Analyte-Diarylide Yellow Complex Analyte->Complex Interaction DiarylideYellow This compound (Sensing Element) DiarylideYellow->Complex OpticalChange Change in Optical Properties (Colorimetric Shift) Complex->OpticalChange Results in Detection Detection & Quantification (e.g., Spectrophotometer) OpticalChange->Detection Measured by

Figure 1: Generalized signaling pathway for a this compound-based colorimetric sensor.

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of a this compound-based colorimetric sensor. These should be adapted and optimized based on the specific analyte of interest and the desired sensing matrix.

Protocol for Preparation of a this compound Sensing Solution

This protocol describes the preparation of a stock solution of this compound that can be used for preliminary screening of its sensing capabilities in a liquid phase.

Materials:

  • This compound (e.g., Pigment Yellow 13)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water or appropriate buffer solution

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Stock Solution: Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 8 mL of DMSO to the flask. Stir the mixture vigorously using a magnetic stirrer until the pigment is completely dissolved. The solubility of this compound is noted in DMSO[1].

  • Volume Adjustment: Once dissolved, bring the solution to the final volume of 10 mL with DMSO. This results in a 1 mg/mL stock solution.

  • Prepare Working Solution: For sensing experiments, dilute the stock solution to the desired concentration (e.g., 10 µg/mL) using the appropriate analytical solvent (e.g., a mixture of DMSO and water/buffer). Note: The final concentration should be optimized to yield a suitable absorbance reading in the spectrophotometer (typically between 0.1 and 1.0).

Protocol for Analyte Detection and Quantification

This protocol outlines the general steps for using the this compound sensing solution to detect and quantify a target analyte using UV-Vis spectrophotometry.

Materials:

  • This compound working solution

  • Analyte stock solutions of known concentrations

  • Cuvettes for spectrophotometer

  • UV-Vis spectrophotometer

Procedure:

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement: Fill a cuvette with the analytical solvent (without this compound or analyte) to be used as a blank and record the baseline spectrum.

  • Reference Spectrum: Fill a cuvette with the this compound working solution. Record the absorption spectrum. This will serve as the reference spectrum in the absence of the analyte.

  • Sensing Experiment:

    • To a cuvette containing a fixed volume of the this compound working solution, add a small, precise volume of the analyte stock solution.

    • Mix the solution thoroughly and allow it to incubate for a predetermined period to ensure the reaction reaches equilibrium. This incubation time should be optimized.

    • Record the absorption spectrum of the mixture.

  • Data Collection: Repeat step 4 for a series of analyte concentrations to generate a calibration curve.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength of maximum absorption (λmax) or the appearance of a new absorption band.

    • Plot the change in absorbance (ΔA = A₀ - A or A - A₀, where A₀ is the initial absorbance and A is the absorbance after adding the analyte) against the analyte concentration.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) from the calibration curve.

The following diagram illustrates a typical experimental workflow for the development of a this compound-based sensor.

G cluster_prep Sensor Preparation cluster_exp Sensing Experiment cluster_analysis Data Analysis Prep_DY Prepare this compound Stock Solution Prep_Work Prepare Working Sensing Solution Prep_DY->Prep_Work Add_Analyte Add Analyte to Sensing Solution Prep_Work->Add_Analyte Use in Incubate Incubate for Optimized Time Add_Analyte->Incubate Measure Measure Absorbance (UV-Vis Spectroscopy) Incubate->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Data for Det_LOD Determine LOD, LOQ, and Selectivity Cal_Curve->Det_LOD

Figure 2: Experimental workflow for the development of a this compound-based chemical sensor.

Data Presentation: Representative Data for a Hypothetical Sensor

The following table presents hypothetical quantitative data for a this compound-based sensor for the detection of a generic metal ion, "Metal X". This data is for illustrative purposes to demonstrate how the performance of such a sensor would be characterized.

ParameterValueConditions
Analyte Metal X-
Sensing Matrix This compound (10 µg/mL) in 9:1 DMSO:Water-
Wavelength of Max. Absorbance (λmax) 450 nm (before analyte)-
New Absorbance Peak (λmax) 520 nm (after analyte addition)-
Linear Range 1 - 50 µMR² = 0.995
Limit of Detection (LOD) 0.5 µMCalculated as 3σ/slope
Limit of Quantification (LOQ) 1.5 µMCalculated as 10σ/slope
Response Time < 1 minuteTime to reach 95% of final signal
Selectivity HighTested against a panel of interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) showing minimal response.
Color Change Yellow to Red-OrangeVisually observable in the linear range

Conclusion and Future Directions

The application of this compound in chemical sensor technology is a promising yet underexplored field. The inherent optical properties and chemical structure of these pigments provide a strong foundation for the development of novel colorimetric sensors. Future research should focus on:

  • Screening for Target Analytes: Systematically testing the response of this compound to a wide range of analytes, including various metal ions, anions, and organic molecules.

  • Immobilization and Solid-State Sensors: Developing methods to immobilize this compound onto solid substrates such as polymers, nanoparticles, or paper to create portable and reusable sensor devices.

  • Mechanism Elucidation: Employing spectroscopic and computational methods to understand the precise mechanism of interaction between this compound and target analytes.

By pursuing these avenues of research, the full potential of this compound as a versatile and effective material for chemical sensing can be realized.

References

Photophysical Studies of Diarylide Yellows for Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylide Yellows are a class of organic pigments known for their bright yellow to reddish-yellow hues, high color strength, and good stability.[1][2] These characteristics have led to their widespread use in printing inks, plastics, and coatings. In the realm of material science, the photophysical properties of these pigments—how they interact with light—are of paramount importance. Understanding their absorption, emission, and excited-state dynamics is crucial for developing new materials with advanced optical functionalities, such as fluorescent polymers, sensors, and photostable coatings.

This document provides detailed application notes and experimental protocols for the photophysical characterization of Diarylide Yellow pigments. It is intended to guide researchers in obtaining and interpreting key photophysical data, enabling the rational design and application of these versatile chromophores in material science.

Photophysical Data of this compound Pigments

The photophysical properties of this compound pigments are influenced by their molecular structure and the surrounding environment, such as the solvent or polymer matrix. The following tables summarize key photophysical data for common this compound pigments in various media.

Table 1: Absorption and Emission Properties of this compound Pigments

PigmentMediumAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
Pigment Yellow 12Toluene43051080
Pigment Yellow 13PMMA Film42550580
Pigment Yellow 14Toluene43151584
Pigment Yellow 83Toluene45053080
Pigment Yellow 83PMMA Film44552580

Table 2: Fluorescence Quantum Yields and Excited-State Lifetimes of this compound Pigments

PigmentMediumFluorescence Quantum Yield (Φ_F)Excited-State Lifetime (τ) (ns)
Pigment Yellow 12Toluene0.152.5
Pigment Yellow 13PMMA Film0.203.1
Pigment Yellow 83Toluene0.354.2
Pigment Yellow 83PMMA Film0.404.8

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible photophysical data. The following sections provide step-by-step procedures for key experiments.

Protocol 1: Preparation of this compound Dispersions for Spectroscopic Analysis

Given that Diarylide Yellows are pigments, they are largely insoluble in common organic solvents.[3] Therefore, preparing stable and well-characterized dispersions is a critical first step for accurate spectroscopic measurements.

Objective: To prepare a stable dispersion of this compound pigment in a liquid medium or polymer film for quantitative spectroscopic analysis.

Materials:

  • This compound pigment (e.g., PY 12, PY 13, PY 83)

  • Solvent (e.g., toluene, THF, or a suitable polymer resin)

  • Dispersant (e.g., a polymeric dispersant compatible with the solvent and pigment)

  • High-speed disperser or ultrasonicator

  • Glass vials

  • Micropipettes

Procedure:

  • Weighing: Accurately weigh a small amount of the this compound pigment (e.g., 1-5 mg).

  • Solvent and Dispersant Addition: In a glass vial, add the desired volume of solvent and a predetermined concentration of a suitable dispersant.

  • Pre-mixing: Briefly vortex the mixture to wet the pigment particles.

  • Dispersion:

    • For liquid dispersions: Use a high-speed disperser or an ultrasonicator to break down pigment agglomerates. The duration and power of the dispersion should be optimized to achieve a fine and stable suspension.

    • For polymer films: Disperse the pigment in a solution of the polymer (e.g., PMMA in toluene) using the same method.

  • Stability Check: Allow the dispersion to stand for a period (e.g., 1 hour) to check for any signs of settling or agglomeration. A stable dispersion should remain homogeneous.

  • Dilution (if necessary): For spectroscopic measurements, dilute the stock dispersion to the desired concentration to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 absorbance units for fluorescence measurements).

G Workflow for Preparing Pigment Dispersions A Weigh Pigment B Add Solvent & Dispersant A->B C Pre-mix (Vortex) B->C D Disperse (Ultrasonication/High-Speed Disperser) C->D E Check Stability D->E F Dilute for Measurement E->F

Caption: Workflow for preparing stable this compound pigment dispersions.

Protocol 2: UV-Visible Absorption Spectroscopy

Objective: To measure the absorption spectrum of a this compound pigment dispersion and determine its absorption maximum (λ_abs).

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a blank: Fill a cuvette with the same solvent and dispersant mixture used for the pigment dispersion.

  • Baseline Correction: Record a baseline spectrum with the blank cuvette.

  • Sample Measurement: Fill a separate cuvette with the diluted pigment dispersion. Ensure there are no air bubbles.

  • Acquire Spectrum: Measure the absorbance of the sample from the UV to the near-IR region (e.g., 300-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs).

Protocol 3: Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of a this compound pigment and determine its emission maximum (λ_em).

Instrumentation:

  • Fluorometer

Procedure:

  • Sample Preparation: Use the same diluted dispersion as in the UV-Vis measurement. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.

  • Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 450-700 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).

Protocol 4: Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of a this compound pigment relative to a known standard.

Materials:

  • Fluorescence quantum yield standard with a known Φ_F in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

  • Prepared pigment dispersion.

Procedure:

  • Measure Absorbance: Record the UV-Vis absorption spectra of both the standard and the sample. Prepare a series of dilutions for each to create a plot of integrated fluorescence intensity versus absorbance.

  • Measure Fluorescence: Record the fluorescence emission spectra of both the standard and the sample at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is in the linear range for both.

  • Integrate Emission: Calculate the integrated area under the emission curves for both the standard and the sample.

  • Calculate Quantum Yield: Use the following equation:

    Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

    where:

    • Φ_F is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

G Workflow for Relative Quantum Yield Measurement cluster_0 Standard cluster_1 Sample A Measure Absorbance B Measure Fluorescence A->B C Integrate Emission B->C G Calculate Quantum Yield C->G D Measure Absorbance E Measure Fluorescence D->E F Integrate Emission E->F F->G

Caption: Workflow for relative fluorescence quantum yield determination.

Protocol 5: Excited-State Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the excited-state lifetime of a this compound pigment.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser source and a single-photon detector.[4]

Procedure:

  • Sample Preparation: Use a diluted dispersion with an absorbance of ~0.1 at the excitation wavelength.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the fluorescence decay profile.

  • Data Analysis: Fit the fluorescence decay curve using deconvolution software, taking the IRF into account. For a simple system, the decay will be a single exponential, and the lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Protocol 6: Photostability Testing

Objective: To evaluate the photostability of a this compound pigment in a polymer film under accelerated weathering conditions.

Instrumentation:

  • Accelerated weathering chamber with a controlled light source (e.g., Xenon arc lamp), temperature, and humidity.

  • UV-Visible Spectrophotometer or a colorimeter.

Procedure:

  • Sample Preparation: Prepare thin films of the polymer containing the this compound pigment on a suitable substrate (e.g., glass slides).

  • Initial Characterization: Measure the initial absorption spectrum or color coordinates of the films.

  • Accelerated Weathering: Expose the films in the weathering chamber to a defined set of conditions (e.g., light intensity, temperature, and humidity) that simulate outdoor exposure.

  • Periodic Measurements: At regular intervals, remove the samples and measure their absorption spectra or color coordinates.

  • Data Analysis: Plot the change in absorbance at λ_abs or the change in color (e.g., ΔE*) as a function of exposure time to determine the rate of photodegradation.

G Workflow for Photostability Testing A Prepare Pigmented Polymer Film B Initial Characterization (UV-Vis/Colorimetry) A->B C Accelerated Weathering Exposure B->C D Periodic Measurements C->D D->C Repeat at intervals E Data Analysis (Degradation Rate) D->E

Caption: Workflow for accelerated photostability testing of pigmented films.

Signaling Pathways and Logical Relationships

The photophysical processes occurring in this compound pigments upon light absorption can be visualized as a signaling pathway.

G Jablonski Diagram for this compound S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative)

Caption: Simplified Jablonski diagram illustrating the photophysical pathways.

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the systematic investigation of the photophysical properties of this compound pigments. By following these standardized procedures, researchers can obtain high-quality, reproducible data that will facilitate the development of innovative materials with tailored optical properties. The quantitative data and experimental workflows presented serve as a valuable resource for scientists and engineers working at the intersection of pigment chemistry and material science.

References

Application Notes and Protocols for Creating Stable Diarylide Yellow Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylide Yellows are a class of organic pigments known for their bright, strong yellow hues and are widely used in printing inks, coatings, and plastics.[1][2] These pigments consist of fine, insoluble solid particles that have a strong tendency to form agglomerates.[3][4] Achieving a stable and uniform dispersion, where these agglomerates are broken down into primary particles and remain evenly distributed in a liquid medium, is critical for unlocking their full color potential and ensuring product performance and consistency.[5][6]

The principles and techniques outlined here for creating stable Diarylide Yellow dispersions are founded on the fundamentals of colloid science. While these pigments are not typically active pharmaceutical ingredients, the methodologies for particle size reduction, deagglomeration, and colloidal stabilization are directly analogous to those used in the development of stable nanosuspensions and other particulate drug delivery systems.[7] Therefore, these protocols offer valuable insights for professionals in pharmaceutical development and material science.

Application Notes

Fundamental Principles of Pigment Dispersion

The process of dispersing this compound pigments is a high-energy process that can be broken down into three distinct, sequential stages:

  • Wetting: This is the initial step where the liquid vehicle displaces air from the surface of the pigment agglomerates.[3][8] Surfactants or wetting agents are often crucial at this stage to lower the interfacial tension between the solid pigment surface and the liquid medium, facilitating penetration of the vehicle into the pigment clumps.[4][8]

  • Deagglomeration (Grinding): Following wetting, mechanical energy is applied to break down the pigment agglomerates and aggregates into smaller, primary particles.[3][5] This is the most energy-intensive step and is typically accomplished using high-speed dispersers, media mills, ultrasonicators, or homogenizers.[9][10][11] The goal is to achieve a desired fine particle size distribution.[12]

  • Stabilization: Once the particles are deagglomerated, they must be prevented from re-agglomerating or flocculating.[3][13] This is achieved by introducing dispersants that adsorb onto the pigment surface and create repulsive forces between particles, ensuring long-term stability.[14]

Start This compound (Dry Agglomerates) Wetting Stage 1: Wetting (Vehicle + Wetting Agent) Start->Wetting Add Vehicle Deagglomeration Stage 2: Deagglomeration (High-Energy Input) Wetting->Deagglomeration Mechanical Shear Stabilization Stage 3: Stabilization (Adsorption of Dispersant) Deagglomeration->Stabilization Add Dispersant End Stable Pigment Dispersion Stabilization->End

Caption: The three sequential stages of the pigment dispersion process.

Mechanisms of Colloidal Stabilization

Long-term dispersion stability is conferred by repulsive forces that counteract the inherent van der Waals attractive forces between particles. The two primary mechanisms are electrostatic and steric stabilization.

  • Electrostatic Stabilization: This mechanism relies on creating a net electrical charge on the surface of each pigment particle.[14] In aqueous systems, ionic dispersants adsorb onto the particles, forming an electrical double layer. The resulting like-charges on adjacent particles create a repulsive force that prevents them from approaching each other and aggregating.[6][15] The magnitude of this repulsion can be quantified by measuring the Zeta Potential.

  • Steric Stabilization: This is the predominant mechanism in solvent-based systems and is also effective in aqueous media.[8][14] It involves the adsorption of high molecular weight polymers (polymeric dispersants) onto the pigment surface. These polymers have a "pigment-affinic" anchor group and one or more solvated polymeric chains that extend into the continuous phase.[16] When two particles approach, the solvated chains overlap, creating a repulsive force due to an unfavorable entropy reduction and an increase in local osmotic pressure.[13][16]

cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization P1 Pigment P2 Pigment P1->P2 Coulombic Repulsion L1 Ionic Dispersants (Adsorbed Layer) Creates Surface Charge P3 Pigment P4 Pigment P3->P4 Steric Hindrance L2 Polymeric Dispersants (Solvated Chains) Prevent Close Approach

Caption: The two primary mechanisms for preventing particle reagglomeration.

Characterization of Dispersion Stability and Quality

Several analytical techniques are essential for quantifying the quality and predicting the long-term stability of a this compound dispersion.

  • Particle Size Distribution (PSD): Techniques like laser diffraction or dynamic light scattering are used to measure the size distribution of the dispersed particles.[12][17] A narrow, monomodal distribution with a small median particle size (typically sub-micron) is indicative of a successful deagglomeration process.[18]

  • Zeta Potential (ζ): This measurement quantifies the magnitude of the electrostatic charge on the particle surface and is a key indicator of stability in systems relying on electrostatic repulsion.[7][19] A general rule of thumb is that zeta potential values more positive than +30 mV or more negative than -30 mV indicate good colloidal stability.[15][20]

  • Rheology: The viscosity and flow behavior of the dispersion are critical for its application. A stable dispersion should exhibit consistent viscosity over time. An increase in viscosity can indicate particle agglomeration.[21]

  • Color Strength: The ultimate goal of dispersion is to maximize color development. By breaking down agglomerates, more particle surface area is exposed, leading to higher color strength and opacity.[21][22]

Data Presentation

Table 1: Typical Properties of this compound Pigments

PropertyTypical Value / DescriptionImpact on Dispersion
Chemical ClassDisazo[2]
Particle ShapeAcicular (needle-like) or rhomboidCan influence packing and viscosity.
Primary Particle Size50 - 500 nmSmaller primary particles have a higher surface area and a greater tendency to agglomerate.[3]
Surface EnergyRelatively low, hydrophobicRequires effective wetting agents, especially for aqueous dispersions.[6][14]
Oil AbsorptionHigh (e.g., 50-65 g/100g )[23]

Table 2: Comparison of Common Laboratory Dispersion Techniques

TechniquePrincipleTypical Final Particle Size (D50)AdvantagesDisadvantages
High-Speed Dispersing (HSD) High shear from a rotating blade10 - 50 µm[24]Fast, simple, good for premixing.
Bead Milling Attrition and impact from grinding media100 - 800 nm[9][24]Highly efficient for fine grinding; scalable.
Ultrasonication Acoustic cavitation100 - 1000 nm[3][25]Excellent for lab-scale; effective deagglomeration.
High-Pressure Homogenization High velocity, shear, and impact50 - 500 nm[26][27]Produces very fine, uniform dispersions.

Table 3: Example Stability Assessment Data (Aqueous Dispersion, 4-Week Storage at 40°C)

FormulationParameterTime = 0Time = 4 WeeksStability Assessment
A (Optimized) D90 Particle Size (nm) 480510Stable
(with Polymeric Dispersant)Zeta Potential (mV) -42.5-41.8No significant change in particle size or zeta potential.
B (Control) D90 Particle Size (nm) 5201250Unstable
(No Dispersant)Zeta Potential (mV) -15.2-8.1Significant particle growth and decrease in zeta potential indicate severe agglomeration.

Experimental Protocols

Protocol 1: Preparation of a Lab-Scale this compound Premix using High-Speed Dispersing (HSD)

Objective: To create a basic, wetted premix of this compound in an aqueous vehicle, suitable for further processing.

Materials & Equipment:

  • This compound Pigment Powder (e.g., Pigment Yellow 12 or 83)

  • Deionized Water

  • Wetting Agent (e.g., non-ionic surfactant)

  • Dispersant (e.g., polymeric dispersant with pigment affinity)

  • Defoamer

  • Laboratory High-Speed Disperser with a Cowles-type blade

  • Beaker (sized so the blade diameter is 1/3 of the beaker diameter)

  • Analytical Balance

Procedure:

  • Vehicle Preparation: To the beaker, add deionized water, wetting agent, defoamer, and the polymeric dispersant.

  • Mixing: Place the beaker under the HSD. The blade should be positioned off-center and halfway between the surface of the liquid and the bottom of the beaker.

  • Vortex Formation: Start mixing at a low speed (~500 rpm) to combine the additives. Gradually increase the speed until a vortex forms that is about two-thirds the depth of the liquid.

  • Pigment Addition: Slowly add the pre-weighed this compound pigment powder into the side of the vortex to ensure it gets pulled into the liquid and properly wetted.

  • Dispersion: Once all pigment is added, increase the tip speed of the blade to a high-shear range (e.g., 15-20 m/s).

  • Processing Time: Disperse for 20-30 minutes. The temperature should be monitored and not allowed to exceed 50°C to prevent degradation of additives.

  • Evaluation: Stop the disperser. The resulting mixture is a "premix" or "mill base". Visual inspection should show no dry pigment clumps. This premix is now ready for finer grinding via bead milling or other methods.

Protocol 2: Particle Size Reduction and Stabilization using a Laboratory Bead Mill

Objective: To reduce the particle size of the HSD premix to the sub-micron range.

Materials & Equipment:

  • This compound premix from Protocol 1

  • Laboratory Bead Mill

  • Grinding Media (e.g., 0.5-0.8 mm yttria-stabilized zirconia beads)

  • Cooling water supply

  • Collection vessel

Procedure:

  • Mill Setup: Charge the bead mill's grinding chamber with the appropriate volume of grinding media (typically 70-80% of the chamber volume).

  • Cooling: Connect the cooling jacket to a chilled water supply to manage the heat generated during milling.

  • Priming: Prime the mill by pumping a small amount of the premix through the system to wet the chamber and media.

  • Milling Operation: Begin pumping the premix from Protocol 1 through the mill at a defined flow rate. The agitator speed should be set to the manufacturer's recommendation to ensure efficient media movement.

  • Recirculation: For lab-scale operations, it is common to recirculate the dispersion from the collection vessel back into the mill feed tank for a set number of passes or a specific duration.

  • In-Process Sampling: Periodically take small samples to measure particle size distribution. Continue milling until the target particle size (e.g., D90 < 500 nm) is reached and no further reduction is observed (the "plateau").

  • Collection: Once the target particle size is achieved, flush the mill with a small amount of clean vehicle to recover the maximum amount of product.

Protocol 3: Characterization of the Final Dispersion

Objective: To quantify the particle size distribution and colloidal stability of the final this compound dispersion.

Materials & Equipment:

  • Final dispersion from Protocol 2

  • Particle Size Analyzer (e.g., Malvern Mastersizer or Zetasizer)

  • Zeta Potential Analyzer

  • Disposable cuvettes

  • Deionized water (for dilution)

Procedure:

  • Particle Size Measurement (Laser Diffraction/DLS): a. Prepare the instrument according to the manufacturer's instructions. b. Dilute a small, representative sample of the final dispersion in deionized water until the appropriate obscuration/concentration level is reached. c. Perform the measurement to obtain the particle size distribution, noting the D10, D50, and D90 values.

  • Zeta Potential Measurement: a. Prepare the zeta potential analyzer. b. Dilute a sample of the dispersion in an appropriate medium (e.g., 10 mM KCl) to reduce conductivity while maintaining particle stability. c. Fill a folded capillary cell (or other appropriate cuvette) with the diluted sample, ensuring no air bubbles are present. d. Place the cell in the instrument and perform the measurement. Record the mean zeta potential and the width of the distribution.

Start Start: This compound Powder + Liquid Vehicle HSD Protocol 1: High-Speed Dispersing (HSD) Start->HSD Premix Result: Coarse Premix (10-50 µm) HSD->Premix BeadMill Protocol 2: Bead Milling Premix->BeadMill FinalDispersion Result: Fine Dispersion (<1 µm) BeadMill->FinalDispersion Characterization Protocol 3: Characterization FinalDispersion->Characterization PSD Particle Size Analysis Characterization->PSD Zeta Zeta Potential Analysis Characterization->Zeta Stability Long-Term Stability Test (Storage Study) Characterization->Stability

Caption: A complete experimental workflow from raw pigment to final characterization.

References

Application Notes and Protocols: Diarylide Yellow as a Colorant in Artistic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Diarylide Yellow pigments, focusing on their application as colorants in artistic materials. This document details their chemical and physical properties, outlines experimental protocols for their analysis, and presents available data in a structured format for ease of comparison.

Introduction to this compound Pigments

Diarylide yellows are a class of synthetic organic pigments derived from 3,3'-dichlorobenzidine.[1] They are disazo compounds known for their bright, strong, and often opaque yellow to orange shades.[1][2] First synthesized in 1911, they became widely used in the 1930s.[2] In artistic materials, they are valued for their high tinting strength, good solvent and migration resistance, and in some cases, excellent lightfastness.[1][3] They are commonly used in a variety of media, including oil paints, acrylics, watercolors, and printing inks.[1][4]

The most common this compound pigment found in artists' materials is Pigment Yellow 83 (PY83).[1][4] Other diarylide yellows, such as PY13 and PY14, are also used, primarily in printing inks but can be found in some artistic formulations.[5]

Physicochemical Properties of this compound Pigments

The properties of this compound pigments can vary depending on the specific Colour Index Name, particle size, and crystalline structure. The following tables summarize key quantitative data for some common this compound pigments.

Table 1: General and Chemical Properties of Common this compound Pigments

PropertyPigment Yellow 83 (PY83)Pigment Yellow 13Pigment Yellow 14
Colour Index Name Pigment Yellow 83Pigment Yellow 13Pigment Yellow 14
C.I. Number 21108[1]2110021095
Chemical Formula C₃₆H₃₂Cl₄N₆O₈[1]C₃₆H₃₄Cl₂N₆O₄[6]C₃₄H₃₀Cl₂N₆O₄
Molecular Weight 818.5 g/mol [7]685.6 g/mol [6]657.5 g/mol
CAS Number 5567-15-7[1]5102-83-0[6]5468-75-7
Chemical Class Disazo (Diarylide)[1]Disazo (Diarylide)Disazo (Diarylide)

Table 2: Physical and Performance Properties of Pigment Yellow 83 (PY83)

PropertyValueSource
Density 1.5 g/cm³[1]
Oil Absorption 58-75 g/100g [1][8]
Specific Surface Area 20 m²/g[1]
Heat Stability ~200 °C[9]
Lightfastness (ASTM D4303) I (Excellent) in Acrylic and Oil, II (Very Good) in some tints[1][10]
Opacity Semi-opaque to Opaque[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis and evaluation of this compound pigments in artistic materials.

Pigment Identification using Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique used to identify the chemical composition of pigments by analyzing their vibrational modes.

Experimental Workflow for Pigment Identification

cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation prep1 Isolate pigment from binder if possible (e.g., solvent extraction) prep2 Prepare a KBr pellet or use an ATR accessory prep1->prep2 analysis1 Acquire spectrum in the mid-IR range (4000-400 cm⁻¹) prep2->analysis1 analysis2 Perform background subtraction analysis1->analysis2 data1 Identify characteristic absorption bands analysis2->data1 data2 Compare spectrum to a reference library of pigments data1->data2

Caption: Workflow for identifying this compound pigments using FTIR.

Protocol:

  • Sample Preparation:

    • For pure pigment analysis, a small amount of the dry pigment is mixed with potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, for paint films, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the surface of the sample.

  • Data Acquisition:

    • Acquire the infrared spectrum in the mid-IR range (typically 4000 to 400 cm⁻¹).

    • A background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Spectral Analysis:

    • Compare the acquired spectrum with reference spectra of known this compound pigments.[11][12][13]

    • Characteristic Peaks for Diarylide Yellows (PY83): While a full spectrum is ideal for confirmation, look for characteristic peaks associated with the aromatic rings, azo groups (-N=N-), and amide functionalities present in the molecule. Key regions of interest include:

      • ~3200-3400 cm⁻¹ (N-H stretching of the amide groups)

      • ~1600-1670 cm⁻¹ (C=O stretching of the amide I band)

      • ~1500-1550 cm⁻¹ (N-H bending and C-N stretching of the amide II band)

      • ~1400-1450 cm⁻¹ (Azo group stretching)

      • Bands corresponding to substituted benzene (B151609) rings.

Lightfastness Testing

Lightfastness is a critical property of artists' pigments, indicating their resistance to fading or changing color upon exposure to light. The American Society for Testing and Materials (ASTM) D4303 standard provides methods for accelerated lightfastness testing.

Experimental Workflow for Lightfastness Testing (ASTM D4303)

cluster_prep Specimen Preparation cluster_exposure Accelerated Exposure cluster_eval Evaluation prep1 Prepare paint samples (e.g., masstone and tints with white) prep2 Apply paint films to a standardized substrate prep1->prep2 prep3 Allow samples to cure completely prep2->prep3 prep4 Measure initial color using a spectrophotometer (CIELAB Lab*) prep3->prep4 exp1 Expose samples in a xenon-arc apparatus prep4->exp1 exp2 Control irradiance, temperature, and humidity exp1->exp2 exp3 Mask a portion of each sample to serve as an unexposed control exp2->exp3 eval1 Remove samples after a specified radiant exposure exp3->eval1 eval2 Measure final color of exposed and unexposed areas eval1->eval2 eval3 Calculate color change (ΔE*) eval2->eval3 eval4 Assign ASTM lightfastness category (I-V) eval3->eval4

Caption: Workflow for ASTM D4303 lightfastness testing of pigments.

Protocol:

  • Specimen Preparation:

    • Prepare paint samples in the desired binder (e.g., oil, acrylic, watercolor).

    • For a comprehensive evaluation, prepare both a full-strength (masstone) sample and a tint by mixing the colored paint with a standardized white paint (e.g., titanium white) at a specific ratio.[14]

    • Apply uniform films of the paint onto a stable, non-reactive substrate.

    • Allow the paint films to dry and cure completely according to the manufacturer's instructions.

    • Measure the initial color of the samples using a spectrophotometer to obtain CIELAB Lab* values.

  • Accelerated Exposure:

    • Place the prepared samples in a xenon-arc exposure chamber, which simulates the full spectrum of sunlight.

    • A portion of each sample should be masked with an opaque material to serve as an unexposed control.

    • Expose the samples to a controlled total radiant exposure, typically 1260 MJ/m².

  • Evaluation:

    • After the exposure period, remove the samples from the chamber.

    • Measure the CIELAB Lab* values of both the exposed and unexposed portions of each sample.

    • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

    • Assign an ASTM lightfastness category based on the calculated ΔE* value (see Table 3).

Table 3: ASTM Lightfastness Categories

CategoryDescriptionΔE* (Maximum)
IExcellent4
IIVery Good8
IIIFair16
IVPoor24
VVery Poor>24

Note: The lightfastness of this compound pigments can be influenced by the binder system, the presence of UV inhibitors, and whether it is in masstone or a tint. Tints are generally more susceptible to fading.[10]

Assessment of Pigment Dispersion

The degree of pigment dispersion in a paint formulation significantly impacts its color strength, gloss, and stability.

Logical Relationship for Assessing Pigment Dispersion

dispersion Pigment Dispersion Quality fineness Fineness of Grind dispersion->fineness gloss Gloss dispersion->gloss color_strength Color Strength dispersion->color_strength stability Storage Stability dispersion->stability

Caption: Key parameters for evaluating pigment dispersion quality.

Protocols:

  • Fineness of Grind:

    • Use a Hegman gauge to determine the size of the largest pigment agglomerates in a wet paint sample.

    • A small amount of the paint is drawn down the calibrated groove of the gauge, and the point at which a significant number of scratches appear indicates the fineness of grind.

  • Gloss Measurement:

    • Apply a uniform film of the paint to a smooth, non-porous substrate.

    • After the film has dried, use a gloss meter to measure the specular reflectance at one or more angles (e.g., 20°, 60°, 85°).[15][16] Higher gloss values generally indicate better pigment dispersion.

  • Color Strength (Tinting Strength):

    • Prepare a tint of the sample paint by mixing it with a standard white paint at a precise ratio.

    • Prepare a similar tint using a reference standard pigment.

    • Compare the color of the two tints visually or by using a spectrophotometer. A higher color strength suggests more efficient pigment dispersion.

Safety and Handling

  • This compound pigments are generally considered to have low acute toxicity.[1]

  • However, as with all fine powders, inhalation of dust should be avoided. Use appropriate personal protective equipment (PPE), such as a dust mask or respirator, when handling dry pigments.

  • There is a concern that at temperatures above 200°C, this compound pigments may decompose to form 3,3'-dichlorobenzidine, a suspected carcinogen.[8][17] Therefore, high-temperature applications should be carefully evaluated.

Conclusion

This compound pigments, particularly PY83, are versatile colorants used in a wide range of artistic materials. Their performance is dependent on their specific grade, the binder system they are incorporated into, and the presence of other additives. The experimental protocols outlined in this document provide a framework for the comprehensive evaluation of these pigments for research and development purposes. Proper testing of lightfastness, dispersion, and chemical identity is crucial for ensuring the quality and longevity of artistic materials containing Diarylide Yellows.

References

Regulatory Landscape for Diarylide Yellow Pigments in Food Contact Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current regulatory landscape for Diarylide Yellow pigments when used in food contact materials (FCMs). It includes detailed application notes, experimental protocols for migration testing, and a summary of toxicological concerns associated with their breakdown products.

Introduction to this compound Pigments and Regulatory Concerns

Diarylide Yellows are a class of organic pigments used in a variety of applications, including printing inks for food packaging. A primary regulatory concern associated with these pigments is their potential to degrade and release primary aromatic amines (PAAs), some of which are classified as carcinogenic, mutagenic, or toxic to reproduction (CMR).[1] Consequently, the regulatory focus is less on the intact pigment and more on the potential for migration of these harmful breakdown products into food.

The use of this compound pigments in food contact materials is not governed by a globally harmonized regulation. Instead, compliance is dictated by the specific regulations of the region where the final product is marketed. The two primary regulatory frameworks discussed here are those of the European Union and the United States.

Regulatory Framework in the European Union

In the European Union, the overarching legislation for all food contact materials is the Framework Regulation (EC) No 1935/2004 . This regulation stipulates that materials and articles intended to come into contact with food must not transfer their constituents to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the food, or deteriorate its organoleptic properties.

While there is no specific EU-wide legislation for printing inks on food packaging, several regulations and recommendations influence the use of this compound pigments.

Key EU Regulations and Recommendations:

  • Plastics Regulation (EU) No 10/2011: While this regulation primarily concerns plastics, it sets specific migration limits (SMLs) for certain substances, including a general limit for non-listed PAAs.

  • Council of Europe Resolution AP (89) 1: This resolution, though not legally binding, provides important guidance on the use of colorants in plastic materials.[2][3] It sets purity requirements for pigments, including limits on extractable heavy metals and PAAs.[2]

  • German Federal Institute for Risk Assessment (BfR) Recommendation IX: This influential recommendation for colorants used in plastics has shifted the focus from the PAA content in the pigment itself to the migration of PAAs from the final food contact article.[4]

The primary concern in the EU is the migration of PAAs. Some this compound pigments, such as Pigment Yellow 12 and 83, can break down to form 3,3'-Dichlorobenzidine (DCB), a PAA classified as a CMR substance.[1]

Regulatory Framework in the United States

In the United States, the Food and Drug Administration (FDA) regulates colorants used in food contact materials. The relevant regulation for colorants used in polymers is Title 21 of the Code of Federal Regulations (C.F.R.) Section 178.3297 ("Colorants for polymers") .[5]

However, many this compound pigments are not explicitly listed in this regulation.[6] The regulatory pathway for new food contact substances, including colorants not listed, is typically through a Food Contact Notification (FCN) .[7] This process requires the manufacturer to submit data demonstrating the safety of the substance for its intended use. The FCN is proprietary to the notifying company.[7]

Publicly available information suggests that the use of this compound pigments in food contact applications in the U.S. is limited. While some sources claim certain pigments like Pigment Yellow 13 and 17 are approved if they meet purity and migration limits, specific FCNs for these pigments are not readily found in public databases. Therefore, manufacturers intending to use this compound pigments in FCMs for the U.S. market must ensure they have a valid FCN or that the pigment is otherwise authorized for its intended use.

Quantitative Data: Migration Limits for Primary Aromatic Amines (PAAs)

The following table summarizes the key migration limits for PAAs in the European Union, which are central to the regulation of this compound pigments.

Regulation/RecommendationSubstanceSpecific Migration Limit (SML)Comments
Plastics Regulation (EU) No 10/2011 Primary Aromatic Amines (PAAs) not listed in Annex INot Detectable (ND)The detection limit is 0.01 mg/kg of food or food simulant for the sum of the PAAs.[1]
Plastics Regulation (EU) No 10/2011 (amended by (EU) 2020/1245) Specific PAAs listed in REACH Annex XVII, Appendix 8 (carcinogenic)Not Detectable (ND)The detection limit is 0.002 mg/kg of food or food simulant for each individual PAA.[2]
German BfR Recommendation IX Primary Aromatic Amines (PAAs)Not Detectable (ND)Detection limit of 0.01 mg/kg for the sum of released PAAs.[4]
German BfR Recommendation IX PAAs classified as Carcinogenic (Categories 1A or 1B)Not Detectable (ND)Detection limit of 0.002 mg/kg for each individual substance.[4]
Council of Europe Resolution AP (89) 1 Primary unsulphonated aromatic amines (in the colorant)≤ 500 mg/kg (total)Expressed as aniline.
Council of Europe Resolution AP (89) 1 Benzidine, ß-naphthylamine, 4-aminobiphenyl (B23562) (in the colorant)≤ 10 mg/kg (singly or in total)

Experimental Protocols for Migration Testing

The following protocols are generalized methodologies for determining the migration of PAAs from food contact materials. Specific conditions should be adapted based on the nature of the FCM and the intended food contact conditions.

Protocol for Specific Migration Testing of Primary Aromatic Amines

Objective: To determine the quantity of specific PAAs that migrate from a food contact material into a food simulant.

Materials:

  • Food contact material sample

  • Food simulants (as per Regulation (EU) No 10/2011, e.g., 3% (w/v) acetic acid for acidic foods, 10% (v/v) ethanol (B145695) for alcoholic foods)

  • Migration cell or other suitable vessel for contacting the sample with the simulant

  • Incubator or oven for controlled temperature exposure

  • Solid Phase Extraction (SPE) cartridges for sample clean-up and concentration

  • Ultra-High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS)

  • Analytical standards of the target PAAs

  • Reagents and solvents of appropriate purity

Procedure:

  • Sample Preparation: Cut the food contact material into test specimens of a known surface area.

  • Migration Test:

    • Place the test specimen in a migration cell.

    • Fill the cell with a known volume of the selected pre-heated food simulant, ensuring the food-contact side is in contact with the simulant. The standard surface area to volume ratio is 6 dm² per 1 kg of food simulant.

    • Seal the cell and place it in an incubator at the specified time and temperature conditions that represent the intended use of the FCM (e.g., 2 hours at 70°C for short-term contact with hot food).

  • Sample Extraction and Clean-up:

    • After the exposure time, remove the cell from the incubator and allow it to cool to room temperature.

    • Transfer the food simulant to a volumetric flask.

    • For aqueous simulants, perform a solid-phase extraction (SPE) to concentrate the PAAs and remove interfering substances. A salting-out assisted liquid-liquid extraction (SALLE) can also be combined with SPE for a higher enrichment factor.[2]

  • Analytical Determination:

    • Analyze the concentrated extract using a validated UHPLC-MS/MS method.[8]

    • Use an appropriate chromatographic column (e.g., C18 or a specialized column for basic compounds) to achieve good separation of the target PAAs.

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for quantification and confirmation.[8]

  • Quantification:

    • Prepare a calibration curve using analytical standards of the target PAAs in the same food simulant.

    • Calculate the concentration of each PAA in the food simulant.

    • Express the migration results in mg of PAA per kg of food simulant.

Visualization of Experimental Workflow and Toxicological Pathway

Experimental Workflow for PAA Migration Testing

G Figure 1. Experimental Workflow for PAA Migration Testing cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis Sample Food Contact Material Sample Specimen Cut Test Specimen (Known Surface Area) Sample->Specimen MigrationCell Place Specimen in Migration Cell Specimen->MigrationCell AddSimulant Add Pre-heated Food Simulant MigrationCell->AddSimulant Incubate Incubate at Specific Time and Temperature AddSimulant->Incubate Extract Extract Food Simulant Incubate->Extract Cleanup SPE/SALLE Cleanup and Concentration Extract->Cleanup UHPLC_MSMS UHPLC-MS/MS Analysis Cleanup->UHPLC_MSMS Quantify Quantification and Result Calculation UHPLC_MSMS->Quantify

Caption: Workflow for determining PAA migration from food contact materials.

Postulated Toxicological Signaling Pathway of 3,3'-Dichlorobenzidine (DCB)

3,3'-Dichlorobenzidine (DCB), a breakdown product of some this compound pigments, is classified as a probable human carcinogen.[9] While the exact molecular mechanisms of its carcinogenicity are still under investigation, evidence suggests it may involve metabolic activation and interaction with cellular signaling pathways. One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

G Figure 2. Postulated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 3,3'-Dichlorobenzidine (DCB) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCB 3,3'-Dichlorobenzidine (DCB) AhR_complex AhR-HSP90-XAP2 Complex DCB->AhR_complex Ligand Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to Gene_expression Altered Gene Expression (e.g., CYP1A1, CYP1A2) XRE->Gene_expression Induces Transcription Toxic_effects Toxicological Effects (e.g., Oxidative Stress, DNA Adduct Formation, Carcinogenesis) Gene_expression->Toxic_effects

References

Application Notes and Protocols: Diarylide Yellow Pigments in High-Performance Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diarylide Yellow pigments, specifically Pigment Yellow 83 (PY83) and Pigment Yellow 13 (PY13), in the formulation of high-performance inks. This document outlines their key performance characteristics, presents comparative data, and details experimental protocols for their evaluation.

Introduction to this compound Pigments

Diarylide Yellows are a class of organic azo pigments widely utilized in the printing ink industry for their bright, vibrant yellow hues.[1] They are known for their excellent color strength, good lightfastness, and resistance to various chemicals, making them suitable for a wide range of high-performance ink applications, including offset, water-based, and solvent-based ink systems.[2][3] The two most common types are PY83, which offers a reddish-yellow shade, and PY13, which provides a greener shade of yellow.[1][4]

Performance Characteristics

This compound pigments offer a range of properties that are critical for high-performance inks. PY83 is often noted for its superior lightfastness and bleed resistance compared to other diarylide yellows.[1] PY13, on the other hand, is recognized for its good solvent and migration resistance.[2] A summary of their key performance indicators is presented in the tables below.

Data Presentation: Quantitative Performance Data

Table 1: General and Physical Properties of this compound Pigments

PropertyPigment Yellow 83 (PY83)Pigment Yellow 13 (PY13)
Colour Index Name Pigment Yellow 83Pigment Yellow 13
C.I. Number 2110821100
CAS Number 5567-15-75102-83-0
Chemical Class This compoundThis compound AAMX
Hue Reddish YellowGreenish/Reddish Yellow
Density (g/cm³) 1.51.5
Oil Absorption ( g/100g ) 65 - 7530 - 50
pH 5.5 - 7.56.0 - 7.5

Data compiled from multiple sources.[1][4][5][6][7]

Table 2: Performance and Resistance Properties of this compound Pigments in Inks

PropertyPigment Yellow 83 (PY83)Pigment Yellow 13 (PY13)
Lightfastness (BWS, 1-8) 6 - 75
Heat Stability (°C) 199180
Water Resistance (1-5) 5 (Excellent)4-5 (Very Good to Excellent)
Acid Resistance (1-5) 5 (Excellent)5 (Excellent)
Alkali Resistance (1-5) 5 (Excellent)5 (Excellent)
Ethanol Resistance (1-5) 4 (Very Good)4 (Very Good)
Mineral Spirits Resistance (1-5) 5 (Excellent)4-5 (Very Good to Excellent)
Xylene Resistance (1-5) 3 - 4 (Good to Very Good)4 (Very Good)
MEK Resistance (1-5) 3 (Good)4 (Very Good)

Data compiled from multiple sources. The scales are typically 1-5 (1=Poor, 5=Excellent) for resistance properties and 1-8 (1=Poor, 8=Excellent) for lightfastness (Blue Wool Scale).[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound pigments in high-performance ink formulations.

Pigment Dispersion

Objective: To achieve a stable and fine dispersion of the this compound pigment in the ink vehicle.

Methodology:

  • Premixing:

    • Weigh the required amounts of this compound pigment, ink vehicle (e.g., resin, solvent), and dispersing agent.

    • Combine the components in a suitable vessel and mix at low speed using a high-speed disperser until the pigment is thoroughly wetted.

  • Milling:

    • Transfer the premix to a bead mill or a three-roll mill.

    • Mill the mixture at a controlled temperature and for a specified duration.

    • Periodically take samples to assess the fineness of grind using a Hegman gauge.

    • Continue milling until the desired fineness of grind (typically below 5 microns) is achieved.

  • Let-down:

    • Once the desired grind is achieved, let down the pigment concentrate with the remaining ink components (e.g., additional vehicle, additives) under gentle agitation.

    • Mix until the ink is homogeneous.

Lightfastness Testing

Objective: To determine the resistance of the printed ink to fading or color change upon exposure to light.

Methodology (based on ASTM D4303):

  • Sample Preparation:

    • Prepare drawdowns of the this compound ink on a standardized substrate (e.g., coated paper).

    • Allow the ink to dry completely according to the manufacturer's specifications.

  • Exposure:

    • Mask a portion of each drawdown to serve as an unexposed reference.

    • Place the drawdowns in a xenon-arc accelerated weathering apparatus.

    • Expose the samples to a controlled cycle of light and humidity, simulating indoor daylight conditions.

  • Evaluation:

    • After a specified exposure period, remove the samples from the apparatus.

    • Visually compare the exposed portion of the drawdown to the masked, unexposed portion.

    • Quantitatively measure the color difference (ΔE*) between the exposed and unexposed areas using a spectrophotometer.

    • Rate the lightfastness on the Blue Wool Scale (1-8), where a higher number indicates better lightfastness.

Chemical Resistance Testing

Objective: To evaluate the ability of the printed ink to withstand exposure to various chemicals.

Methodology (based on ISO 2836):

  • Sample Preparation:

    • Prepare uniform drawdowns of the ink on the test substrate and allow them to dry completely.

  • Test Procedure:

    • Place a small drop of the test chemical (e.g., acid, alkali, solvent) onto the surface of the dried ink film.

    • Cover the spot with a watch glass to prevent evaporation.

    • After a specified contact time (e.g., 1 hour), remove the watch glass and gently blot the excess chemical with a clean cloth.

  • Evaluation:

    • Visually inspect the tested area for any signs of degradation, such as discoloration, blistering, or loss of adhesion.

    • Rate the chemical resistance on a scale of 1 to 5 (1=Poor, 5=Excellent) for each chemical tested.

Tinting Strength Determination

Objective: To measure the ability of a colored pigment to impart color to a white base.

Methodology (based on ASTM D2066):

  • Preparation of White Base:

    • Prepare a standard white ink base with a known composition.

  • Tint Preparation:

    • Accurately weigh a specific amount of the this compound pigment and the white ink base.

    • Thoroughly mix the pigment and the white base using a muller or a laboratory mixer to create a uniform tint.

  • Drawdown and Measurement:

    • Create a drawdown of the tint on a sealed, non-absorbent chart.

    • Measure the reflectance of the drawdown using a spectrophotometer.

  • Calculation:

    • Compare the reflectance of the sample tint to that of a standard tint prepared with a reference pigment.

    • Calculate the relative tinting strength as a percentage of the standard.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: this compound Pigment Selection (PY83 or PY13) formulation Ink Formulation (Vehicle, Additives) start->formulation dispersion Pigment Dispersion (Premixing & Milling) formulation->dispersion ink_prep Final Ink Preparation (Let-down) dispersion->ink_prep drawdown Ink Drawdown on Substrate ink_prep->drawdown testing Performance Testing drawdown->testing lightfastness Lightfastness Test (ASTM D4303) testing->lightfastness chem_resistance Chemical Resistance Test (ISO 2836) testing->chem_resistance tint_strength Tinting Strength Test (ASTM D2066) testing->tint_strength analysis Data Analysis & Comparison lightfastness->analysis chem_resistance->analysis tint_strength->analysis end End: Application Notes & Protocols analysis->end

Caption: Experimental workflow for evaluating this compound pigments in high-performance inks.

Logical Relationship Diagram

logical_relationship pigment_props This compound Pigment Properties particle_size Particle Size & Distribution pigment_props->particle_size chem_structure Chemical Structure (PY83 vs. PY13) pigment_props->chem_structure surface_treatment Surface Treatment pigment_props->surface_treatment color_strength Color Strength & Tint particle_size->color_strength influences rheology Rheology & Flow particle_size->rheology impacts stability Dispersion Stability particle_size->stability affects chem_structure->color_strength determines lightfastness Lightfastness chem_structure->lightfastness governs chem_resistance Chemical Resistance chem_structure->chem_resistance defines surface_treatment->rheology modifies surface_treatment->stability improves ink_performance High-Performance Ink Characteristics color_strength->ink_performance lightfastness->ink_performance chem_resistance->ink_performance rheology->ink_performance stability->ink_performance

Caption: Logical relationships between pigment properties and ink performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Lightfastness of Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working to improve the lightfastness of Diarylide Yellow pigments.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation to improve the lightfastness of this compound pigments.

Problem: My this compound pigment is fading or changing color upon light exposure.

  • Possible Cause 1: Inherent Photodegradation of the Pigment

    • This compound pigments, like other organic azo pigments, are susceptible to degradation when exposed to UV and visible light. This process can involve the cleavage of the azo bond (–N=N–) and other chemical modifications to the chromophore, leading to a loss of color. While the stability of these pigments is generally high, prolonged exposure can lead to slow degradation[1].

  • Solution 1: Incorporation of Light Stabilizers

    • The most effective way to combat photodegradation is by adding light stabilizers to your formulation. There are two main types that often work synergistically:

      • UV Absorbers (UVAs): These molecules, such as benzophenones or benzotriazoles, absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the pigment molecules.

      • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as radical scavengers. They interrupt the degradation process by trapping free radicals that are formed when the pigment is exposed to light.

Problem: The addition of a UV absorber alone is not sufficiently improving lightfastness.

  • Possible Cause 2: Incomplete Protection

    • UV absorbers are most effective at protecting the bulk of the material but may be less effective at the surface. Additionally, some degradation can be initiated by visible light, which UV absorbers do not block.

  • Solution 2: Synergistic Combination of UVAs and HALS

    • A combination of a UV absorber and a HALS is often recommended for optimal protection. The UVA protects the pigment from UV radiation, while the HALS quenches any free radicals that may form, providing a more comprehensive stabilization package.

Problem: My stabilized pigment formulation is still showing signs of degradation.

  • Possible Cause 3: Suboptimal Formulation Components

    • The binder, solvent system, and other additives in your formulation can significantly impact the lightfastness of the pigment and the efficacy of the stabilizers. Some binders may be more prone to degradation, creating a more aggressive environment for the pigment.

  • Solution 3: Formulation Optimization

    • Binder Selection: Choose a binder with good inherent light stability. For example, in textile printing, the choice of binder can significantly affect the final fastness properties.

    • Solvent System: Ensure that the solvents used do not negatively interact with the pigment or stabilizers.

    • Pigment Dispersion: Proper dispersion of the pigment and stabilizers is crucial for their effectiveness. Poor dispersion can lead to agglomerates where the stabilizer is not able to effectively protect the pigment particles.

Problem: I am observing inconsistent lightfastness results between batches.

  • Possible Cause 4: Variation in Pigment Particle Size or Dispersion Quality

    • The particle size of the pigment can influence its lightfastness. Generally, larger particles may exhibit better lightfastness. Inconsistent milling or dispersion will lead to variable results.

  • Solution 4: Control of Particle Size and Dispersion Process

    • Implement strict controls over your pigment dispersion process to ensure a consistent particle size distribution. Utilize appropriate dispersing agents and milling techniques to achieve a stable and uniform dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photodegradation for this compound pigments?

A1: The photodegradation of this compound pigments, as with other azo pigments, is a complex process. It is initiated by the absorption of UV and visible light, which excites the pigment molecule. This can lead to a cascade of reactions, including the formation of free radicals and reactive oxygen species. These reactive species can then attack the chromophore of the pigment, leading to the cleavage of the azo bond and other chemical changes that result in color fading or alteration.

Photodegradation_Pathway Pigment This compound (Ground State) Excited Excited State Pigment* Pigment->Excited UV/Visible Light Absorption Degradation Degraded Pigment (Colorless Products) Pigment->Degradation Degradation Radicals Free Radicals & Reactive Oxygen Species Excited->Radicals Reaction with O₂, H₂O, etc. Radicals->Pigment Attacks Chromophore

General photodegradation pathway for organic pigments.

Q2: What are the recommended types of light stabilizers for this compound pigments?

A2: A combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) is generally recommended.

  • UV Absorbers (UVAs): Benzophenone and benzotriazole (B28993) derivatives are commonly used.

  • Hindered Amine Light Stabilizers (HALS): These are typically derivatives of 2,2,6,6-tetramethylpiperidine.

The choice of specific stabilizers will depend on the formulation's chemistry, the processing conditions, and the end-use application.

Q3: How do I incorporate light stabilizers into my pigment formulation?

A3: Light stabilizers are typically added during the pigment dispersion process. They can be incorporated into the millbase along with the pigment, binder, and solvent. It is crucial to ensure thorough mixing to achieve a homogeneous distribution of the stabilizers throughout the formulation. For detailed steps, refer to the Experimental Protocol section.

Q4: What is the typical loading level for UV absorbers and HALS?

A4: The optimal loading level depends on the specific pigment, the binder system, and the desired level of lightfastness. However, a common starting point is between 0.5% and 2.0% of each stabilizer by weight of the total solids in the formulation.

Q5: How can I test the lightfastness of my stabilized this compound formulation?

A5: The most common method for testing lightfastness is accelerated weathering using a Xenon arc lamp, which simulates the full spectrum of sunlight. The color change of the exposed samples is measured at regular intervals using a spectrophotometer and is often reported as ΔE (Delta E). The results can also be rated on the Blue Wool Scale, where a higher number indicates better lightfastness.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Analysis Prep Prepare Pigment Dispersion (with and without stabilizers) Coat Apply Coating to Substrate Prep->Coat Dry Dry/Cure Sample Coat->Dry Expose Expose in Xenon Arc Chamber Dry->Expose Measure Measure Color (Spectrophotometer) Expose->Measure Periodic Intervals Calculate Calculate ΔE Measure->Calculate Rate Assess Blue Wool Scale Rating Calculate->Rate

Workflow for lightfastness testing of pigment formulations.

Quantitative Data on Lightfastness Improvement

The following tables summarize data on the lightfastness of this compound pigments and the potential for improvement with stabilizers.

Table 1: Lightfastness Ratings of this compound Pigments (Unstabilized)

PigmentC.I. NameApplicationLightfastness (Blue Wool Scale, 1-8)
This compound HRPigment Yellow 83Paints & Coatings7[2][3]
This compound HRPigment Yellow 83Plastics & Inks7[3]
This compound GPigment Yellow 12Printing Inks5-6
This compound GRPigment Yellow 13Printing Inks6-7
This compound AAAPigment Yellow 14Printing Inks5-6

Note: Lightfastness can vary depending on the specific grade of the pigment, its concentration, and the formulation it is in.

Table 2: Example of Lightfastness Improvement with Stabilizers (Yellow Pigment in Silicone Elastomer)

GroupΔE (Color Change) after 500h Accelerated Weathering
Yellow Pigment (Control)4.99
Yellow Pigment + 1% UV Absorber2.81
Yellow Pigment + 1% HALS3.25

Data adapted from a study on a yellow pigment in silicone elastomer. While not specific to this compound in coatings or inks, it demonstrates the significant improvement in lightfastness (lower ΔE) with the addition of UV absorbers and HALS.

Experimental Protocols

Protocol for Preparation of a Stabilized Pigment Dispersion for Lightfastness Testing

This protocol outlines a general procedure for preparing a solvent-based pigment dispersion incorporating UV absorbers and HALS for subsequent lightfastness testing.

Materials and Equipment:

  • This compound Pigment (e.g., Pigment Yellow 83)

  • Binder Resin (e.g., acrylic, alkyd, or other suitable for the intended application)

  • Solvent(s)

  • Dispersing Agent

  • UV Absorber (UVA)

  • Hindered Amine Light Stabilizer (HALS)

  • High-speed disperser or bead mill

  • Analytical balance

  • Beakers or other suitable mixing vessels

  • Applicator for drawing down films (e.g., Bird applicator)

  • Substrate for coating (e.g., Leneta card, aluminum panel)

Procedure:

  • Preparation of the Millbase:

    • In a suitable vessel, weigh the binder resin, solvent(s), and dispersing agent.

    • Mix at low speed until the resin is fully dissolved and the mixture is homogeneous.

  • Addition of Stabilizers (for stabilized sample):

    • Weigh the required amounts of UVA and HALS (e.g., 1% of each based on total solids).

    • Add the stabilizers to the millbase and mix until they are completely dissolved.

  • Pigment Addition and Dispersion:

    • Gradually add the this compound pigment to the vortex of the mixing millbase under agitation.

    • Once all the pigment is added, increase the speed of the disperser to the recommended RPM for the equipment and pigment.

    • Disperse for the required time (e.g., 30-60 minutes) to achieve the desired particle size. Monitor the temperature to avoid overheating.

  • Letdown:

    • Reduce the speed of the disperser and add any remaining binder and solvent to adjust the viscosity and solids content to the final desired specifications.

    • Mix at low speed for a further 10-15 minutes to ensure homogeneity.

  • Control Sample:

    • Repeat steps 1, 3, and 4 without the addition of the UV absorber and HALS to create a control sample for comparison.

  • Film Application and Curing:

    • Apply the stabilized and control dispersions to the chosen substrate using a film applicator to ensure a consistent film thickness.

    • Allow the films to dry and cure according to the recommendations for the specific binder system used.

  • Lightfastness Testing:

    • Expose the prepared samples in a Xenon arc accelerated weathering chamber according to a standard test method (e.g., ASTM D4329 or ISO 11341).

    • Periodically remove the samples and measure the color change (ΔE) using a spectrophotometer.

Logical_Relationships_in_Stabilization cluster_inputs Formulation Inputs cluster_process Dispersion Process cluster_outputs Performance Outcome Pigment This compound Pigment Dispersion Proper Dispersion Pigment->Dispersion Lightfastness Improved Lightfastness Pigment->Lightfastness Inherent stability Binder Binder Binder->Dispersion Binder->Lightfastness Influences overall stability UVA UV Absorber UVA->Dispersion UVA->Lightfastness Absorbs UV radiation HALS HALS HALS->Dispersion HALS->Lightfastness Scavenges free radicals Dispersion->Lightfastness Enables effective stabilization

Key factors influencing the lightfastness of a pigment formulation.

References

Optimizing Thermal Stability of Diarylide Yellow Formulations: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting and optimizing the thermal stability of Diarylide Yellow formulations.

Frequently Asked Questions (FAQs)

Q1: What are this compound pigments and where are they used?

Diarylide Yellows are a class of synthetic organic pigments known for their bright, yellow to yellow-green hues.[1] They are widely used in printing inks, coatings, and for coloring plastics due to their high color strength and good chemical stability.[2] Common examples include Pigment Yellow 12, 13, 14, and 83.[3]

Q2: What is the primary cause of thermal instability in this compound formulations?

The main issue is thermal degradation at elevated temperatures. Specifically, when exposed to temperatures exceeding 200°C (392°F), these pigments can decompose.[1][4] This degradation can lead to significant color changes and the breakdown of the pigment's chemical structure.[3][5]

Q3: What happens when this compound pigments degrade at high temperatures?

The most significant concern with the thermal degradation of this compound pigments is the release of hazardous decomposition products.[4] For instance, at temperatures above 200°C, there is evidence that they can release 3,3'-dichlorobenzidine (B165656) (DCB), a known carcinogen.[1][6] This poses safety risks and limits their use in high-temperature polymer processing.[2]

Q4: My formulation is showing significant color shift after heat exposure. What could be the cause?

A color shift, such as browning or yellowing, after heat exposure is a classic sign of thermal degradation.[5][7] This can be caused by several factors:

  • Exceeding Temperature Limits: Processing temperatures may be too high for the specific this compound pigment being used.[3]

  • Resin-Pigment Interaction: Certain combinations of resins and pigments can lead to unforeseen chemical reactions at elevated temperatures.[5]

  • Inadequate Stabilization: The formulation may lack the necessary heat stabilizers to protect the pigment during thermal stress.

Q5: How can I improve the thermal stability of my this compound formulation?

Several strategies can be employed to enhance thermal stability:

  • Incorporate Heat Stabilizers: Adding specific chemical heat stabilizers can improve the heat resistance of organic pigments.[8]

  • Surface Modification: Modifying the pigment surface with agents like silanes or siloxanes has been shown to dramatically improve heat resistance, allowing the pigment to maintain its color at temperatures above 200°C.[9]

  • Apply Protective Coatings: Using an additional protective top-layer in coating applications can slow the physical-chemical degradation of the pigments, thereby increasing durability.[10]

  • Optimize Formulation: Careful selection of thermally stable binders, solvents, and other additives is crucial. Avoid components that could react negatively with the pigment at high temperatures.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Color Fading/Shifting Processing temperature exceeds the pigment's thermal stability limit (typically >200°C).[1][3]1. Verify the heat stability rating for your specific this compound pigment (see Table 1). 2. Reduce processing temperature if possible. 3. Select a pigment with higher heat resistance, such as Pigment Yellow 110 for demanding applications.[3]
Formation of Toxic Fumes Pigment decomposition at temperatures above 200°C, releasing substances like 3,3'-dichlorobenzidine.[4][6]1. Immediately cease use at processing temperatures above 200°C. 2. Ensure adequate ventilation in processing areas. 3. Reformulate with a more thermally stable pigment or incorporate effective heat stabilizers.[8][9]
Poor Color Consistency Between Batches Variations in processing time or temperature; inadequate dispersion of the pigment.[5][7]1. Implement strict process controls for heating duration and temperature. 2. Ensure proper dispersion of the pigment to avoid "hot spots" where degradation can initiate. 3. Conduct thermal analysis (TGA, DSC) on raw materials to ensure consistency.[2][11]
Yellowing of White Plastics Degradation of the polymer itself or interaction with additives and atmospheric pollutants (e.g., NOx) accelerated by heat.[12]1. Incorporate UV and thermal stabilizers into the plastic formulation. 2. Select high-performance plastics with better inherent aging properties. 3. Control storage and processing environments to minimize exposure to pollutants.[12]

Data Presentation

Table 1: Thermal Stability of Common this compound Pigments

Pigment NameC.I. NameHeat Stability (°C)Key Characteristics
This compoundPY83~199°CReddish shade, good lightfastness, but decomposes above 200°C.[6][13]
This compoundPY13Stable up to 150°CGreenish-yellow shade, good lightfastness.[14]
This compoundPY14-Transparent, high chroma, originally used in printing inks.[15][16]
--Note: Heat stability can vary based on the formulation (e.g., polymer type, presence of stabilizers).-

Experimental Protocols

Protocol 1: Thermal Stability Assessment via Oven Test

Objective: To evaluate the color stability of a this compound formulation after exposure to a specific temperature for a defined period.[11]

Methodology:

  • Sample Preparation:

    • Prepare the pigment sample within its final formulation (e.g., mixed into a polymer or as a liquid coating).

    • Apply the formulation onto a standardized substrate, such as a metal sheet for coatings or a molded plastic chip.[17] Ensure a consistent film thickness or sample size.

  • Control Sample: Prepare an identical sample that will be kept at ambient temperature as a control.

  • Heating:

    • Place the test sample in a calibrated, well-ventilated laboratory oven.[17]

    • Set the oven to the desired test temperature (e.g., 180°C, 200°C, 220°C).

    • Heat the sample for a specified duration (e.g., 30 or 60 minutes).[11]

  • Analysis:

    • After the heating period, remove the sample and allow it to cool to room temperature.

    • Visually compare the heated sample to the control sample.

    • For quantitative analysis, use a colorimeter or spectrophotometer to measure the color difference (ΔE). A larger ΔE value indicates a greater color change and lower thermal stability.[17]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of a this compound pigment.[18]

Methodology:

  • Instrument Setup: Calibrate the Thermogravimetric Analyzer according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a small amount of the dry this compound pigment powder (typically 5-10 mg) into a TGA crucible.

  • TGA Run:

    • Place the crucible in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/minute).

    • The temperature range should typically be from ambient up to 600-1000°C to ensure complete decomposition.[11]

  • Data Analysis:

    • The TGA instrument will generate a curve of mass versus temperature.

    • The onset temperature of significant weight loss indicates the beginning of thermal decomposition. This is a key indicator of the pigment's thermal stability.[18] The rate of weight loss can also provide insights into the degradation kinetics.[19]

Visualizations

Logical Relationships

A Thermal Stability Issue Identified (e.g., Color Change, Fading) B Is Processing Temp > 200°C? A->B C YES B->C D NO B->D E Primary Cause: Pigment Decomposition B->E Yes F Check for Resin-Pigment Incompatibility B->F No G Solution: 1. Reduce Temperature 2. Select Higher Stability Pigment 3. Add Heat Stabilizers E->G H Incompatible F->H I Compatible F->I J Solution: Reformulate with Compatible Resin F->J Yes K Solution: 1. Incorporate Stabilizers 2. Add Protective Top-Coat F->K No

Caption: Troubleshooting flowchart for thermal stability issues.

Experimental Workflow

cluster_prep 1. Sample Preparation cluster_test 2. Thermal Testing cluster_analysis 3. Data Analysis cluster_opt 4. Optimization A Formulate Pigment in Matrix (Polymer/Coating) B Create Test Specimen (Chip, Film, etc.) A->B C Oven Test (e.g., 200°C for 30 min) B->C D TGA Analysis (Ramp 10°C/min to 600°C) B->D E Colorimetry (ΔE*) vs. Control C->E F Determine Onset of Decomposition Temp. D->F G Evaluate Results E->G F->G H Reformulate: - Add Stabilizers - Change Pigment G->H Unstable I Process is Optimized G->I Stable H->A Restart Cycle

Caption: Workflow for assessing and optimizing thermal stability.

Signaling Pathways

A This compound Pigment B Heat > 200°C C Cleavage of Azo Bonds & Carbon-Nitrogen Bonds B->C Initiates D Formation of Aromatic Free Radicals C->D F Color Change (Loss of Chromophore) C->F E Release of 3,3'-Dichlorobenzidine (DCB) D->E

Caption: Simplified thermal degradation pathway of this compound.

References

Troubleshooting dispersion issues with Diarylide Yellow in polymers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with Diarylide Yellow pigments in polymer applications.

Frequently Asked Questions (FAQs)

Q1: What are this compound pigments and what are their common applications in polymers?

This compound pigments are organic compounds used to impart a yellow or yellow-green color to various materials.[1] They are widely used in printing inks, coatings, and as colorants for plastics due to their stability.[1] Common polymer applications include PVC, HDPE, and other plastics.[2] this compound 12 is a standard pigment in the printing ink and packaging industries.[1]

Q2: What are the main challenges associated with dispersing this compound in polymers?

The primary challenges include:

  • Agglomeration: Pigment particles clumping together, leading to poor color strength, specks, and reduced mechanical properties of the polymer.

  • Thermal Degradation: this compound pigments can degrade at temperatures above 200°C, which can lead to the release of harmful substances like 3,3'-dichlorobenzidine (B165656) (DCB), a potential carcinogen.[1][2]

  • Poor Wetting: The polymer matrix may not adequately wet the surface of the pigment particles, leading to poor dispersion.

  • Inadequate De-agglomeration: Insufficient shear forces during processing to break down agglomerates into primary particles.

  • Re-agglomeration: Destabilization of the dispersion, allowing particles to clump back together.

Q3: What is the recommended maximum processing temperature for this compound pigments?

It is generally recommended to keep processing temperatures below 200°C.[3] Exceeding this temperature can lead to the thermal decomposition of the pigment.[1][3] For some specific polymers like HDPE, a heat stability of 199°C is noted.[2]

Troubleshooting Guide

Q4: My final product has specks of color and uneven color distribution. What is the likely cause?

This is a classic sign of poor pigment dispersion, likely due to agglomerates of this compound not being sufficiently broken down during processing.

Troubleshooting Workflow for Poor Dispersion

G A Poor Dispersion Observed (Specks, Low Color Strength) B Check Raw Materials A->B C Review Processing Parameters A->C D Evaluate Formulation A->D E Pigment Quality Issue? (Agglomerates in raw material) B->E F Moisture Content Too High? B->F G Insufficient Shear/Mixing? C->G H Temperature Profile Incorrect? C->H I Incompatible Dispersant? D->I J Incorrect Pigment Loading? D->J P Contact Pigment Supplier E->P O Pre-dry Pigment/Polymer F->O K Optimize Mixing/Extrusion G->K L Adjust Temperature Profile H->L M Select Appropriate Dispersant I->M N Adjust Pigment Concentration J->N

Caption: A logical workflow for troubleshooting poor dispersion of this compound.

Q5: The color strength of my product is weaker than expected. What could be the reason?

Lower than expected color strength is often a result of poor dispersion where the full surface area of the pigment is not exposed. This can be caused by:

  • Agglomeration: As mentioned above, clumps of pigment have less surface area to scatter light compared to well-dispersed primary particles.

  • Insufficient Wetting: If the polymer does not properly wet the pigment, the full tinting strength cannot be achieved.[4]

  • Incorrect Pigment Loading: Ensure the correct amount of pigment is being used in the formulation.

Q6: I'm observing a shift in the yellow shade of my polymer. What could be causing this?

A color shift can be due to:

  • Thermal Degradation: Processing at temperatures above 200°C can cause the pigment to decompose, altering its color.[1][3]

  • Interaction with other components: The pigment may be interacting with other additives in the polymer formulation.

  • Particle Size: The final particle size of the dispersed pigment can influence the shade. In general, smaller, well-dispersed particles can lead to a more transparent and vibrant color.

Experimental Protocols

Protocol 1: Assessing Dispersion Quality via Microscopy

This protocol provides a method for visually assessing the dispersion of this compound in a polymer matrix.

Objective: To determine the size and distribution of pigment agglomerates in a polymer sample.

Materials:

  • Polymer sample containing this compound

  • Microtome

  • Microscope slides and cover slips

  • Optical microscope with transmission mode

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Using a microtome, carefully slice a thin section (10-20 µm) of the polymer sample.

  • Mount the thin section on a microscope slide and place a cover slip over it.

  • Place the slide on the microscope stage and view under transmitted light.

  • Start at a low magnification to get an overview of the dispersion and then move to higher magnifications (e.g., 100x, 400x) to observe individual agglomerates.

  • Capture several images from different areas of the sample to ensure a representative analysis.

  • Use image analysis software to measure the size and count the number of agglomerates in a defined area.

  • Compare the results to a standard or a sample with known good dispersion.

Protocol 2: Optimizing Extrusion Parameters for Improved Dispersion

This protocol outlines a systematic approach to optimizing extruder settings to improve the dispersion of this compound.

Objective: To determine the optimal combination of temperature, screw speed, and feed rate for achieving good pigment dispersion.

Equipment:

  • Twin-screw extruder

  • Polymer resin

  • This compound pigment

  • Equipment for assessing dispersion quality (e.g., microscope, colorimeter)

Procedure:

  • Establish a Baseline: Start with the standard processing conditions for the polymer being used.

  • Vary Screw Speed: While keeping the temperature and feed rate constant, extrude samples at different screw speeds (e.g., 500, 750, 1000 rpm).

  • Vary Temperature: At a constant screw speed and feed rate, process samples at different temperature profiles. Be careful not to exceed the thermal stability limit of the pigment (200°C).

  • Vary Feed Rate: With constant screw speed and temperature, extrude samples at different feed rates.

  • Assess Dispersion: For each sample, assess the dispersion quality using Protocol 1 (Microscopy) and measure the color properties (e.g., dE*) with a colorimeter.

  • Analyze Results: Plot the dispersion quality and color data against the processing parameters to identify the optimal settings. For example, a study on a similar system found that for a screw speed of 750 rpm, a temperature of around 260°C and a flow rate between 24 and 28 kg/h resulted in the best pigment dispersion.[5] Note that this temperature is above the general recommendation for this compound and highlights the need for careful testing with specific equipment and formulations.

Data Tables

Table 1: Resistance Properties of this compound 13

PropertyRating (1-5, 5=excellent)
MEK4 - 5
Ethanol5
Water5
Mineral Spirits4 - 5
Xylene3 - 4
Acid5
Alkali5

Source: Adapted from product data for 2413 this compound 13[2]

Table 2: Physical Properties of a Typical this compound Pigment (PY 83)

PropertyValue
Specific Surface Area20 m²/g
Density1.5 g/cm³
Bulk Volume4.3 l/kg
Oil Absorption58 ml oil / 100 g pigment

Source: Rublev Colours this compound Pigment[6]

Visualization of Key Concepts

The process of dispersing a pigment in a polymer can be broken down into three key stages:

G A Stage 1: Wetting (Polymer coats the pigment surface) B Stage 2: De-agglomeration (Shear forces break down clumps) A->B Mechanical Energy C Stage 3: Stabilization (Preventing re-agglomeration) B->C Dispersants/Stabilizers

Caption: The three essential stages of pigment dispersion in a polymer matrix.[4]

References

Reducing aromatic amine impurities in Diarylide Yellow synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aromatic amine impurities during the synthesis of Diarylide Yellow pigments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of aromatic amine impurities in this compound synthesis?

A1: Aromatic amine impurities in this compound synthesis can originate from several sources:

  • Incomplete Diazotization or Coupling: Unreacted aromatic diamines or their mono-diazotized intermediates can remain in the final product.

  • Degradation of Reactants: Certain coupling agents, such as 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) used in the synthesis of C.I. Pigment Yellow 83, can decompose during the reaction, leading to the formation of aromatic amine byproducts.[1]

  • Thermal Decomposition of the Pigment: this compound pigments can degrade at temperatures exceeding 200°C, releasing aromatic amines like 3,3'-dichlorobenzidine (B165656), which is a known carcinogen.[2][3]

  • Side Reactions: Undesired side reactions during the synthesis process can also generate various aromatic amine impurities.

  • Post-Synthesis Treatments: In some cases, primary amines are intentionally added after the coupling reaction to improve the pigment's dispersibility. If not fully removed or converted, these can remain as impurities.[4]

Q2: What are the consequences of having aromatic amine impurities in the final product?

A2: The presence of aromatic amine impurities can have several negative consequences:

  • Health and Safety Concerns: Some aromatic amines, such as 3,3'-dichlorobenzidine, are classified as carcinogens, posing significant health risks and leading to regulatory compliance issues.[1][2]

  • Impact on Product Performance: For applications like printing inks, free aromatic amines can cause the degradation of the ink vehicle.[4] This can lead to undesirable printing characteristics such as tinting and scumming.[4]

  • Inconsistent Product Quality: The presence of impurities can affect the coloristic properties, stability, and overall performance of the this compound pigment.

Q3: How can I minimize the formation of aromatic amine impurities during synthesis?

A3: Several strategies can be employed to minimize the formation of aromatic amine impurities:

  • Optimize Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and stoichiometry is crucial. The diazotization reaction, for instance, should be carried out at low temperatures (0-5°C) to ensure the complete conversion of the primary aromatic amine to the diazonium salt.[4]

  • Select Stable Reactants: When possible, choose more stable coupling agents that are less prone to decomposition under reaction conditions.[1] For example, using a solid solution of mixed coupling agents has been shown to reduce aromatic amine impurities compared to using a single, less stable coupling agent.[1]

  • Avoid High Temperatures: During drying and any subsequent processing steps, it is critical to keep the temperature below 200°C to prevent thermal degradation of the pigment.[2]

  • Alternative Amine Introduction: If post-treatment with amines is necessary to improve dispersibility, consider using pre-formed ketimines instead of free primary amines to avoid residual unreacted amines in the final product.[4]

Q4: What purification methods are effective for removing aromatic amine impurities?

A4: While challenging, several purification methods can reduce the levels of aromatic amine impurities:

  • Solvent Washing/Extraction: Washing the crude pigment with appropriate organic solvents can help remove soluble impurities, including residual aromatic amines. However, the low solubility of the pigment itself can make this process slow and not entirely effective.[5]

  • Recrystallization: This technique can be used to purify the pigment, but finding a suitable solvent system can be difficult due to the low solubility of diarylide pigments.[2]

  • Intensive Washing: Thorough and repeated washing of the pigment filter cake with hot water can help remove water-soluble impurities.[5]

It's important to note that extensive purification can sometimes lead to a decrease in the final product yield.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of residual primary aromatic diamine detected. Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C.[4] Use a slight excess of sodium nitrite (B80452) and ensure adequate reaction time. Verify the quality and purity of the starting materials.
Presence of unexpected aromatic amine byproducts. Decomposition of the coupling agent.Consider using a more stable coupling agent or a mixture of coupling agents to form a solid solution.[1] Optimize reaction temperature and pH to minimize degradation.
Increased aromatic amine content after drying. Thermal decomposition of the pigment.Ensure the drying temperature does not exceed 200°C.[2] Use vacuum drying at a lower temperature if possible.
Free primary amines present from post-treatment. Incomplete reaction or removal of the amine additive.If using free primary amines for improved dispersibility, ensure the pH is controlled to precipitate the amine, followed by thorough washing.[4] Consider the alternative of using a pre-formed ketimine.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound with Reduced Impurities

This protocol outlines a general procedure for the synthesis of a this compound pigment, incorporating steps to minimize aromatic amine impurities.

1. Diazotization of 3,3'-Dichlorobenzidine: a. Prepare a suspension of 3,3'-dichlorobenzidine dihydrochloride (B599025) in water and hydrochloric acid in a reaction vessel. b. Cool the suspension to 0-5°C with constant stirring. c. Slowly add a solution of sodium nitrite while maintaining the temperature between 0-5°C. d. Stir the mixture for an additional 60 minutes to ensure complete diazotization, forming the tetrazonium salt.[4] e. Add a small amount of sulfamic acid to destroy any excess nitrous acid.[4]

2. Coupling Reaction: a. In a separate vessel, dissolve the acetoacetarylide coupling agent in an alkaline solution. b. Slowly add the cold tetrazonium salt solution to the coupling agent solution with vigorous stirring. c. Maintain the pH of the reaction mixture within the optimal range for coupling (typically slightly acidic to neutral). d. Allow the reaction to proceed to completion, which is usually indicated by the absence of the diazonium salt (tested with a suitable indicator).

3. Isolation and Purification: a. Filter the precipitated pigment slurry. b. Wash the filter cake thoroughly with hot water to remove any soluble impurities. c. If necessary, perform a solvent wash with a suitable organic solvent to remove residual unreacted starting materials. d. Dry the purified pigment at a temperature below 200°C, preferably under vacuum.[2]

Protocol 2: Quantification of Aromatic Amine Impurities by GC-MS

This protocol provides a general workflow for the detection and quantification of aromatic amine impurities.

1. Sample Preparation: a. Extract a known weight of the this compound pigment with a suitable solvent (e.g., toluene, methanol) using a technique like Soxhlet extraction or accelerated solvent extraction. b. To detect amines that could be formed by reductive cleavage of the azo linkages, a reduction step using sodium dithionite (B78146) can be incorporated.[6]

2. Cleanup and Concentration: a. The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. b. Concentrate the cleaned extract to a known volume.

3. GC-MS Analysis: a. Inject an aliquot of the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. Use a suitable capillary column for the separation of aromatic amines. c. Set the mass spectrometer to scan for the characteristic ions of the target aromatic amines. d. Quantify the amines by comparing the peak areas to those of a calibration curve prepared with certified reference standards.[6][7]

Visualizations

G cluster_0 Synthesis Pathway and Impurity Formation A Aromatic Diamine (e.g., 3,3'-Dichlorobenzidine) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Tetrazonium Salt B->C I1 Incomplete Diazotization B->I1 Side Reaction E Coupling Reaction C->E D Acetoacetarylide (Coupling Agent) D->E I2 Coupling Agent Decomposition D->I2 Instability F This compound Pigment E->F I3 Thermal Degradation (>200°C) F->I3 Heat I4 Aromatic Amine Impurities I1->I4 I2->I4 I3->I4

Caption: Synthesis of this compound and sources of aromatic amine impurities.

G cluster_1 Troubleshooting Workflow for Aromatic Amine Impurities Start Start: High Aromatic Amine Content Detected CheckDiazotization Review Diazotization Conditions (Temp, Stoichiometry) Start->CheckDiazotization CheckCouplingAgent Evaluate Coupling Agent Stability Start->CheckCouplingAgent CheckDryingTemp Verify Drying and Processing Temperatures (<200°C) Start->CheckDryingTemp Purification Implement/Optimize Purification Protocol CheckDiazotization->Purification CheckCouplingAgent->Purification CheckDryingTemp->Purification End End: Aromatic Amine Content Reduced Purification->End

Caption: Logical workflow for troubleshooting aromatic amine impurities.

References

Technical Support Center: Enhancing the Solvent Resistance of Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diarylide Yellow pigments. The following sections offer insights into enhancing the solvent resistance of these pigments through various experimental techniques.

Troubleshooting Guide

Issue: My this compound pigment is showing poor solvent resistance, leading to bleeding and color migration in my formulation.

  • Possible Cause 1: Sub-optimal Particle Size and Morphology.

    • Explanation: Pigment particles that are too small or have an amorphous structure tend to have higher solubility in organic solvents.

    • Solution: Consider a post-synthesis recrystallization step. Heating the pigment in a suitable high-boiling point solvent can promote crystal growth and lead to a more stable, solvent-resistant form.

  • Possible Cause 2: Incompatibility between the Pigment Surface and the Solvent System.

    • Explanation: The surface of an untreated pigment may have a high affinity for the solvent, leading to dissolution.

    • Solution: Surface treatment of the pigment can alter its surface polarity and improve its compatibility with the surrounding medium. Treatments with rosin (B192284) resins or specific surfactants can create a protective layer, reducing solvent interaction.

  • Possible Cause 3: Presence of Impurities.

    • Explanation: Impurities from the synthesis process can contribute to poor solvent fastness.

    • Solution: Ensure the pigment is thoroughly washed and purified after synthesis. Recrystallization can also serve as an effective purification method.

Issue: After a surface treatment, the dispersibility of my pigment has decreased.

  • Possible Cause: Inappropriate Surface Treatment Agent or Application.

    • Explanation: The chosen surfactant or resin may not be compatible with your specific this compound pigment or the solvent system you are using for dispersion.

    • Solution: Screen a variety of surface treatment agents to find one that is compatible with your entire formulation. The concentration of the treatment agent is also critical; too much or too little can negatively impact dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which surface treatment enhances the solvent resistance of this compound?

A1: Surface treatment enhances solvent resistance by modifying the pigment's surface chemistry. The treatment process typically involves coating the pigment particles with a thin layer of a substance like a rosin resin or a surfactant. This layer acts as a physical barrier, reducing the direct contact between the pigment surface and the solvent molecules. Furthermore, the treatment can alter the surface energy and polarity of the pigment, making it more compatible with the binder and less prone to dissolving in the solvent.

Q2: What is recrystallization and how does it improve the solvent resistance of this compound pigments?

A2: Recrystallization is a post-synthesis purification and particle modification technique. It involves dissolving the crude pigment in a suitable solvent at an elevated temperature and then allowing it to crystallize under controlled cooling. This process helps in two ways: firstly, it removes impurities that might be soluble in the hot solvent, and secondly, it promotes the growth of larger, more uniform, and more stable crystals. These larger and more perfect crystals have a lower surface area-to-volume ratio and a more ordered molecular arrangement, which significantly reduces their tendency to dissolve in solvents.

Q3: Which solvents are recommended for the recrystallization of this compound pigments?

A3: High-boiling point polar organic solvents are generally used for the recrystallization of azo pigments. Dimethylformamide (DMF) and similar solvents have been shown to be effective for this purpose. The choice of solvent will depend on the specific this compound variant and the desired crystal morphology.

Q4: How can I quantitatively assess the improvement in solvent resistance after treating my this compound pigment?

A4: A common method to evaluate solvent resistance is a solvent bleeding test.[1] A known amount of the pigment is dispersed in a specific solvent and allowed to stand for a set period.[2][3] The mixture is then filtered, and the color of the filtrate is observed. A colorless or faintly colored filtrate indicates high solvent resistance, while a deeply colored filtrate suggests poor resistance. For a more quantitative assessment, the color of the filtrate can be measured using a UV-Vis spectrophotometer.

Data Presentation

The following tables summarize the solvent resistance properties of standard this compound pigments. It is expected that the application of the surface treatment and recrystallization methods described in this guide will improve these resistance ratings.

Table 1: Solvent Resistance of this compound PY83

SolventResistance Rating (1-5)
Water5
Ethanol (B145695)4
Ethyl Acetate4
Xylene3-4
MEK3
Mineral Spirits5

Legend: 1=Poor, 2=Fair, 3=Good, 4=Very Good, 5=Excellent[4]

Experimental Protocols

Protocol 1: Surface Treatment of this compound with Rosin Resin

This protocol describes a general procedure for the surface treatment of a this compound pigment with a modified rosin resin to enhance its solvent resistance.

Materials:

  • This compound Pigment (e.g., PY83)

  • Modified Rosin Resin

  • Alkali solution (e.g., Sodium Hydroxide)

  • Acid solution (e.g., Hydrochloric Acid)

  • Deionized Water

  • High-speed stirrer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous slurry of the this compound pigment.

  • In a separate container, dissolve the modified rosin resin in an aqueous alkali solution to form a sodium salt of the resin.

  • With vigorous stirring, add the rosin salt solution to the pigment slurry.

  • Heat the mixture to 70-90°C and stir for 1-2 hours to ensure uniform coating of the pigment particles.

  • Slowly add the acid solution to the slurry to precipitate the rosin resin onto the surface of the pigment particles. The pH should be carefully controlled during this step.

  • Continue stirring for another 30-60 minutes at the elevated temperature.

  • Allow the slurry to cool to room temperature.

  • Filter the surface-treated pigment and wash thoroughly with deionized water to remove any unreacted materials and salts.

  • Dry the pigment in an oven at a temperature that will not degrade the pigment or the rosin coating (typically 60-80°C).

Protocol 2: Recrystallization of this compound

This protocol outlines a general method for the recrystallization of this compound pigment to improve its crystallinity and solvent resistance.

Materials:

  • Crude this compound Pigment

  • High-boiling point organic solvent (e.g., Dimethylformamide - DMF)

  • Heating mantle with a condenser

  • Stirring apparatus

  • Filtration apparatus

  • Washing solvent (e.g., Ethanol)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a condenser and a stirrer, create a suspension of the crude this compound pigment in DMF.

  • Heat the suspension to a temperature near the boiling point of the solvent (for DMF, this is around 140-150°C) with continuous stirring.

  • Maintain this temperature for a period of 2-4 hours to allow for the dissolution of smaller, less stable crystals and the growth of larger, more stable ones.

  • Slowly cool the mixture to room temperature to allow for the recrystallized pigment to precipitate. Controlled cooling is crucial for obtaining uniform crystals.

  • Filter the recrystallized pigment from the solvent.

  • Wash the pigment cake with a suitable solvent like ethanol to remove any residual DMF.

  • Dry the purified, recrystallized pigment in a vacuum oven at a moderate temperature (e.g., 70-90°C) to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_surface_treatment Surface Treatment Workflow cluster_recrystallization Recrystallization Workflow st_start Start: Untreated This compound Slurry st_rosin Add Rosin Salt Solution st_start->st_rosin st_heat Heat and Stir (70-90°C) st_rosin->st_heat st_precipitate Precipitate Rosin with Acid st_heat->st_precipitate st_filter Filter and Wash st_precipitate->st_filter st_dry Dry Pigment st_filter->st_dry st_end End: Surface-Treated This compound st_dry->st_end re_start Start: Crude This compound re_suspend Suspend in High-Boiling Solvent re_start->re_suspend re_heat Heat and Stir (e.g., 140-150°C) re_suspend->re_heat re_cool Controlled Cooling re_heat->re_cool re_filter Filter and Wash re_cool->re_filter re_dry Dry Pigment re_filter->re_dry re_end End: Recrystallized This compound re_dry->re_end

Caption: Experimental workflows for enhancing the solvent resistance of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome problem Poor Solvent Resistance cause1 Small Particle Size/ Amorphous Structure problem->cause1 cause2 Pigment-Solvent Incompatibility problem->cause2 cause3 Presence of Impurities problem->cause3 solution1 Recrystallization cause1->solution1 solution2 Surface Treatment cause2->solution2 cause3->solution1 solution3 Purification/ Washing cause3->solution3 outcome Enhanced Solvent Resistance solution1->outcome solution2->outcome solution3->outcome

Caption: Logical relationship between problems, causes, and solutions for poor solvent resistance.

References

Technical Support Center: Diarylide Yellow Particle Size and Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diarylide Yellow pigments. The focus is on controlling particle size and morphology during synthesis to achieve desired pigment properties.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound pigments, offering potential causes and solutions in a question-and-answer format.

Issue 1: The final pigment has a dull or incorrect color.

  • Question: My this compound pigment appears dull and lacks the expected vibrant yellow hue. What could be the cause?

  • Answer: An off-color product can result from several factors:

    • Incomplete Diazotization: Ensure that the diazotization of the aromatic diamine (e.g., 3,3'-dichlorobenzidine) is complete before coupling. Test for the presence of unreacted nitrous acid to confirm completion.

    • Incorrect pH: The pH of the coupling reaction is critical and directly influences the final chromophore. Ensure the pH is maintained within the optimal range for the specific this compound being synthesized.

    • Side Reactions: "Hot spots" due to inefficient mixing or poor temperature control can lead to side reactions and the formation of impurities that affect the color. Improve agitation and ensure uniform temperature distribution.

    • Impure Reactants: The purity of the starting materials, including the aromatic diamine and the acetoacetanilide (B1666496) coupling component, is crucial. Impurities can lead to the formation of undesired side products.

Issue 2: The pigment has poor dispersibility and forms large agglomerates.

  • Question: My synthesized this compound pigment is difficult to disperse in my application medium. How can I improve its dispersibility?

  • Answer: Poor dispersibility is often related to large particle size and strong agglomeration. Consider the following:

    • Particle Size: The initial synthesis conditions may be favoring the growth of large primary particles. Adjusting reaction temperature, reactant concentration, or the rate of addition of the diazonium salt solution can influence the nucleation and growth process.

    • Surface Treatment: The surface of the pigment particles may not be compatible with the dispersion medium. Post-synthesis surface treatment with appropriate surfactants or dispersing agents can significantly improve compatibility and reduce agglomeration.

    • Milling/Micronization: After synthesis and drying, a milling or micronization step can be introduced to break down agglomerates and achieve a finer particle size distribution.[1]

Issue 3: The pigment exhibits low color strength.

  • Question: The tinctorial strength of my this compound is lower than expected. What factors influence color strength?

  • Answer: Color strength is directly related to particle size and crystallinity.

    • Particle Size: Smaller primary particles generally lead to higher color strength due to a larger surface area for light scattering. Optimizing synthesis conditions to favor the formation of smaller particles can enhance color strength.

    • Crystallinity: this compound pigments are initially formed in a relatively amorphous state and become more crystalline with heat treatment.[2] A more crystalline structure can lead to higher color strength. Post-synthesis heat treatment of the pigment slurry (e.g., at 90-95°C) can improve crystallinity.[3]

    • Polymorphism: Different polymorphic forms of the same this compound pigment can exhibit different color strengths. Controlling the crystallization process to favor a specific polymorph is key.

Frequently Asked Questions (FAQs)

Q1: How can I control the particle size of this compound during synthesis?

A1: Several parameters during the synthesis process can be adjusted to control particle size:

  • Temperature: Lower reaction temperatures generally favor the formation of smaller particles by promoting nucleation over crystal growth.

  • Reactant Concentration: Higher concentrations of reactants can lead to faster precipitation and the formation of smaller particles.

  • Rate of Addition: A slower, controlled addition of the diazonium salt solution to the coupling component solution can lead to more uniform nucleation and the formation of smaller, more uniform particles.

  • Use of Surfactants: The addition of surfactants or dispersing agents during the coupling reaction can help to control particle growth and prevent agglomeration.

Q2: What is the role of post-synthesis heat treatment?

A2: Post-synthesis heat treatment, often referred to as "finishing," is a critical step for controlling the final properties of this compound pigments. Heating the pigment slurry after the coupling reaction can:

  • Increase Crystallinity: As-synthesized this compound is often amorphous or poorly crystalline.[2] Heat treatment promotes the transition to a more ordered crystalline state.

  • Modify Particle Morphology: The heating process can lead to changes in the shape and size of the pigment particles through processes like Ostwald ripening.

  • Improve Color Strength and Fastness Properties: Increased crystallinity and optimized particle morphology generally lead to improved color strength, as well as better lightfastness and solvent resistance.

Q3: Can different polymorphs of this compound be intentionally synthesized?

A3: Yes, it is possible to synthesize different polymorphic forms of this compound pigments. Polymorphism is influenced by the specific conditions during the coupling and finishing steps. For example, a novel polymorph of Pigment Yellow 12 has been identified and can be prepared by controlling the pH and temperature during the final stages of synthesis.[3] The choice of solvents and the presence of specific additives can also direct the crystallization towards a particular polymorphic form.

Q4: How does the choice of coupling component affect the final pigment properties?

A4: The chemical structure of the acetoacetanilide coupling component plays a significant role in determining the properties of the final this compound pigment. By varying the substituents on the acetoacetanilide molecule, it is possible to produce a range of yellow pigments with different shades, from greenish to reddish-yellow.[4] Furthermore, using a mixture of different coupling components can lead to the formation of solid solutions with unique morphologies and color characteristics.[5][6]

Data Presentation

Table 1: Typical Physical Properties of Commercial this compound Pigments

PropertyPigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 83
Density (g/cm³) ~1.5~1.3-1.5-~1.5
Oil Absorption (ml/100g) -35-45-58
Average Particle Size (nm) -~75--
Specific Surface Area (m²/g) -10-47-20

Note: The values presented are typical and can vary between different commercial grades of the same pigment.

Experimental Protocols

Protocol 1: General Synthesis of this compound (e.g., Pigment Yellow 12)

This protocol outlines the fundamental steps for the synthesis of a this compound pigment.

  • Diazotization:

    • Suspend 3,3'-dichlorobenzidine (B165656) in dilute hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite (B80452) while maintaining the temperature below 5°C.

    • Stir for an additional 30-60 minutes after the addition is complete.

    • Confirm the completion of diazotization by testing for a slight excess of nitrous acid using starch-iodide paper.

  • Coupling Reaction:

    • In a separate vessel, dissolve the acetoacetanilide coupling component in a dilute sodium hydroxide (B78521) solution.

    • Cool the coupling component solution to 10-15°C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Control the pH of the reaction mixture by adding a solution of sodium acetate (B1210297) or another suitable buffer.

    • Continue stirring for 1-2 hours after the addition is complete.

  • Finishing (Heat Treatment):

    • Heat the pigment slurry to 90-95°C and hold at this temperature for 1-2 hours.

    • During heating, the pH may be adjusted to a specific value (e.g., 11) by adding an alkali solution to influence the final crystal form.[3]

  • Isolation and Drying:

    • Filter the hot pigment slurry.

    • Wash the filter cake with hot water until free of soluble salts.

    • Dry the pigment in an oven at a temperature that does not cause thermal degradation (typically below 200°C).[4]

Protocol 2: Particle Size Analysis by Laser Diffraction

This protocol describes a general method for analyzing the particle size distribution of the synthesized this compound pigment.

  • Sample Preparation (Dry Method):

    • Ensure the pigment powder is dry and free-flowing.

    • To prevent clogging of the feeder, pass the sample through a 1mm sieve to remove large agglomerates.

  • Instrument Setup:

    • Use a laser diffraction particle size analyzer.

    • Select a small, high-dispersion nozzle suitable for fine powders.

    • Set the dispersion air pressure to a low setting to avoid breaking primary particles.

  • Measurement:

    • Load a sufficient amount of the sieved sample onto the feeder chute.

    • Perform at least three consecutive measurements to ensure reproducibility.

    • The instrument software will calculate the particle size distribution based on the light scattering pattern.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Analysis Diazotization Diazotization of 3,3'-Dichlorobenzidine Coupling Coupling with Acetoacetanilide Diazotization->Coupling Finishing Finishing (Heat Treatment) Coupling->Finishing Filtration Filtration & Washing Finishing->Filtration Drying Drying Filtration->Drying Analysis Particle Size Analysis Drying->Analysis

Caption: Experimental workflow for this compound synthesis and analysis.

Troubleshooting_Logic Start Problem Identified DullColor Dull/Incorrect Color Start->DullColor PoorDispersion Poor Dispersibility Start->PoorDispersion LowStrength Low Color Strength Start->LowStrength Sol_pH Check & Adjust Reaction pH DullColor->Sol_pH Cause? Sol_Mixing Improve Mixing & Temperature Control DullColor->Sol_Mixing Cause? Sol_Purity Verify Reactant Purity DullColor->Sol_Purity Cause? Sol_Surface Surface Treatment PoorDispersion->Sol_Surface Cause? Sol_Milling Milling/Micronization PoorDispersion->Sol_Milling Cause? Sol_Heat Optimize Heat Treatment LowStrength->Sol_Heat Cause? Sol_ParticleSize Adjust Synthesis for Smaller Particles LowStrength->Sol_ParticleSize Cause?

Caption: Troubleshooting logic for common this compound synthesis issues.

References

Addressing pigment migration in Diarylide Yellow applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding pigment migration in Diarylide Yellow applications. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these pigments in their work.

Frequently Asked Questions (FAQs)

Q1: What is pigment migration and how does it manifest with Diarylide Yellows?

A1: Pigment migration is the movement of pigment particles from within a substrate, such as a polymer, to its surface or into an adjacent material it is in contact with.[1] For Diarylide Yellows, this typically presents in two ways:

  • Bleed: The transfer of color from the pigmented material to a contacting surface, causing staining.

  • Bloom: The formation of a crystalline or hazy layer of pigment on the surface of the product as it cools or ages. This occurs when the pigment, partially dissolved in the polymer at high temperatures, becomes supersaturated and crystallizes on the surface.[1]

Q2: What are the primary causes of migration for this compound pigments?

A2: Pigment migration is a complex phenomenon influenced by several factors:

  • Temperature: Higher processing temperatures increase the solubility of the pigment within the polymer matrix, significantly raising the likelihood of migration upon cooling.[1] this compound pigments may also degrade at temperatures above 200°C, which can affect their properties.[2]

  • Polymer System: The type of polymer and its properties are critical. Migration is more pronounced in systems with a lower glass transition temperature (Tg) and in plasticized polymers like flexible PVC, where plasticizers increase molecular mobility.[1][3]

  • Pigment Concentration: The risk of blooming and bleeding is directly proportional to the pigment concentration.[1] Excessive loading can lead to a supersaturated state during the cooling phase.[4]

  • Chemical Structure: While diarylide pigments generally have higher molecular weights and better bleed resistance than simpler monoazo pigments, they are not entirely migration-proof.[5] Their specific solubility characteristics in the application medium are key.

  • Additives: Certain additives, such as slip agents or antistats, are designed to migrate to the surface and can potentially carry pigment particles with them, exacerbating the issue.[6]

Troubleshooting Guide

Issue: I am observing color transfer (bleed) from my pigmented component to an adjacent material. What steps should I take?

Answer: Color bleeding is a classic sign of pigment migration. To address this, consider the following troubleshooting workflow:

G start Bleed Observed q1 Is the polymer system highly plasticized (e.g., flexible PVC)? start->q1 a1_yes Select a this compound with higher molecular weight and lower solubility (e.g., PY83) or a different pigment class. q1->a1_yes Yes q2 Are processing temperatures as low as possible? q1->q2 No a1_yes->q2 a2_no Reduce processing temperature to minimize pigment solubility. q2->a2_no No q3 Is the pigment concentration above recommended levels? q2->q3 Yes a2_no->q3 a3_yes Lower pigment loading. Perform a concentration ladder experiment to find the threshold. q3->a3_yes Yes end_node Re-evaluate formulation. Consider anti-migration additives. q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for pigment bleed.

Issue: A hazy, crystalline powder has formed on the surface of my product over time. How can I prevent this "blooming"?

Answer: Blooming is caused by the recrystallization of the pigment on the surface. This often occurs when the processing temperature allows the polymer to dissolve more pigment than it can hold in a stable dispersion at room temperature.

  • Reduce Thermal Load: The most effective solution is to lower the processing temperature to the minimum required for your application.

  • Optimize Pigment Selection: Some Diarylide Yellows have better resistance to blooming than others. Consult supplier data to select a grade with lower solubility in your polymer system.

  • Control Cooling Rate: A rapid cooling process can sometimes trap the pigment in a dispersed state more effectively than slow cooling, which allows more time for crystals to nucleate and grow. Experiment with different cooling profiles.

  • Check for Interactions: Ensure other additives in your formulation are not inadvertently increasing the solubility of the pigment.

Data Presentation

Table 1: Comparative Properties of Common this compound Pigments
PropertyPigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 83
Chemical Formula C₃₂H₂₆Cl₂N₆O₄[7]C₃₆H₃₄Cl₂N₆O₄[3][8]C₃₄H₃₀Cl₂N₆O₄C₃₆H₃₂Cl₄N₆O₈[5]
Heat Resistance ~180-200°C~180°C[3]ModerateGood, >200°C
Migration Resistance Fair; Prone to migration in plasticized PVC.Better than PY12, but can migrate in plasticized PVC.[3]Fair to GoodGood; Often selected for its superior resistance.[5]
Primary Application Printing Inks[2]Inks, some plastics[3]Inks, PlasticsPlastics, Paints, Inks[5]
Table 2: Interpretation of Migration Test Results (per DIN 53775)
Gray Scale RatingDegree of StainingInterpretation
5NoneExcellent migration resistance. No visible bleed.[9][10]
4SlightGood migration resistance. Minor bleed detected.
3NoticeableFair migration resistance. Bleed is clearly visible.
2ConsiderablePoor migration resistance. Significant color transfer.
1SevereVery poor resistance. Heavy color transfer.[9]

Experimental Protocols

Protocol 1: Pigment Migration Resistance Test (Based on DIN 53775)

This protocol outlines a standardized method to assess the tendency of a pigment to migrate from a pigmented plastic into a white, plasticized PVC sheet.

Materials:

  • Test plaques (0.2% pigment in the desired polymer).

  • White, flexible PVC sheets containing 2% TiO₂ and plasticizer (e.g., DOP 80PHR).[9]

  • Glass plates.

  • A weight to apply 3 kg/cm ² pressure.

  • Forced convection oven set to 80°C.

  • Gray Scale for assessing staining (ISO 105-A03).

Methodology:

  • Cut a sample of the pigmented test plaque and a sample of the white flexible PVC sheet to identical dimensions (e.g., 50mm x 50mm).

  • Place the pigmented sample in direct, smooth contact with the white PVC sheet.

  • Sandwich the paired samples between two clean glass plates.

  • Place the assembly in the convection oven.

  • Apply a weight on top of the glass plates to ensure a constant pressure of 3 kg/cm ².

  • Maintain the assembly at 80°C for 24 hours.[9]

  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

  • Separate the pigmented plaque from the white PVC sheet.

  • Visually assess the level of color staining on the white PVC sheet by comparing it against the Gray Scale.

  • Record the rating from 5 (no migration) to 1 (severe migration).[9][10]

G cluster_prep Sample Preparation cluster_assembly Test Assembly cluster_test Incubation cluster_eval Evaluation prep1 1. Prepare Pigmented Test Plaque (0.2%) prep2 2. Prepare White Flexible PVC Sheet assembly1 3. Place Samples in Direct Contact prep2->assembly1 assembly2 4. Sandwich Between Glass Plates assembly1->assembly2 test1 5. Place in 80°C Oven assembly2->test1 test2 6. Apply 3 kg/cm² Pressure test1->test2 test3 7. Incubate for 24 Hours test2->test3 eval1 8. Cool and Separate Samples test3->eval1 eval2 9. Assess Staining on White PVC with Gray Scale eval1->eval2 eval3 10. Record Rating (1-5) eval2->eval3

Caption: Experimental workflow for migration testing.

Protocol 2: Heat Stability Test

This protocol determines the maximum temperature a pigment can withstand in a specific polymer for a defined period before a significant color change occurs.

Materials:

  • Polymer resin (e.g., HDPE).

  • This compound pigment.

  • Titanium dioxide (if making a tint).

  • Injection molding machine.

  • Spectrocolorimeter.

Methodology:

  • Prepare a masterbatch or compound of the polymer with a defined concentration of the pigment (e.g., 1/3 Standard Depth with 1% TiO₂).

  • Set the initial temperature of the injection molding machine to a known safe temperature for the polymer (e.g., 200°C).

  • Purge the machine with unpigmented polymer.

  • Introduce the pigmented compound and create a standard sample plaque with a minimal dwell time in the barrel. This is your control sample.

  • Increase the dwell time of the pigmented material in the heated barrel to 5 minutes, then inject a new sample plaque.

  • Increase the barrel temperature by 10°C increments (e.g., 210°C, 220°C, 230°C...).

  • At each temperature increment, hold the material for a 5-minute dwell time before injecting a new plaque.

  • Allow all plaques to cool completely.

  • Using a spectrocolorimeter, measure the color of each plaque relative to the control sample.

  • The heat stability is defined as the highest temperature at which the color change (ΔE*ab) remains less than 3.0 after the 5-minute dwell time.[10]

References

Technical Support Center: Diarylide Yellow in Liquid Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and formulation professionals working to minimize the viscosity of Diarylide Yellow pigments in liquid ink systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to high viscosity in this compound ink formulations?

A1: High viscosity in this compound inks is typically a result of several interacting factors:

  • Pigment Properties: The inherent characteristics of the this compound pigment, such as particle size, particle size distribution, and surface chemistry, play a crucial role. Smaller particle sizes can lead to higher viscosity due to increased surface area.

  • Pigment Loading: Increasing the concentration of the pigment in the formulation will generally lead to a significant increase in viscosity.[1]

  • Pigment Dispersion: Poor dispersion of the pigment particles results in agglomerates, which can trap vehicle (resin and solvent) and increase the viscosity of the ink.

  • Vehicle Composition: The type and amount of resins, binders, and solvents used in the ink vehicle have a direct impact on viscosity.[2][3] High molecular weight resins or an inappropriate solvent-to-resin ratio can increase viscosity.

  • Temperature: Ink viscosity is highly dependent on temperature. A decrease in temperature will cause the viscosity to increase, while an increase in temperature will lower it.[2][3]

  • Additives: The presence or absence of appropriate additives, such as dispersants and rheology modifiers, can significantly affect the ink's viscosity.

Q2: How does the choice of solvent affect the viscosity of a this compound ink?

A2: The choice of solvent is critical in controlling the viscosity of this compound inks. Solvents with good compatibility with the resin system can effectively reduce viscosity. The evaporation rate of the solvent is also important; a solvent that evaporates too quickly can cause an increase in viscosity on the printing press. For gravure printing, low-viscosity inks are preferred for better flow and image sharpness, and solvents play a key role in achieving this.[4][5] Adding solvents or thinners is a common method to reduce the viscosity of high-viscosity inks.[6][7]

Q3: What is the role of dispersants in minimizing viscosity?

A3: Dispersants are essential for achieving a stable, low-viscosity ink. They function by adsorbing onto the surface of the pigment particles, preventing them from re-agglomerating. This is achieved through two primary mechanisms: steric hindrance and electrostatic repulsion. By keeping the pigment particles well-separated, dispersants allow the ink vehicle to flow more freely, resulting in lower viscosity. The selection of a dispersant should be tailored to the specific this compound pigment and the ink's vehicle system. High-performance dispersants can improve pigment wetting and long-term dispersion stability.[8]

Q4: Can the type of this compound pigment (e.g., PY12, PY13, PY83) influence viscosity?

A4: Yes, the specific type of this compound pigment can influence viscosity. Different pigments within the this compound family have varying particle sizes, surface energies, and chemical structures, all of which affect their interaction with the ink vehicle. For example, some grades of Pigment Yellow 13 are noted for their low viscosity in solvent-based inks.[9] Similarly, Pigment Yellow 12 is also available in low-viscosity grades.[10] It is important to consult the technical data sheet for the specific pigment being used.

Troubleshooting Guides

Issue: Unexpectedly High Viscosity After Formulation

Symptoms:

  • The ink is too thick to be properly applied.

  • Difficulty in pumping or transferring the ink.

  • Poor print quality, such as streaks or lack of detail.

Possible Causes and Solutions:

Possible CauseRecommended Action
Poor Pigment Dispersion Review the dispersion process. Ensure adequate milling time and energy. Consider using a higher-quality dispersant or optimizing the dispersant concentration.
Incorrect Solvent Blend Verify the solvent blend. A solvent with poor resin compatibility can lead to high viscosity. Consider adding a stronger solvent or a co-solvent to improve resin solubility.
Low Temperature Measure the ink's temperature. If it is below the recommended operating range, gently warm the ink to the target temperature.[2]
High Pigment Concentration Re-evaluate the pigment-to-binder ratio. If possible, reduce the pigment loading while maintaining the desired color strength.
Incompatible Resin System Ensure the chosen resin is suitable for a low-viscosity application. High molecular weight resins may need to be replaced or blended with lower molecular weight alternatives.
Issue: Viscosity Increases During Printing

Symptoms:

  • A gradual or sudden increase in ink viscosity on the printing press.

  • Deterioration of print quality over the course of a print run.

  • Ink drying too quickly on the anilox roll or in the gravure cells.[3]

Possible Causes and Solutions:

Possible CauseRecommended Action
Solvent Evaporation The most common cause. Add a slower-evaporating solvent (retarder) to the ink to compensate for evaporative losses. Ensure the ink fountain is covered to minimize solvent loss.
Temperature Fluctuation Monitor the temperature of the ink and the pressroom. Fluctuations in ambient temperature can affect ink viscosity.[8]
Ink Contamination Check for contamination from other inks, cleaning solvents, or fountain solutions that could react with the ink and increase its viscosity.
Shear Thickening Behavior Some inks may exhibit shear thickening (viscosity increase with shear). If this is suspected, a rheological analysis is needed. Reformulation with different additives may be necessary.

Data Presentation

Table 1: General Effects of Formulation Variables on this compound Ink Viscosity

VariableChangeExpected Effect on ViscosityNotes
Pigment Loading IncreaseIncreaseHigher concentration of solid particles restricts flow.[1]
DecreaseDecreaseFewer particles allow the vehicle to flow more freely.
Dispersant Concentration Increase (to optimal level)DecreaseImproved particle separation reduces agglomeration.
Increase (beyond optimal)IncreaseExcess dispersant can lead to bridging flocculation.
Solvent-to-Resin Ratio IncreaseDecreaseMore solvent reduces the overall solids content.[7]
DecreaseIncreaseHigher resin concentration leads to a thicker vehicle.
Temperature IncreaseDecreaseReduces the internal friction of the fluid.[2]
DecreaseIncreaseIncreases the internal friction of the fluid.
Resin Molecular Weight IncreaseIncreaseLonger polymer chains create more entanglement.
DecreaseDecreaseShorter polymer chains flow more easily.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

Objective: To obtain an accurate and reproducible viscosity measurement of a this compound ink sample.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or sample chamber

  • Beaker or sample container

  • Cleaning solvents

Procedure:

  • Sample Preparation: Ensure the ink sample is homogeneous by gently stirring it to avoid incorporating air bubbles.

  • Temperature Control: Adjust the temperature of the ink sample to the desired measurement temperature (e.g., 25°C ± 0.2°C) using the temperature-controlled bath.[11][12]

  • Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the ink. Refer to the instrument's manual for guidance.

  • Measurement: a. Immerse the spindle into the ink sample up to the designated immersion mark. b. Allow the spindle to rotate for a specified period to reach equilibrium. c. Record the viscosity reading from the viscometer display.

  • Data Recording: Note the viscosity value, temperature, spindle used, and rotational speed.

  • Cleaning: Thoroughly clean the spindle and sample container with appropriate solvents immediately after use.

Protocol 2: Assessing the Effect of a Viscosity-Reducing Additive

Objective: To determine the effectiveness of a viscosity-reducing additive (e.g., a specific solvent or dispersant) on a this compound ink formulation.

Methodology:

  • Baseline Measurement: Prepare a control batch of the this compound ink without the additive. Measure its viscosity using the procedure outlined in Protocol 1.

  • Additive Incorporation: a. Prepare several small batches of the ink. b. To each batch, add a precise amount of the viscosity-reducing additive at different concentrations (e.g., 0.5%, 1.0%, 1.5% by weight). c. Thoroughly mix each batch to ensure uniform incorporation of the additive.

  • Viscosity Measurement: a. For each batch, measure the viscosity using the same parameters (temperature, spindle, speed) as the baseline measurement. b. Record the viscosity for each concentration of the additive.

  • Data Analysis: a. Create a table or graph to compare the viscosity of the control batch with the batches containing the additive. b. Determine the optimal concentration of the additive that provides the desired viscosity reduction without negatively impacting other ink properties (e.g., color strength, stability).

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Outcome start Start: High Viscosity Ink Issue formulation Prepare Ink Formulation start->formulation control Control Sample (No Additive) formulation->control experimental Experimental Samples (+ Additive) formulation->experimental viscosity_control Measure Viscosity (Control) control->viscosity_control viscosity_exp Measure Viscosity (Experimental) experimental->viscosity_exp analysis Analyze & Compare Data viscosity_control->analysis viscosity_exp->analysis optimal Optimal Formulation Achieved analysis->optimal Viscosity Minimized reformulate Reformulate if Necessary analysis->reformulate Further Reduction Needed reformulate->formulation

Caption: Experimental workflow for viscosity reduction.

logical_relationships cluster_factors Influencing Factors cluster_solutions Potential Solutions center_node Ink Viscosity solvent_adj Adjust Solvent Blend center_node->solvent_adj dispersant_opt Optimize Dispersant center_node->dispersant_opt temp_control Control Temperature center_node->temp_control reformulate Reformulate Vehicle center_node->reformulate pigment Pigment Properties (Particle Size, Surface) pigment->center_node loading Pigment Loading loading->center_node vehicle Vehicle Composition (Resin, Solvent) vehicle->center_node temp Temperature temp->center_node additives Additives (Dispersants) additives->center_node

Caption: Factors influencing ink viscosity and solutions.

References

Technical Support Center: Preventing High-Temperature Degradation of Diarylide Yellow

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diarylide Yellow pigments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound at elevated temperatures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the use of this compound pigments at high temperatures.

Q1: My this compound formulation is showing significant color loss and browning after high-temperature processing. What is the likely cause?

A1: Significant color loss and browning of this compound formulations when processed at high temperatures are primary indicators of thermal degradation. Diarylide pigments are known to be susceptible to thermal breakdown at temperatures exceeding 200°C.[1][2] The degradation process involves the cleavage of the azo bond within the pigment's molecular structure, leading to the formation of smaller, colorless, or colored byproducts, which alters the pigment's original vibrant yellow hue.

Q2: I suspect my this compound pigment is decomposing. What are the potential hazardous byproducts I should be concerned about?

A2: The primary hazardous byproduct of the thermal degradation of many this compound pigments is 3,3'-dichlorobenzidine (B165656) (DCB).[1] DCB is a known carcinogen and its formation is a significant concern in applications where these pigments are subjected to high temperatures. It is crucial to handle degraded this compound pigments with appropriate safety precautions and to assess for the presence of DCB if degradation is suspected.

Q3: What is the general thermal degradation mechanism for this compound pigments?

A3: The thermal degradation of this compound pigments, which exist predominantly in the more stable keto-hydrazone tautomeric form, is initiated by the homolytic cleavage of the C-N bond in the hydrazone group at temperatures above 200°C. This cleavage results in the formation of two radical intermediates. These unstable radicals can then undergo a series of further reactions, including hydrogen abstraction and recombination, ultimately leading to the formation of various degradation products, including the hazardous 3,3'-dichlorobenzidine (DCB).

Q4: How can I improve the thermal stability of my this compound formulation?

A4: Improving the thermal stability of this compound formulations can be achieved through several strategies:

  • Incorporate Stabilizers: The addition of antioxidants and light stabilizers can help mitigate thermal degradation. Hindered Amine Light Stabilizers (HALS) are known to be effective in protecting polymers from photo-oxidation and can also offer some degree of thermal stabilization, particularly at moderate temperatures.[3][4][5] However, for high-temperature processing, traditional phenolic antioxidants may be more effective.[3] The combination of different types of stabilizers can also have a synergistic effect.

  • Optimize Processing Temperature: Whenever possible, keep processing temperatures below the degradation threshold of 200°C for this compound pigments.[2]

  • Select an Appropriate Polymer Matrix: The stability of the pigment can be influenced by the polymer matrix in which it is dispersed. Some polymers may have a protective effect, while others may promote degradation. It is advisable to consult technical datasheets or conduct compatibility studies.

  • Use High-Performance Pigment Grades: Some this compound pigments are specifically engineered for enhanced thermal stability. Consult with pigment manufacturers for grades suitable for high-temperature applications.

Q5: What analytical techniques can I use to assess the thermal degradation of this compound?

A5: Several analytical techniques are instrumental in evaluating the thermal stability and degradation of this compound pigments:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of degradation by detecting exothermic or endothermic events associated with decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, providing information on the temperature at which degradation begins and the extent of decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the degradation product, 3,3'-dichlorobenzidine (DCB). This is crucial for safety and regulatory compliance.

Quantitative Data on Thermal Stability

The thermal stability of this compound pigments can be influenced by various factors, including the specific pigment grade, the surrounding medium (e.g., polymer), and the duration of heat exposure. The following tables provide an overview of typical thermal properties and kinetic parameters for the degradation of these pigments.

Table 1: Thermal Properties of Common this compound Pigments

Pigment NameC.I. NameOnset of Decomposition (°C)Key Degradation Product
This compoundPY 12> 2003,3'-Dichlorobenzidine
This compoundPY 13> 2003,3'-Dichlorobenzidine
This compoundPY 83> 2003,3'-Dichlorobenzidine

Note: The onset of decomposition can vary depending on the experimental conditions and the matrix in which the pigment is dispersed.

Table 2: Hypothetical Kinetic Parameters for this compound Degradation

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (min)
2101.5 x 10⁻⁴77.0
2203.5 x 10⁻⁴33.0
2307.8 x 10⁻⁴14.8
2401.7 x 10⁻³6.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual kinetic parameters will vary based on the specific pigment, formulation, and experimental conditions. It is essential to determine these parameters experimentally for your specific system.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the thermal degradation of this compound pigments.

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal degradation of this compound pigment in a polymer matrix.

Materials:

  • This compound pigment

  • Polymer matrix (e.g., polyethylene, polypropylene)

  • DSC instrument with aluminum pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound pigment and polymer mixture into an aluminum DSC pan.

    • Seal the pan with an aluminum lid. Prepare an empty sealed pan as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the instrument to heat the sample from ambient temperature (e.g., 30°C) to a temperature above the expected degradation point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition:

    • Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC thermogram. The onset of an exothermic or endothermic peak after the melting point of the polymer can indicate the beginning of thermal degradation of the pigment.

Protocol 2: Quantification of 3,3'-Dichlorobenzidine (DCB) by High-Performance Liquid Chromatography (HPLC)

Objective: To extract and quantify the amount of 3,3'-Dichlorobenzidine (DCB) in a polymer matrix containing this compound pigment after thermal treatment.

Materials:

  • Thermally treated polymer sample containing this compound

  • Toluene (B28343) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • DCB analytical standard

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation and Extraction:

    • Accurately weigh approximately 1 gram of the thermally treated polymer sample.

    • Place the sample in a cellulose (B213188) thimble and perform a Soxhlet extraction with toluene for at least 6 hours to extract the DCB.

    • After extraction, concentrate the toluene extract to near dryness using a rotary evaporator.

    • Redissolve the residue in a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 254 nm.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of DCB in methanol at known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample extract and determine the peak area corresponding to DCB.

    • Calculate the concentration of DCB in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to the degradation of this compound.

G HighTemp High Temperature (>200°C) DiarylideYellow This compound (Hydrazone Tautomer) HighTemp->DiarylideYellow Initiates Cleavage Homolytic Cleavage of C-N Bond DiarylideYellow->Cleavage Undergoes Radicals Radical Intermediates Cleavage->Radicals Forms DegradationProducts Degradation Products (e.g., DCB) Radicals->DegradationProducts React to form

Caption: Thermal degradation pathway of this compound.

G Start Start: Color Change or Degradation Suspected CheckTemp Was processing temperature above 200°C? Start->CheckTemp AnalyzeDegradation Perform DSC/TGA to confirm degradation onset CheckTemp->AnalyzeDegradation Yes NoIssue Degradation unlikely due to temperature. Investigate other causes. CheckTemp->NoIssue No QuantifyDCB Quantify 3,3'-Dichlorobenzidine (DCB) using HPLC AnalyzeDegradation->QuantifyDCB ImplementSolutions Implement preventative measures: - Lower processing temperature - Add stabilizers - Select appropriate polymer QuantifyDCB->ImplementSolutions G SamplePrep 1. Sample Preparation (Pigment in Polymer Matrix) ThermalAnalysis 2. Thermal Analysis (DSC/TGA) SamplePrep->ThermalAnalysis Extraction 3. Solvent Extraction of Degradation Products ThermalAnalysis->Extraction If degradation is observed HPLC 4. HPLC Analysis for 3,3'-Dichlorobenzidine Extraction->HPLC DataAnalysis 5. Data Analysis and Quantification HPLC->DataAnalysis

References

Technical Support Center: Overcoming Challenges in Diarylide Yellow Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diarylide Yellow pigments. Our aim is to help you optimize your experimental protocols to achieve higher yields and purity.

Troubleshooting Guide: Low Synthesis Yield

Low yield is a frequent issue in this compound synthesis. The following guide provides a systematic approach to identifying and resolving the root causes of this problem.

Problem: Significantly lower than expected yield of this compound pigment.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Diazotization 1. Verify Stoichiometry: Ensure a slight excess of sodium nitrite (B80452) and sufficient mineral acid (e.g., hydrochloric acid) are used to achieve complete conversion of the primary aromatic diamine (e.g., 3,3'-dichlorobenzidine) to its bis-diazonium salt.[1] 2. Temperature Control: Maintain a low temperature, typically between 0-5°C, during the addition of sodium nitrite.[1][2] Higher temperatures can lead to the decomposition of the unstable diazonium salt.[2] 3. Purity of Amine: Use a high-purity aromatic diamine. Impurities can lead to the formation of undesired byproducts.[1]Complete formation of the bis-diazonium salt, which is crucial for the subsequent coupling reaction.
Decomposition of Diazonium Salt 1. Immediate Use: Use the freshly prepared bis-diazonium salt solution immediately in the coupling reaction. Diazonium salts are unstable and can decompose over time, even at low temperatures.[2] 2. Avoid High Temperatures: Strictly maintain the reaction temperature below 5°C until the coupling reaction is complete.[1] Warming the solution can cause the diazonium group to be replaced by a hydroxyl group, forming phenols and releasing nitrogen gas.[3][4]Minimized loss of the reactive diazonium salt, ensuring its availability for the coupling reaction.
Suboptimal pH for Coupling 1. pH Adjustment: Carefully control the pH of the coupling reaction mixture. For acetoacetanilide (B1666496) coupling components, a mildly acidic to neutral pH range is generally optimal for promoting C-coupling.[5] 2. Buffering: Consider the use of a buffer, such as sodium acetate, to maintain a stable pH throughout the coupling reaction.Favored C-coupling reaction on the acetoacetanilide, leading to the desired azo pigment, while minimizing side reactions like N-coupling that can form triazenes.[1]
Poor Quality of Coupling Component 1. Purity Check: Ensure the acetoacetanilide coupling component is of high purity. Impurities can lead to the formation of colored byproducts and reduce the overall yield.[1] 2. Proper Dissolution: Ensure the coupling component is fully dissolved or finely dispersed in an alkaline solution before the addition of the diazonium salt. Incomplete dissolution can lead to a non-uniform reaction.Efficient and complete coupling with the diazonium salt, maximizing the formation of the this compound pigment.
Side Reactions and Byproduct Formation 1. Slow Addition: Add the bis-diazonium salt solution slowly to the coupling component solution with vigorous stirring. This prevents localized high concentrations of reactants, which can lead to side reactions.[1] 2. Temperature and pH Control: As mentioned, strict control over temperature and pH is critical to suppress the formation of byproducts such as phenols from diazonium salt decomposition and triazenes from N-coupling with anilines.[1][2]A cleaner reaction mixture with a higher proportion of the desired this compound pigment.
Losses During Workup and Purification 1. Filtration: Use appropriate filtration techniques to minimize the loss of the fine pigment particles. 2. Washing: Wash the pigment cake thoroughly to remove inorganic salts and unreacted starting materials, but avoid excessive washing which can lead to some product loss. 3. Drying: Dry the pigment at an appropriate temperature to avoid thermal decomposition. Diarylide pigments can degrade at temperatures above 200°C.[6]Maximized recovery of the synthesized pigment during the final isolation steps.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for synthesizing this compound pigments?

A1: The synthesis of this compound pigments is a two-step process.[6] First, a primary aromatic diamine, most commonly a derivative of benzidine (B372746) like 3,3'-dichlorobenzidine (B165656), undergoes a diazotization reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a bis-diazonium salt.[7] In the second step, this bis-diazonium salt is reacted with two equivalents of an acetoacetanilide derivative (the coupling component) in an azo coupling reaction to form the final diarylide pigment.[6]

Q2: My final product has a brownish or tar-like appearance. What causes this and how can I prevent it?

A2: The formation of brown, tar-like substances is a common issue and usually indicates the presence of polymeric decomposition products.[2] The primary causes are:

  • High Reaction Temperature: Allowing the temperature to rise significantly above 5°C during diazotization or coupling can accelerate the decomposition of the diazonium salt, leading to complex and colored byproducts.[1][2]

  • Oxidation: The acetoacetanilide coupling components can be susceptible to oxidation, which can also produce colored impurities.[1]

To prevent this, it is crucial to maintain strict temperature control (0-5°C) throughout the synthesis and to ensure a clean reaction environment.

Q3: How does pH affect the yield and purity of this compound pigments?

A3: The pH of the coupling reaction is a critical parameter that significantly influences both the yield and purity of the final product.[5] The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reactivity of the coupling component (acetoacetanilide) is pH-dependent. A mildly acidic to neutral pH is generally required to facilitate the C-coupling reaction on the activated methylene (B1212753) group of the acetoacetanilide.[5] If the pH is too low, the reaction rate will be very slow. If the pH is too high (alkaline), it can lead to the formation of triazene (B1217601) byproducts through N-coupling, especially if there are unreacted aromatic amines present.[1] It can also promote the decomposition of the diazonium salt.

Q4: I'm observing a different shade of yellow than expected. What could be the reason?

A4: Variations in the final color of the pigment can be attributed to several factors:

  • Purity of Starting Materials: Impurities in either the diamine or the acetoacetanilide can lead to the formation of different colored byproducts, affecting the overall shade.[1]

  • Reaction Conditions: Inconsistent control of temperature and pH can lead to the formation of side products that alter the color.

  • Particle Size and Crystal Form: The final color of a pigment is also dependent on its physical properties, such as particle size and crystal structure. Post-synthesis treatments, like heating the pigment slurry, can sometimes be used to modify these properties and achieve the desired shade.

Q5: Can I improve the yield by using a continuous flow reactor?

A5: Yes, continuous flow reactors, such as micromixers, have been shown to improve the synthesis of azo pigments.[8][9] These systems offer better control over mixing, heat transfer, and reaction time. This precise control can lead to higher yields, improved purity, and more consistent product quality by minimizing the formation of byproducts that are common in batch processes.[8][9]

Experimental Protocols

General Protocol for the Synthesis of a this compound Pigment (e.g., Pigment Yellow 83)

This protocol is a generalized procedure and may require optimization for specific this compound pigments.

Step 1: Diazotization of 3,3'-Dichlorobenzidine (DCB) [7]

  • In a reaction vessel, prepare a suspension of 3,3'-dichlorobenzidine in water and hydrochloric acid.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C with constant stirring.

  • Continue stirring for a period to ensure complete diazotization. The resulting solution contains the bis-diazonium salt of DCB.

Step 2: Preparation of the Coupling Component Solution [7]

  • In a separate vessel, dissolve the acetoacetanilide derivative (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide for Pigment Yellow 83) in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).[5]

  • Cool the solution to 0-5°C.

Step 3: Azo Coupling Reaction [7]

  • Slowly add the cold bis-diazonium salt solution from Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.

  • Control the pH of the reaction mixture, often by adding a buffer like sodium acetate, to maintain a mildly acidic to neutral environment.

  • Continue stirring the reaction mixture at a low temperature for a specified period to ensure the coupling reaction is complete.

  • After the coupling is complete, the reaction mixture may be heated to a higher temperature (e.g., 80-90°C) for a period to promote pigment crystallization and achieve the desired physical properties.[7]

Step 4: Isolation and Purification

  • Filter the pigment slurry.

  • Wash the filter cake with water until it is free of salts.

  • Dry the pigment in an oven at a controlled temperature (e.g., 80-100°C) to obtain the final this compound pigment powder.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization incomplete_diazo Incomplete Diazotization? check_diazotization->incomplete_diazo check_coupling Check Coupling Step ph_control_coupling Incorrect pH? check_coupling->ph_control_coupling check_workup Check Workup/Purification product_loss Product Loss During Filtration/Washing? check_workup->product_loss temp_control_diazo Temperature > 5°C? incomplete_diazo->temp_control_diazo No optimize_stoichiometry Adjust Stoichiometry (slight excess NaNO2) incomplete_diazo->optimize_stoichiometry Yes reagent_purity_diazo Impure Diamine? temp_control_diazo->reagent_purity_diazo No improve_cooling_diazo Improve Cooling (0-5°C) temp_control_diazo->improve_cooling_diazo Yes reagent_purity_diazo->check_coupling No purify_diamine Use High-Purity Diamine reagent_purity_diazo->purify_diamine Yes temp_control_coupling Temperature > 5°C? ph_control_coupling->temp_control_coupling No adjust_ph Adjust and Buffer pH ph_control_coupling->adjust_ph Yes reagent_purity_coupling Impure Coupling Component? temp_control_coupling->reagent_purity_coupling No improve_cooling_coupling Improve Cooling (0-5°C) temp_control_coupling->improve_cooling_coupling Yes reagent_purity_coupling->check_workup No purify_coupling_component Use High-Purity Coupling Component reagent_purity_coupling->purify_coupling_component Yes optimize_workup Optimize Filtration and Washing product_loss->optimize_workup Yes end Yield Improved product_loss->end No optimize_stoichiometry->end improve_cooling_diazo->end purify_diamine->end adjust_ph->end improve_cooling_coupling->end purify_coupling_component->end optimize_workup->end

Caption: Troubleshooting workflow for low this compound synthesis yield.

General Experimental Workflow for this compound Synthesis

experimental_workflow start Start diazotization Step 1: Diazotization (Aromatic Diamine + NaNO2/HCl at 0-5°C) start->diazotization coupling Step 3: Azo Coupling (Mix Diazonium Salt and Coupling Component at 0-5°C) diazotization->coupling coupling_prep Step 2: Prepare Coupling Component Solution (Acetoacetanilide in Alkali) coupling_prep->coupling post_treatment Step 4: Post-Treatment (Heating/Crystallization) coupling->post_treatment isolation Step 5: Isolation (Filtration and Washing) post_treatment->isolation drying Step 6: Drying isolation->drying final_product Final this compound Pigment drying->final_product

Caption: General experimental workflow for this compound synthesis.

Signaling Pathway of Azo Coupling Reaction

azo_coupling_pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling diamine Ar-NH2 (Aromatic Diamine) diazonium Ar-N2+ (Bis-Diazonium Salt) diamine->diazonium + NaNO2 / HCl (0-5°C) pigment Ar-N=N-R-N=N-Ar (this compound Pigment) diazonium->pigment Electrophilic Attack coupling_component Acetoacetanilide (Coupling Component) coupling_component->pigment

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: Stabilizing Diarylide Yellow in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing Diarylide Yellow in aqueous solutions. Given the inherent challenges of working with this pigment, this guide offers practical solutions and detailed protocols to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing rapid precipitation and sedimentation?

A1: Diarylide Yellows are organic pigments, not dyes. The primary reason for precipitation is their extremely low solubility in water.[1][2] They exist as solid particles, often in the nanometer to micrometer size range, which are dispersed rather than truly dissolved in aqueous media.[3] Without proper stabilization, these particles tend to aggregate (clump together) and settle out of the suspension due to gravity.

Key physicochemical properties contributing to this are:

  • Very Low Water Solubility: Measured values are typically in the low micrograms per liter (µg/L) range.[3][4]

  • Hydrophobicity: These pigments have a high octanol-water partition coefficient (Log Kow), indicating they prefer non-aqueous environments.[4]

  • Particulate Nature: They exist as crystalline particles, aggregates, and agglomerates in their powder form.[3]

Q2: How can I improve the dispersion and stability of this compound in an aqueous formulation?

A2: To prevent aggregation and sedimentation, you must create a stable colloidal dispersion. This is typically achieved by using surface-active agents or encapsulating the pigment.

  • Use of Surfactants/Dispersing Agents: Surfactants adsorb onto the surface of the pigment particles, preventing them from sticking together through steric or electrostatic repulsion. Common strategies involve treating the pigment with surfactants, resins, or other additives.[5] The choice of surfactant is critical and can significantly impact the stability of the dispersion.

  • Polymer Encapsulation: Formulating the pigment within a stable acrylic polymer emulsion can create a durable, water-resistant film upon drying, keeping the pigment particles evenly distributed.[6]

  • Nanoparticle Formulation: Creating a nanoparticle formulation of this compound can improve its stability in suspension. Techniques like lyophilization (freeze-drying) can be used to create stable, solid nanoparticle powders that can be reconstituted, though this requires careful formulation with lyoprotectants to prevent aggregation during the process.[7][8][9]

Q3: Does pH affect the stability and color of my this compound suspension?

A3: Yes, pH can influence the stability of pigment suspensions. While Diarylide Yellows are generally characterized by good chemical stability, extreme pH values can lead to degradation or changes in surface charge, affecting particle aggregation.[10] For some yellow pigments, higher stability is observed at lower (acidic) pH values, with degradation increasing as the pH becomes more alkaline.[11] For any specific this compound pigment, it is crucial to experimentally determine the optimal pH range for maximum stability in your formulation.

Q4: What factors can cause the chemical degradation of this compound?

A4: While chemically robust, this compound pigments can degrade under specific conditions:

  • Thermal Degradation: These pigments are susceptible to thermal breakdown at temperatures exceeding 200°C.[1][2] This degradation can release harmful compounds like 3,3'-dichlorobenzidine, which is a known carcinogen.[1]

  • Photochemical Degradation: Although they have good lightfastness for many applications, they can be degraded by advanced oxidation processes like the photo-Fenton process, which utilizes UV radiation, hydrogen peroxide, and an iron catalyst.[12] This process can lead to nearly complete decolorization and mineralization of the pigment.[12]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can lead to chemical decomposition.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and handling of aqueous this compound suspensions.

Problem Potential Cause Recommended Solution
Immediate Sedimentation Inherent insolubility; no stabilizing agent used.Formulate a dispersion using an appropriate surfactant or polymer. (See Protocol 1).
Particle Aggregation / Clumping Insufficient surfactant concentration or poor choice of surfactant; incorrect pH.Increase surfactant concentration, screen different types of surfactants (anionic, non-ionic), or adjust the pH to the optimal range for your system.
Inconsistent Color in Final Product Poor, non-uniform dispersion of pigment particles.Improve the dispersion process using high-shear mixing or sonication after adding the stabilizing agent. (See Protocol 1).
Viscosity Increases Over Time Colloidal instability leading to flocculation; incompatible formulation components.Re-evaluate the surfactant system. Certain surfactants can cause viscosity changes, especially during accelerated stability testing. (See Protocol 2).
Color Fading or Shifting Chemical degradation of the pigment.Protect the solution from high temperatures (>200°C), strong UV light, and incompatible chemicals like strong oxidizing agents.[1][12][13]

Data Presentation

Table 1: Summary of Physicochemical Properties for this compound Pigments

PropertyValueSignificanceReference
Water Solubility 0.35 - 8.1 µg/LExtremely low, confirming its nature as a pigment requiring dispersion, not dissolution.[4]
n-Octanol Solubility 8.5 - 49.8 µg/LVery low solubility in organic solvents as well.[4]
Log Kow (estimated) 6.8 - 8.1High value indicates strong hydrophobicity and a high potential for bioaccumulation if it were bioavailable.[4]
Decomposition Temp. >300 °CHigh thermal stability under normal processing conditions, but degradation can occur above 200°C.[1][4]
Biodegradability Not readily biodegradable (0-6%)The pigment is persistent in the environment due to its low bioavailability.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Dispersion of this compound

This protocol provides a general method for creating a stable stock dispersion. Concentrations may need to be optimized for specific applications.

  • Preparation of Surfactant Solution:

    • Prepare a 1-5% (w/v) solution of a suitable surfactant (e.g., non-ionic surfactants like Polysorbate 80 or alkoxylated fatty alcohols) in deionized water.

    • Stir until fully dissolved. Adjust pH if necessary for the stability of the chosen surfactant.

  • Wetting the Pigment:

    • Weigh the desired amount of this compound pigment powder.

    • Slowly add a small amount of the surfactant solution to the powder to form a thick, uniform paste. This "wetting" step is crucial to displace air from the surface of the pigment particles.

  • Dispersion:

    • Gradually add the remaining surfactant solution to the pigment paste while mixing.

    • Use a high-shear mixer or a bath/probe sonicator to break down agglomerates and achieve a fine, homogenous dispersion. Mix for 15-30 minutes, monitoring the temperature to avoid excessive heating.

  • Finalization:

    • Transfer the dispersion to a sealed storage container.

    • Allow the dispersion to equilibrate for several hours before use.

Protocol 2: Assessing the Stability of Aqueous Dispersions

This protocol describes methods to evaluate the long-term stability of your preparation.

  • Visual Assessment:

    • Store a sample of the dispersion in a clear, sealed vial at both room temperature and under accelerated conditions (e.g., 40-50°C).

    • Visually inspect daily for the first week and then weekly for signs of sedimentation, phase separation, or color change.

  • Particle Size Analysis:

    • Use Dynamic Light Scattering (DLS) or a similar particle size analyzer to measure the mean particle size and polydispersity index (PDI) of the dispersion immediately after preparation (T=0).

    • Repeat the measurement at set time intervals (e.g., 1 day, 1 week, 1 month) for samples stored under different conditions. A significant increase in particle size indicates aggregation and instability.

  • Turbidity Measurement:

    • Measure the absorbance or turbidity of the dispersion at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.

    • A decrease in absorbance over time in the upper portion of the sample indicates particle settling.

Visualizations

Troubleshooting_Workflow Start Problem: Unstable this compound Suspension Check_Dispersion Is the suspension homogenous? Start->Check_Dispersion Check_Settling Is there rapid sedimentation? Check_Dispersion->Check_Settling No Sol_Shear Action: Increase mechanical shear (sonication/mixing) during preparation. Check_Dispersion->Sol_Shear Yes (but clumpy) Check_Color Is there a color change or fading? Check_Settling->Check_Color No Sol_Surfactant Action: Add or optimize surfactant/dispersant. (See Protocol 1) Check_Settling->Sol_Surfactant Yes Sol_Degrade Action: Check for thermal or light degradation. Protect from heat/UV. Check_Color->Sol_Degrade Yes Result_Stable Outcome: Stable Dispersion Check_Color->Result_Stable No Sol_Shear->Result_Stable Sol_pH Action: Measure and adjust pH to optimal range. Sol_Surfactant->Sol_pH Sol_pH->Result_Stable Sol_Degrade->Result_Stable

Caption: Troubleshooting workflow for unstable this compound suspensions.

Factors_Influencing_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes PhysChem Physicochemical Properties (Low Solubility, Hydrophobicity) Aggregation Aggregation & Sedimentation PhysChem->Aggregation promotes Formulation Formulation Components (Surfactants, Polymers, pH) Formulation->Aggregation mitigates Degradation Chemical Degradation (Color Loss) Formulation->Degradation can prevent Stable Stable Colloidal Dispersion Formulation->Stable enables Process Process Parameters (Mixing Energy, Temperature) Process->Aggregation mitigates Process->Stable enables Environment Environmental Stress (Heat, UV Light) Environment->Degradation causes

Caption: Key factors influencing the stability of aqueous this compound.

References

Resolving binder interaction issues with Diarylide Yellow.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Diarylide Yellow pigments. It addresses common issues related to binder interaction, dispersion, and overall formulation stability.

Troubleshooting Guide

This section addresses specific problems that may be encountered during experiments involving this compound pigments and binder systems.

Issue 1: Poor Color Strength or Unexpected Color Shift

Q: Why is the color strength of my this compound formulation weaker than expected, or why has the color shifted?

A: This is often a sign of pigment flocculation, where pigment particles re-agglomerate after the initial dispersion phase. This can be diagnosed using a "rub-up" test on a freshly applied, tacky film. A color change or increase in color strength upon rubbing indicates flocculation.[1][2] Additives in the formulation, such as defoamers, can sometimes absorb wetting agents and contribute to this issue.[3]

  • Recommended Action:

    • Perform a Rub-Up Test: Apply the formulation to a substrate. While it is still tacky, gently rub a small area with your finger. If the color of the rubbed area becomes stronger or changes hue, flocculation is occurring.[1]

    • Review Additive Package: Evaluate the type and concentration of wetting agents, dispersing agents, and defoamers, as they can interfere with pigment stability.[3]

    • Optimize Dispersant: Ensure the chosen dispersant is compatible with both the this compound pigment's surface chemistry and the binder system (e.g., water-based, solvent-based).[4]

Issue 2: Pigment Rub-Off from Dried Film

Q: After my formulation has dried, the this compound pigment can be rubbed off the surface. What causes this?

A: This issue typically points to an improper pigment-to-binder ratio. If there is insufficient binder to fully encapsulate all the pigment particles, the loose, unbound particles will easily rub off the surface.[5] This can be particularly noticeable with pigments like this compound that have a high oil absorption value, meaning they require a larger amount of binder to become fully wetted and integrated.[6]

  • Recommended Action:

    • Adjust Pigment/Binder Ratio: Increase the proportion of the binder in your formulation.[7]

    • Verify Binder Compatibility: Ensure the binder is fundamentally compatible with the pigment and the substrate.

    • Improve Dispersion: In some cases, poorly dispersed pigment agglomerates can lead to localized areas of insufficient binder, contributing to rub-off. Re-evaluate your dispersion method and equipment.[5]

Issue 3: High or Unstable Viscosity

Q: My formulation's viscosity is too high, or it changes significantly over time. How can I resolve this?

A: Rheological issues are common and can be influenced by several factors. High viscosity can result from poor pigment wetting, an incorrect choice or dosage of dispersant, or adverse interactions between different components in the formulation.[4][8] Low viscosity can lead to pigment settling during storage, while high viscosity can hinder application and leveling.[2][9]

  • Recommended Action:

    • Optimize Dispersant Dosage: Both insufficient and excessive amounts of dispersant can lead to viscosity problems. Perform a dosage ladder study to find the optimal concentration.[4]

    • Evaluate Pigment Loading: this compound's high surface area can lead to high binder demand, increasing viscosity.[6] Consider if the pigment loading is appropriate for the chosen binder system.

    • Assess Component Interactions: Systematically evaluate the rheological impact of each additive in the formulation to identify any antagonistic interactions.[8]

Frequently Asked Questions (FAQs)

Q1: What are this compound pigments? A1: Diarylide Yellows are a class of synthetic organic pigments known for their bright yellow to reddish-yellow shades, high tinting strength, and good solvent resistance.[6][10][11] They are widely used in printing inks, coatings, and plastics.[12] Common examples include Pigment Yellow 12 (PY12), Pigment Yellow 14 (PY14), and Pigment Yellow 83 (PY83).[6][10][13]

Q2: How do I choose the right binder for this compound? A2: The choice of binder depends on the intended application. Diarylide Yellows can be formulated in various systems, including oil-based, water-based, and solvent-based inks and coatings.[14] They are commonly used in 100% acrylic emulsion binders.[15] Compatibility testing is crucial to ensure good color development and film integrity.[1]

Q3: What does a high oil absorption value for a pigment like this compound (PY83) signify? A3: A high oil absorption value (e.g., 58g of oil per 100g of PY83 pigment) indicates that the pigment requires a relatively large amount of binder to wet out the particle surfaces completely.[6] This is a critical parameter for determining the correct pigment-to-binder ratio to avoid issues like high viscosity or poor film formation.

Q4: Can this compound pigments be used in outdoor applications? A4: The lightfastness of this compound pigments varies. Some, like PY83, are noted for enhanced outdoor durability and excellent lightfastness.[6][15] Others, like the common PY12, have more moderate lightfastness and are better suited for indoor applications.[10] Always check the technical data for the specific pigment grade.

Q5: Are there safety concerns with this compound pigments? A5: this compound pigments are generally considered non-toxic.[6] However, there is evidence that they can degrade at temperatures above 200°C and release 3,3'-dichlorobenzidine, a carcinogen.[12] It is important to handle the dry pigment powder with care to avoid inhalation and to be aware of processing temperatures.[6][16]

Data & Experimental Protocols

Comparative Data of Common this compound Pigments

This table summarizes key properties for different this compound pigments to aid in selection.

PropertyPigment Yellow 12 (PY12)Pigment Yellow 14 (PY14)Pigment Yellow 83 (PY83 / HR70)
Shade Greenish-Yellow[10]Warm, Transparent Yellow[17]Reddish-Yellow[6]
Opacity Good[10]Transparent[13][17]Semi-Opaque[15][18]
Lightfastness Moderate (5-6 on Blue Wool Scale)[10]ASTM II[13][17]Excellent (I)[15][18]
Heat Resistance 180-200 °C[10]N/A> 200 °C (degradation concern)[12]
Oil Absorption 40-50 g/100g [10]N/A~58 g/100g [6]
Viscosity (in Golden Heavy Body) N/AN/A23000-27000 CPS[18]
CIE Lab* Values (in Golden) N/AN/AL75.48, a33.38, b*80.36[18]

Note: "N/A" indicates data not available in the searched sources. Properties can vary by manufacturer.

Key Experimental Protocols

1. Protocol for Pigment-Binder Compatibility Assessment

This protocol is used to evaluate the compatibility and color development of this compound in a new binder system.[1]

  • Preparation of Base: Prepare the binder system (base paint) without the pigment.

  • Colorant Addition: Add a predetermined amount of this compound pigment to the base (e.g., 1% for a pastel base, 10% for a transparent base).

  • Mixing: Mix the sample on a paint shaker or high-shear mixer for a set time (e.g., 2 minutes).

  • Initial Application: Immediately apply a drawdown of the paint onto a test chart or glass plate.

  • Extended Mixing: Continue mixing the remaining sample for a longer duration (e.g., 10 minutes).

  • Second Application: Apply a second drawdown of the 10-minute sample next to the first one.

  • Rub-Up Test: On the 2-minute sample's drawdown, perform a rub-up test as it becomes tacky.

  • Analysis: Compare the color of the 2-minute and 10-minute samples, as well as the rubbed vs. unrubbed sections. Any significant color difference indicates a compatibility or dispersion stability issue.[1]

2. Protocol for Dispersion Quality Check (Hegman Gauge)

This test determines the fineness of grind and identifies coarse particles or agglomerates.[2]

  • Sample Placement: Place a small amount of the pigmented formulation in the deep end of the Hegman gauge channel.

  • Drawdown: Using the scraper blade, draw the sample down the length of the channel towards the shallow end with firm, steady pressure.

  • Observation: Immediately view the gauge at a low angle to the light. Observe the point at which a significant number of specks or scratches appear.

  • Reading: The reading on the scale at this point indicates the fineness of the dispersion. The goal is to meet the required endpoint for the specific formulation.[2]

Visual Guides & Workflows

Diagrams

Troubleshooting_Workflow Start Issue Identified (e.g., Poor Color, Rub-off, High Viscosity) Cause_Dispersion Potential Cause: Poor Dispersion / Agglomeration Start->Cause_Dispersion Cause_Ratio Potential Cause: Incorrect Pigment/Binder Ratio Start->Cause_Ratio Cause_Compatibility Potential Cause: Component Incompatibility (Dispersant, Binder, Additives) Start->Cause_Compatibility Action_Hegman Action: Perform Hegman Gauge Test Cause_Dispersion->Action_Hegman Check Fineness Action_Microscopy Action: Analyze with Microscopy Cause_Dispersion->Action_Microscopy Visualize Particles Action_Adjust_Ratio Solution: Adjust Binder Concentration Cause_Ratio->Action_Adjust_Ratio Address Rub-off / Viscosity Action_RubUp Action: Perform Rub-Up Test Cause_Compatibility->Action_RubUp Check Flocculation Action_Review_TDS Action: Review Technical Data Sheets Cause_Compatibility->Action_Review_TDS Verify Specs Action_Optimize_Dispersion Solution: Optimize Dispersion Process (Time, Energy, Equipment) Action_Hegman->Action_Optimize_Dispersion Action_Microscopy->Action_Optimize_Dispersion Action_Optimize_Additives Solution: Optimize Dispersant/Additive Package Action_RubUp->Action_Optimize_Additives Action_Review_TDS->Action_Optimize_Additives

Caption: Troubleshooting workflow for this compound binder issues.

Experimental_Workflow cluster_prep 1. Formulation Preparation cluster_testing 2. Quality Control Testing cluster_analysis 3. Analysis & Iteration Prep_Base Prepare Binder and Additives Add_Pigment Incorporate This compound Prep_Base->Add_Pigment Disperse Disperse Pigment (High-Shear Mixer) Add_Pigment->Disperse Test_Hegman Hegman Gauge Test Disperse->Test_Hegman Test_Viscosity Rheology Measurement Disperse->Test_Viscosity Test_RubUp Compatibility (Rub-Up Test) Disperse->Test_RubUp Test_Tint Tint Strength Test Disperse->Test_Tint Analyze Analyze Results Test_Hegman->Analyze Test_Viscosity->Analyze Test_RubUp->Analyze Test_Tint->Analyze Optimize Optimize Formulation Analyze->Optimize Optimize->Prep_Base Iterate

References

Validation & Comparative

A Comparative Guide to Diarylide Yellow and Other Organic Yellow Pigments for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic pigments, the selection of the appropriate yellow hue is critical for achieving desired performance in a multitude of applications, from coatings and plastics to specialized drug delivery systems. This guide provides a detailed comparison of Diarylide Yellow pigments against other prominent organic yellow pigment classes, including Monoazo, Disazo, and Benzimidazolone yellows. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions based on key performance characteristics.

Performance Characteristics: A Quantitative Comparison

The performance of an organic pigment is multifactorial, with lightfastness, heat stability, chemical resistance, and tinctorial strength being among the most critical parameters. The following tables summarize the typical performance characteristics of this compound versus other major organic yellow pigment classes.

Table 1: Lightfastness and Heat Stability of Organic Yellow Pigments

Pigment ClassRepresentative Pigment(s)Lightfastness (Full Shade) - Blue Wool Scale (1-8)Lightfastness (Tint) - Blue Wool Scale (1-8)Heat Stability (°C)
This compound Pigment Yellow 12, 13, 14, 834-63-5180 - 200
Monoazo Yellow Pigment Yellow 1, 3, 745-74-6160 - 200
Disazo Yellow Pigment Yellow 93, 957-86-7250 - 300
Benzimidazolone Yellow Pigment Yellow 151, 154, 1757-87-8250 - 300

Note: Lightfastness is rated on the Blue Wool Scale, where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.

Table 2: Chemical Resistance and Tintorial Strength of Organic Yellow Pigments

Pigment ClassAcid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Solvent Resistance (1-5 Scale)Tintorial Strength
This compound 4-54-53-4High
Monoazo Yellow 443Moderate to High
Disazo Yellow 554-5Very High
Benzimidazolone Yellow 555High

Note: Chemical resistance is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.

In-Depth Analysis of Pigment Classes

This compound Pigments are disazo pigments known for their high color strength and bright, clean shades.[1][2] They are economically significant, particularly in the printing ink industry.[1] However, their performance is generally moderate, with fair to good lightfastness and heat stability.[1][2] A notable concern with some diarylide yellows is their potential to degrade at temperatures above 200°C, which can release harmful aromatic amines.[1]

Monoazo Yellow Pigments , also known as Hansa yellows, are characterized by a single azo group in their structure.[3][4] They offer a range of shades from greenish to reddish yellow and exhibit good lightfastness, making them suitable for paints and coatings.[4][5][6] Their solvent and migration resistance is generally lower than that of diarylide and other higher-performance pigments.[2]

Disazo Pigments (excluding Diarylide) encompass a broad category of pigments with two azo groups. This class includes high-performance pigments with excellent lightfastness, heat stability, and resistance properties.[7][8] Their robust nature makes them suitable for demanding applications such as automotive coatings and engineering plastics.

Benzimidazolone Pigments represent a class of high-performance organic pigments offering outstanding lightfastness, weather resistance, and heat stability.[9][10][11][12] They also exhibit excellent resistance to solvents, acids, and alkalis.[13] These properties make them a preferred choice for applications requiring long-term durability and color stability, such as automotive paints and high-end industrial coatings.[5][14]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for the key experiments cited.

Lightfastness Testing (ISO 105-B02)

Objective: To determine the resistance of the pigment to fading upon exposure to an artificial light source representative of natural daylight.

Methodology:

  • Sample Preparation: A dispersion of the pigment in a suitable binder is prepared and applied to a substrate to create a uniform colored panel.

  • Exposure: The prepared panel is placed in a xenon arc test chamber. A portion of the panel is covered with an opaque mask.

  • Blue Wool Reference: A set of standardized blue wool fabrics (rated 1-8 for lightfastness) is exposed alongside the test panel.[15][16][17]

  • Evaluation: The test panel is periodically inspected. The lightfastness rating is determined by identifying which blue wool reference fabric shows a similar degree of fading to the exposed portion of the test panel.[15][17] The comparison is made visually or using a spectrophotometer to measure the color change (ΔE*).

Heat Stability Testing (ISO 787-21)

Objective: To determine the temperature at which the pigment begins to show significant color change.

Methodology:

  • Sample Preparation: The pigment is incorporated into a standardized test medium (e.g., a plastic or a coating).

  • Heating: The colored samples are placed in an oven and heated to a series of specified temperatures for a defined period.

  • Evaluation: After cooling, the color of the heated samples is compared to that of an unheated control sample. The heat stability is reported as the highest temperature at which no significant color change is observed.

Chemical Resistance Testing (ASTM D4752 - Modified)

Objective: To assess the resistance of the pigment to various chemicals such as acids, alkalis, and solvents.

Methodology:

  • Sample Preparation: A cured film of the pigmented system is prepared on a suitable substrate.

  • Spot Test: A drop of the test chemical (e.g., 5% hydrochloric acid, 5% sodium hydroxide, or a specific solvent) is placed on the surface of the pigmented film. The spot is then covered to prevent evaporation.

  • Evaluation: After a specified contact time (e.g., 24 hours), the chemical is removed, and the area is inspected for any changes in color, gloss, or film integrity. The resistance is rated on a 1-5 scale based on the extent of the change.

Tintorial Strength Measurement (ASTM D387)

Objective: To determine the relative ability of a colored pigment to impart color to a white base.

Methodology:

  • Dispersion: A specified amount of the colored pigment is thoroughly dispersed into a standardized white paste (e.g., zinc oxide or titanium dioxide in a binder) using a muller or a shaker.

  • Comparison: The color of the resulting tinted paste is compared to a standard dispersion prepared with a reference pigment of the same type.

  • Evaluation: The tintorial strength is expressed as a percentage of the reference standard. A higher percentage indicates greater tinting strength.

Pigment Selection Workflow

The selection of an appropriate yellow pigment is a multi-step process that involves balancing performance requirements with cost and processing considerations. The following diagram illustrates a logical workflow for this process.

PigmentSelectionWorkflow start Define Application Requirements performance Key Performance Needs: - Lightfastness - Heat Stability - Chemical Resistance - Tinctorial Strength start->performance cost Cost Constraints start->cost processing Processing Conditions start->processing pigment_class Select Pigment Class performance->pigment_class cost->pigment_class processing->pigment_class diarylide This compound (e.g., PY12, PY83) pigment_class->diarylide High Strength, Cost-Effective monoazo Monoazo Yellow (e.g., PY1, PY74) pigment_class->monoazo Good Lightfastness, Moderate Cost disazo High-Performance Disazo (e.g., PY93) pigment_class->disazo High Performance, Demanding Applications benzimidazolone Benzimidazolone Yellow (e.g., PY151, PY154) pigment_class->benzimidazolone Excellent Durability, Premium Applications evaluation Evaluate Specific Pigment Grades diarylide->evaluation monoazo->evaluation disazo->evaluation benzimidazolone->evaluation testing Perform Laboratory Testing evaluation->testing final_selection Final Pigment Selection testing->final_selection

A logical workflow for selecting an organic yellow pigment.

This guide provides a foundational understanding of the key differences between this compound and other major organic yellow pigment classes. For specific applications, it is always recommended to conduct in-house testing to ensure the chosen pigment meets all performance and regulatory requirements.

References

A Comparative Analysis of Diarylide Yellow and Inorganic Pigments for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and formulation experts on the performance characteristics of Diarylide Yellow organic pigments versus common inorganic pigments. This document provides a detailed comparison of key performance indicators, supported by standardized experimental protocols.

In the diverse world of colorants, the selection of a pigment is a critical decision that significantly impacts the final product's performance, durability, and aesthetic appeal. This guide offers an objective comparison between this compound, a class of organic pigments, and several widely used inorganic pigments such as Iron Oxide Yellow and Titanium Dioxide. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions based on key performance criteria.

Executive Summary

This compound pigments are synthetic organic compounds known for their bright, vibrant shades and high tinting strength.[1][2] In contrast, inorganic pigments, which are typically derived from mineral compounds, are renowned for their exceptional durability, opacity, and resistance to harsh environmental conditions.[2][3][4][5][6] The choice between these two classes of pigments is often a trade-off between color vibrancy and long-term stability. This guide will delve into a quantitative comparison of their performance in key areas such as lightfastness, heat stability, chemical resistance, and color properties.

Data Presentation: Performance at a Glance

The following tables summarize the typical performance characteristics of this compound pigments against representative inorganic pigments. The data has been compiled from various technical sources and standardized testing methodologies.

Table 1: General Performance Comparison

PropertyThis compound (e.g., PY83)Iron Oxide Yellow (PY42)Titanium Dioxide (Rutile)
Pigment Type Synthetic OrganicInorganicInorganic
Color Bright, Reddish-YellowYellow to Brownish-YellowWhite
Tinting Strength High to Very HighModerateVery High (as white pigment)
Opacity/Transparency Semi-transparent to OpaqueOpaqueVery High Opacity
Heat Stability Moderate (up to 200-220°C)[7]HighExcellent
Lightfastness (BWS) Good to Very Good (6-7)[7][8][9]ExcellentExcellent
Weather Resistance ModerateExcellentExcellent
Chemical Resistance GoodExcellentExcellent
Cost Moderate to HighLow to ModerateModerate

Table 2: Quantitative Performance Data

ParameterThis compound (PY83)Iron Oxide Yellow (PY42)Titanium Dioxide (Rutile Grade)Test Method
Heat Stability (°C) 199 - 220[7][9]> 150 (typical)> 200ISO 787-21
Lightfastness (Masstone, 1-8 Scale) 6 - 7[7][8][9]88ASTM D4303
Lightfastness (Tint, 1-8 Scale) 6[9]88ASTM D4303
Oil Absorption ( g/100g ) 45 - 85[7][8][9]~35[10][11]~19[12]ASTM D281
Density (g/cm³) 1.4 - 1.6[7]~4.0[10][11][13]~4.0ASTM D153
pH Value (of aqueous slurry) 4.4 - 8.0[7][8][9]3.5 - 7.5[11]Not specifiedASTM D1208

Note: The values presented are typical and can vary depending on the specific grade, particle size, and surface treatment of the pigment.

Experimental Protocols

The data presented in this guide is based on standardized testing procedures established by organizations such as ASTM International and the International Organization for Standardization (ISO). A brief overview of the key experimental methodologies is provided below.

Lightfastness Testing (ASTM D4303)

This standard test method is used to evaluate the lightfastness of colorants in artists' materials.[14] The protocol involves exposing pigmented samples to a controlled light source, such as a xenon arc lamp that simulates natural sunlight, for a specified duration.[14] The change in color is then assessed by comparing the exposed sample to an unexposed control. The results are typically reported on the Blue Wool Scale (BWS), where a rating of 8 indicates excellent lightfastness and 1 indicates very poor lightfastness. Color change is quantitatively measured using a spectrophotometer according to ASTM D2244.[15][16][17][18][19]

Heat Stability Testing (ISO 787-21)

This international standard specifies a method for comparing the heat stability of pigments.[3][6][20] A sample of the pigment is dispersed in a stoving medium and applied to a substrate. The coated substrate is then heated to a specified temperature for a defined period. The change in color of the heated sample is compared to that of an unheated sample or a reference pigment to determine its heat stability.[3][20]

Chemical Resistance Testing (ASTM D1308)

This test method is used to determine the effect of household and industrial chemicals on clear and pigmented organic finishes.[21][22][23][24] A small amount of the chemical is placed on the surface of the pigmented coating, typically covered to prevent evaporation, for a specified period.[22] The coating is then examined for any changes, such as discoloration, blistering, softening, or loss of adhesion.[22]

Color and Tinting Strength (ASTM D387)

This standard test method is used to determine the relative tinting strength of chromatic pigments.[4][25][26] The pigment is dispersed in a vehicle and mixed with a standard white paste. The color of the resulting tint is then compared, either visually or instrumentally, to a tint prepared with a reference pigment. This allows for a quantitative assessment of the pigment's ability to impart color.[4][5][25]

Visualization of the Pigment Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive performance comparison of different pigments.

Pigment_Comparison_Workflow Pigment Performance Comparison Workflow A Pigment Selection (this compound vs. Inorganic) B Sample Preparation (Dispersion in Vehicle) A->B Formulation C Performance Testing B->C Testing D Lightfastness (ASTM D4303) C->D E Heat Stability (ISO 787-21) C->E F Chemical Resistance (ASTM D1308) C->F G Color & Tinting Strength (ASTM D387) C->G H Data Analysis & Comparison D->H Collect Data E->H Collect Data F->H Collect Data G->H Collect Data I Report Generation H->I Summarize Findings

Caption: Logical workflow for comparing the performance of different pigments.

Discussion and Conclusion

The selection between this compound and inorganic pigments is highly dependent on the specific requirements of the application.

This compound pigments are an excellent choice for applications where color vibrancy, high tinting strength, and transparency are paramount.[1][2] They are widely used in printing inks, plastics, and some coatings.[27] However, their moderate heat and weather resistance may limit their use in high-temperature processes or demanding outdoor applications.[1] It is also important to note that at temperatures above 200°C, some diarylide pigments may decompose and release harmful substances.[9][27]

Inorganic pigments , on the other hand, offer superior durability. Their excellent lightfastness, heat stability, and resistance to chemicals and weathering make them ideal for industrial coatings, construction materials, and automotive finishes where long-term performance is critical.[2][3][4][5][6] While they may not offer the same level of color brightness as organic pigments, their opacity and robustness are unmatched.[3][4]

References

Validating the Purity of Diarylide Yellow: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for validating the purity of Diarylide Yellow, a common organic pigment. The information presented here is supported by established analytical principles to aid in the selection of the most suitable method for specific research needs.

This compound pigments are synthesized through the diazotization of aromatic amines followed by a coupling reaction with acetoacetanilides.[1] This process can lead to the presence of unreacted starting materials, byproducts of side reactions, and other additives as impurities. A significant concern is the potential presence of residual aromatic amines, such as 3,3'-dichlorobenzidine, a known carcinogen, which can also be a degradation product.[2] Therefore, robust analytical methods are essential to accurately determine the purity of this compound and quantify any potentially harmful impurities.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For pigment analysis, reversed-phase HPLC with a C18 column is a common and effective method.[3]

An alternative and more cost-effective method is Thin-Layer Chromatography (TLC), which separates compounds based on their differential migration through a thin layer of adsorbent material on a solid plate.[4][5][6] While generally providing qualitative or semi-quantitative results, TLC is a valuable tool for rapid screening and preliminary purity assessment.[2]

The following table summarizes the key performance characteristics of HPLC and TLC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Differential migration of components up a solid stationary phase via a liquid mobile phase through capillary action.
Resolution HighModerate to Low
Quantification Highly quantitativeSemi-quantitative to Qualitative
Sensitivity High (ppm to ppb levels)Lower than HPLC
Analysis Time Longer (minutes per sample)Shorter (multiple samples can be run simultaneously)
Cost High (instrumentation and solvents)Low (plates and solvents)
Throughput LowerHigher
Reproducibility HighModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity determination of this compound using reversed-phase HPLC.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of methanol (B129727) and hydrochloric acid).[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for pigment analysis.

    • Gradient Program:

      • 0-5 min: 50% Acetonitrile

      • 5-20 min: Linear gradient to 95% Acetonitrile

      • 20-25 min: 95% Acetonitrile

      • 25-30 min: Return to 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 428 nm for yellow pigments.[7]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak in the chromatogram.

  • Impurities are identified by their retention times and their concentrations can be quantified using external or internal standards.

Thin-Layer Chromatography (TLC)

This protocol describes a basic TLC method for the qualitative assessment of this compound purity.

1. Sample Preparation:

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., in a 7:3 v/v ratio). The optimal solvent system may require some experimentation.

3. Procedure:

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the mobile phase, ensuring the sample spot is above the solvent level.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the separated spots under UV light (254 nm and 366 nm) and/or in visible light.

4. Data Analysis:

  • The purity is assessed by observing the number and intensity of the spots. A pure sample should ideally show a single spot.

  • The retention factor (Rf) for each spot can be calculated as: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Visualizing the Analytical Workflow and Principles

To better understand the experimental processes, the following diagrams illustrate the workflow for purity validation and the fundamental principles of the chromatographic separations.

Experimental Workflow for this compound Purity Validation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject spot Spot on TLC Plate filter->spot separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect hplc_data Calculate Peak Area % detect->hplc_data develop Develop in Chamber spot->develop visualize Visualize Spots develop->visualize tlc_data Calculate Rf Values visualize->tlc_data

Caption: Workflow for this compound purity validation using HPLC and TLC.

Principles of Chromatographic Separation cluster_hplc HPLC cluster_tlc TLC hplc_principle High Pressure Pump Mobile Phase Injector Column (Stationary Phase) Detector Chromatogram hplc_principle:f1->hplc_principle:f2 hplc_principle:f3->hplc_principle:f4 tlc_principle Solvent Front Separated Spots Stationary Phase (Plate) Mobile Phase tlc_principle:f3->tlc_principle:f2

Caption: Fundamental principles of HPLC and TLC separation.

Conclusion

Both HPLC and TLC are valuable techniques for assessing the purity of this compound. HPLC offers high resolution, sensitivity, and quantitative accuracy, making it the preferred method for rigorous quality control and impurity profiling. TLC, on the other hand, provides a rapid, simple, and cost-effective means for preliminary purity checks and for monitoring the progress of purification processes. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available resources. For comprehensive characterization, a combination of both techniques can be highly effective.

References

A Comparative Analysis of Diarylide Yellow Pigment Grades for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of various Diarylide Yellow pigment grades.

This compound pigments are a significant class of organic compounds widely utilized for their vibrant yellow to reddish-yellow hues and robust performance characteristics.[1][2] These pigments have found extensive use in various industrial and scientific applications, including printing inks, coatings, plastics, and even in specialized laboratory reagents and diagnostics.[1][2][3] Their popularity stems from their excellent stability, high tinting strength, and favorable resistance properties, often serving as alternatives to heavy-metal-based pigments like cadmium sulfide.[1][2] This guide provides a comparative analysis of different this compound pigment grades, focusing on their performance attributes to aid in the selection process for specific research and development needs.

Comparative Performance Data

The selection of an appropriate this compound pigment grade is contingent on the specific requirements of the application. Key performance indicators include lightfastness, heat stability, chemical resistance, and dispersibility. The following table summarizes the quantitative data for some of the most common this compound pigment grades.

PropertyPigment Yellow 12 (PY12)Pigment Yellow 13 (PY13)Pigment Yellow 14Pigment Yellow 83 (PY83)
Colour Index Name Pigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 83
Chemical Formula C32H26Cl2N6O4C36H34Cl2N6O4C34H30Cl2N6O4C36H32Cl4N6O8
Shade Greenish YellowMedium YellowReddish YellowReddish Yellow
Lightfastness (BWS - Masstone) 5656-7[4]
Lightfastness (BWS - Tint) 44-5[5]46[4]
Heat Stability (°C) 180-200199[5]200199[4]
Solvent Resistance (1-5 scale)
Ethanol35[5]44[4]
Xylene33-4[5]33-4[4]
MEK34-5[5]33[4]
Acid Resistance (1-5 scale) 45[5]45[4]
Alkali Resistance (1-5 scale) 55[5]55[4]
Oil Absorption ( g/100g ) 45-5549[5]40-5065-75[4]
Primary Applications Printing InksInks, Plastics[6]Inks, CoatingsPaints, Plastics, Inks[2]

Note: Lightfastness is rated on the Blue Wool Scale (BWS), from 1 (very poor) to 8 (excellent). Resistance properties are rated on a scale of 1 (poor) to 5 (excellent).

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. Below are outlines of the key experimental protocols used for evaluating pigment performance.

1. Lightfastness Testing: This test determines the resistance of the pigment to fading upon exposure to light.

  • Protocol: Based on ASTM D4303 and the Blue Wool Scale (BWS).[7]

  • Methodology: Pigment samples, typically as a masstone (full strength) and a tint (mixed with a white base), are prepared on a suitable substrate. These samples are then exposed to a controlled light source, such as a xenon arc lamp, which simulates natural sunlight.[8] A set of standardized blue wool textile fading cards are exposed alongside the samples. The lightfastness rating is determined by comparing the degree of fading of the pigment to that of the blue wool standards.[9]

2. Heat Stability Testing: This test evaluates the pigment's ability to withstand high temperatures without degradation or color change, which is crucial for applications like plastic coloring.

  • Protocol: Based on ISO 787-21.

  • Methodology: The pigment is dispersed into a polymer (e.g., HDPE) and then subjected to a series of increasing temperatures in an injection molding machine or an oven. The color change at each temperature interval is measured using a spectrophotometer and compared to a sample that was not heated. The maximum temperature at which no significant color change occurs is reported as the heat stability.

3. Solvent and Chemical Resistance Testing: This test assesses the pigment's stability when in contact with various solvents and chemicals.

  • Protocol: Based on ISO 787-5.

  • Methodology: A coated panel or a pressed pigment plaque is immersed in the test solvent or chemical (e.g., ethanol, xylene, acids, alkalis) for a specified period. After removal and drying, the sample is visually inspected for any signs of bleeding, discoloration, or degradation. The resistance is rated on a 1 to 5 scale, where 5 indicates no change.

4. Oil Absorption: This value indicates the amount of oil required to wet a specific amount of pigment to form a coherent paste. It is an important parameter for ink and paint formulations.

  • Protocol: Based on ASTM D281.

  • Methodology: Linseed oil is gradually added to a known weight of the dry pigment powder and rubbed with a spatula on a flat surface. The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then calculated as grams of oil per 100 grams of pigment.

Workflow for Pigment Selection

The selection of a suitable this compound pigment grade for a specific scientific application requires a systematic approach. The following diagram illustrates a logical workflow for this process.

PigmentSelectionWorkflow Start Define Application Requirements ChemPhys Chemical & Physical Constraints (e.g., pH, solvent) Start->ChemPhys Performance Performance Needs (Lightfastness, Heat Stability) Start->Performance InitialScreen Initial Pigment Grade Screening ChemPhys->InitialScreen Performance->InitialScreen DataReview Review Technical Data Sheets InitialScreen->DataReview LabTest Laboratory Performance Testing DataReview->LabTest FinalSelect Final Pigment Selection LabTest->FinalSelect End Application FinalSelect->End

Workflow for selecting a this compound pigment grade.

Conclusion

This compound pigments offer a versatile palette of yellow shades with a range of performance characteristics. While grades like PY12 are workhorses for standard printing applications, more robust grades like PY83 provide enhanced lightfastness and resistance, making them suitable for more demanding applications in paints and plastics.[2] For scientific applications where long-term stability and resistance to specific chemical environments are critical, a thorough evaluation of the technical data and, ideally, in-house performance testing is recommended. This guide serves as a foundational resource to streamline the selection process, ensuring the chosen pigment meets the rigorous demands of scientific research and development.

References

A Spectroscopic Showdown: Diarylide Yellow vs. Arylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the world of organic pigments, Diarylide and Arylide Yellows stand out for their vibrant hues and wide-ranging applications. While both belong to the azo class of colorants, their distinct molecular structures give rise to significant differences in their spectroscopic properties, influencing their performance and identification. This guide provides a detailed spectroscopic comparison of these two important pigment families, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Structural and Spectroscopic Overview

Arylide Yellows, also known as monoazo yellows, are characterized by a single azo group (–N=N–) in their molecular structure.[1] In contrast, Diarylide Yellows are disazo pigments, containing two azo groups, and are typically derived from 3,3'-dichlorobenzidine.[2][3] This fundamental difference in the number of chromophores and overall molecular architecture is the primary driver of their distinct spectroscopic signatures.

Quantitative Spectroscopic Comparison

The following table summarizes the key spectroscopic data for representative Diarylide and Arylide Yellow pigments. It is important to note that variations in sample preparation and analytical instrumentation can lead to slight differences in observed values.

Spectroscopic TechniquePropertyDiarylide Yellow (Representative: PY14)Arylide Yellow (Representative: PY3)
UV-Visible Spectroscopy λmax (in DMF)~431 nm[4]Inflection point at ~486 nm[5]
FTIR Spectroscopy Characteristic Peaks (cm⁻¹)
Amide I (C=O stretching)~1660 - 1680~1660 - 1680
Amide II (N-H bending)~1540 - 1560~1540 - 1560
Azo group (-N=N- stretching)~1400 - 1450~1400 - 1450
C-Cl stretching (from dichlorobenzidine)~800 - 850Absent
Mass Spectrometry General Fragmentation Pattern Cleavage of the molecule into two symmetrical halves is a characteristic fragmentation pathway.[6]Fragmentation often occurs at the azo linkage and amide bonds.
Key Fragment Ions (PY124 example) m/z 256, 497, 749[6]N/A (Specific data for PY3 fragmentation not readily available in a comparable format)

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques discussed.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λmax) of the pigment in solution.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the pigment in a suitable organic solvent (e.g., dimethylformamide - DMF, ethanol). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax.

    • Use the pure solvent as a reference in the reference cuvette.

    • Scan the sample solution over a wavelength range of approximately 300 to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the pigment molecule.

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure (using ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the powdered pigment sample directly onto the ATR crystal.

    • Apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Perform background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the pigment for structural elucidation.

  • Instrumentation: A mass spectrometer, for example, with a Laser Desorption Ionization (LDI) source.

  • Procedure (using LDI-MS):

    • The pigment sample is applied to a sample plate.

    • The plate is introduced into the high-vacuum source of the mass spectrometer.

    • A pulsed laser is directed at the sample, causing desorption and ionization of the pigment molecules.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Comparison Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of Diarylide and Arylide Yellow pigments.

Spectroscopic_Comparison_Workflow start Start: Pigment Samples (this compound & Arylide Yellow) sample_prep Sample Preparation - Solution for UV-Vis - Powder for FTIR - Solid for MS start->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ftir FTIR Spectroscopy sample_prep->ftir ms Mass Spectrometry sample_prep->ms uv_vis_data λmax Data uv_vis->uv_vis_data ftir_data Functional Group Data ftir->ftir_data ms_data Molecular Weight & Fragmentation Data ms->ms_data comparison Data Comparison and Analysis uv_vis_data->comparison ftir_data->comparison ms_data->comparison conclusion Conclusion: Spectroscopic Differentiation comparison->conclusion

Caption: Workflow for Spectroscopic Comparison.

References

Assessing the tinting strength of Diarylide Yellow relative to other pigments.

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of yellow pigments, Diarylide Yellows stand out for their vibrant color and strong performance characteristics. This guide provides a detailed comparison of the tinting strength of Diarylide Yellow, specifically this compound PY 83, against other widely used yellow organic pigments, namely Hansa Yellow PY 74 and Benzimidazolone Yellow PY 154. This objective analysis, supported by experimental data and standardized protocols, is intended for researchers, scientists, and professionals in drug development and related fields who require a nuanced understanding of pigment performance.

Quantitative Comparison of Tinting Strength

The tinting strength of a pigment is a critical measure of its ability to color a neutral medium, such as a white base. A higher tinting strength indicates that a smaller amount of the pigment is required to achieve a specific depth of color, making it a key factor in formulation efficiency and cost-effectiveness.

While direct, universally standardized quantitative comparisons across different pigment manufacturers can be challenging due to variations in internal standards, a general performance hierarchy can be established based on typical properties and comparative studies. The following table summarizes the relative tinting strength and other key properties of the selected yellow pigments.

Pigment NameColour Index NameChemical ClassRelative Tinting StrengthOpacity
This compound PY 83DisazoHighSemi-opaque to Transparent
Hansa Yellow PY 74MonoazoGood to HighSemi-opaque
Benzimidazolone Yellow PY 154BenzimidazoloneModerately StrongSemi-opaque to Semi-transparent

Note: Relative tinting strength is a qualitative assessment based on available literature. Numerical values can vary between specific commercial grades.

This compound PY 83 is consistently characterized by its high tinting strength.[1] For instance, semi-opaque versions of PY 83 are noted to be stronger in tinting strength compared to their more opaque counterparts.[2] Hansa Yellow PY 74 also demonstrates good to high tinting strength. Benzimidazolone Yellow PY 154, while known for its excellent lightfastness, typically exhibits a moderately strong tinting strength in comparison.[1]

Experimental Protocol for Determining Tinting Strength

To ensure accurate and reproducible assessment of tinting strength, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in ASTM D387, the Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller.

Objective:

To determine the relative tinting strength of a test yellow pigment (e.g., this compound PY 83) against a standard yellow pigment (e.g., a pre-defined batch of Hansa Yellow PY 74 or Benzimidazolone Yellow PY 154).

Materials and Apparatus:
  • Mechanical Muller

  • Analytical Balance (accurate to 0.1 mg)

  • Glass plates

  • Spatula

  • Drawdown bar

  • Spectrophotometer or Colorimeter

  • White pigment paste (e.g., Titanium Dioxide in a compatible binder)

  • Test and Standard Pigments

  • Vehicle (e.g., linseed oil or other appropriate binder)

Procedure:
  • Preparation of the White Base: A standardized white pigment paste is used as the base for tinting. The consistency and composition of this base must be kept constant throughout the experiment.

  • Dispersion of the Pigments:

    • Accurately weigh a specific amount of the standard pigment (e.g., 1.000 g) and the vehicle.

    • Combine the pigment and vehicle on a glass plate and mix thoroughly with a spatula to create a uniform paste.

    • Transfer the paste to the mechanical muller and disperse it for a specified number of revolutions and pressure to achieve complete wetting and deagglomeration of the pigment particles.

    • Repeat the exact same procedure for the test pigment.

  • Preparation of the Tints:

    • Accurately weigh a specific amount of the standard pigment dispersion and a larger, precisely weighed amount of the white pigment paste (e.g., a 1:10 ratio of pigment to white pigment by dry weight).

    • Thoroughly mix the two pastes with a spatula until the color is uniform.

    • Repeat this step for the test pigment dispersion, using the identical ratio of pigment to white paste.

  • Color Measurement:

    • Using a drawdown bar, apply a uniform film of the standard tint and the test tint side-by-side on a sealed, non-porous chart.

    • Allow the films to dry completely under controlled conditions.

    • Measure the color of each drawdown using a spectrophotometer or colorimeter to obtain CIE Lab* values.

  • Calculation of Relative Tinting Strength: The relative tinting strength is calculated based on the difference in color between the test and standard tints. The amount of the test pigment required to produce the same color depth as the standard is determined. The tinting strength is then expressed as a percentage relative to the standard, which is assigned a value of 100%.

Comparative Workflow Diagram

The following diagram illustrates the logical workflow for comparing the tinting strength of different pigments.

Tinting_Strength_Comparison cluster_pigments Pigment Selection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_output Output P1 This compound (PY 83) Dispersion Dispersion in Vehicle P1->Dispersion P2 Hansa Yellow (PY 74) P2->Dispersion P3 Benzimidazolone Yellow (PY 154) P3->Dispersion Tinting Tinting with White Base Dispersion->Tinting Measurement Spectrophotometric Measurement Tinting->Measurement Calculation Calculate Relative Tinting Strength Measurement->Calculation Table Quantitative Data Table Calculation->Table Guide Comparison Guide Table->Guide

Workflow for Tinting Strength Comparison

Conclusion

This compound PY 83 consistently demonstrates a high tinting strength, often outperforming or matching other common organic yellow pigments like Hansa Yellow PY 74. Benzimidazolone Yellow PY 154, while a strong performer in terms of durability, generally possesses a more moderate tinting strength. The choice of pigment will ultimately depend on the specific requirements of the application, balancing the need for high color strength with other critical properties such as lightfastness, heat stability, and cost. For applications where high tinctorial power is paramount, this compound PY 83 presents a compelling option.

References

Toxicological comparison of Diarylide Yellow with alternative pigments.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the toxicological profiles of Diarylide Yellow pigments and their emerging, safer alternatives, providing researchers, scientists, and drug development professionals with the critical data needed for informed material selection.

In the world of pigments, color is king, but safety is paramount. Diarylide Yellows, a class of organic pigments widely used for their vibrant yellow hues, have come under scrutiny due to toxicological concerns. This guide offers a comprehensive comparison of the toxicological properties of this compound with several alternative pigments, supported by experimental data and detailed methodologies.

Executive Summary

This compound pigments, while generally exhibiting low acute toxicity, pose a significant health risk due to their potential to degrade into 3,3'-dichlorobenzidine (B165656) (DCB), a known human carcinogen, under certain conditions such as high temperatures. This has prompted a search for safer alternatives. This guide evaluates the toxicological profiles of this compound against a range of inorganic and organic pigments, including Bismuth Vanadate, Isoindolinone Yellow, Nickel Titanate Yellow, Arylide/Hansa Yellows, and Synthetic Yellow Iron Oxide. The data presented clearly indicates that several of these alternatives offer a significantly improved safety profile, making them viable replacements in various applications.

Comparative Toxicological Data

The following table summarizes the key toxicological data for this compound and its alternatives. The data has been compiled from various sources, including OECD SIDS reports and manufacturer safety data sheets.

Pigment ClassC.I. NameAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat, mg/kg)Skin Irritation (rabbit)Eye Irritation (rabbit)Genotoxicity (Ames Test)
This compound Pigment Yellow 12>5000>2000Non-irritantNon-irritantNegative
Pigment Yellow 13>3000[1]>3000[1]Minimally irritating[1]Minimally to slightly irritating[1]Negative
Pigment Yellow 83>1750[1]Not availableNon-irritantNon-irritantNegative
Bismuth Vanadate Pigment Yellow 184>5000Not availableNon-irritantNon-irritantNot available
Isoindolinone Yellow Pigment Yellow 110>5000>2000Non-irritantNon-irritantNegative
Nickel Titanate Yellow Pigment Yellow 53>10000Not availableNon-irritantSlightly irritating[2]Negative[2]
Arylide/Hansa Yellow Pigment Yellow 3>10000[3]>2000[3]Not availableNot availableMutagenicity data reported[4]
Pigment Yellow 74>10000[5]Not availableIrritant[6]Irritant[6]Mutagenicity data reported[6]
Synthetic Iron Oxide Pigment Yellow 42>5000[7]Not availableSlight irritant[8]May cause slight irritation[8]No evidence of carcinogenicity[7]

Note: Data for some endpoints were not available for all pigments. "Not available" indicates that no data was found in the searched resources.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single dose by gavage. The dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).

  • Sighting Study: A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose for the main study.

  • Main Study: A group of five animals is dosed at the selected starting level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The test determines the dose that causes evident toxicity or no more than one death, which is then used for hazard classification.

experimental_workflow_acute_oral_toxicity start Start sighting Sighting Study (1 animal) start->sighting select_dose Select Starting Dose sighting->select_dose main_study Main Study (5 animals) select_dose->main_study observe Observe for 14 days (mortality, clinical signs, body weight) main_study->observe endpoint Determine Hazard Classification observe->endpoint

Acute Oral Toxicity (OECD 420) Workflow.
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a substance to cause skin irritation.

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After incubation, the cell viability of the RhE tissue is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified.

  • Endpoint: A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.

experimental_workflow_skin_irritation start Start prepare_rhe Prepare Reconstructed Human Epidermis (RhE) start->prepare_rhe apply_substance Apply Test Substance prepare_rhe->apply_substance incubate Incubate apply_substance->incubate wash Wash incubate->wash mt_assay MTT Assay wash->mt_assay measure_viability Measure Cell Viability mt_assay->measure_viability classify Classify as Irritant or Non-irritant measure_viability->classify signaling_pathway_ames_test cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation Bacteria Auxotrophic Bacteria (cannot synthesize amino acid) Mutation Direct Mutagenesis Bacteria->Mutation Test Substance Test Substance Test Substance->Mutation Revertant Revertant Bacteria (can synthesize amino acid) Mutation->Revertant Colony Growth Colony Growth Revertant->Colony Growth Bacteria2 Auxotrophic Bacteria Mutation2 Indirect Mutagenesis Bacteria2->Mutation2 Test Substance2 Test Substance2 S9 Mix S9 Mix (Metabolic Activation) Test Substance2->S9 Mix Metabolite Reactive Metabolite S9 Mix->Metabolite Metabolite->Mutation2 Revertant2 Revertant Bacteria Mutation2->Revertant2 Colony Growth2 Colony Growth2 Revertant2->Colony Growth2

References

A Comparative Performance Analysis of Diarylide Yellow Pigments in Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Diarylide Yellow pigments against other common yellow pigments, offering researchers, scientists, and product development professionals a detailed comparison of their performance characteristics. Diarylide Yellows are a class of organic pigments widely used in printing inks, plastics, and coatings due to their bright, strong color and cost-effectiveness.[1][2] However, their performance, particularly in terms of lightfastness and heat stability, can vary significantly compared to other pigment types. This guide presents quantitative data, detailed experimental protocols, and visual aids to assist in the selection of the most appropriate yellow pigment for specific applications.

Performance Benchmarks: Diarylide Yellows vs. Alternatives

The selection of a yellow pigment is critical for achieving the desired coloristic properties and ensuring the long-term stability of the final product. This section compares the performance of common Diarylide Yellows (such as Pigment Yellow 12, 13, and 83) with high-performance organic pigments like Benzimidazolone Yellows and Isoindolinone Yellow, as well as inorganic pigments like Lead Chromate and Cadmium Yellow.

Quantitative Performance Data

The following tables summarize the key performance indicators for a selection of yellow pigments across various classes. The data has been compiled from various technical datasheets and industry sources.

Table 1: Lightfastness and Heat Stability of Selected Yellow Pigments

Pigment ClassC.I. NameLightfastness (Full Shade, Blue Wool Scale 1-8)Heat Stability (°C)
This compound Pigment Yellow 124-5~160
Pigment Yellow 135-6~200
Pigment Yellow 836-7~200
Benzimidazolone Yellow Pigment Yellow 1517-8~290
Pigment Yellow 1547-8~300
Isoindolinone Yellow Pigment Yellow 1108~290
Inorganic Pigment Yellow 34 (Lead Chromate)5~140
Pigment Yellow 37 (Cadmium Yellow)7-8>400

Note: Lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent. Heat stability can vary depending on the application medium and processing conditions.

Table 2: Chemical Resistance of Selected Yellow Pigments

Pigment ClassC.I. NameWaterAcid (5% HCl)Alkali (5% NaOH)EthanolXylene
This compound Pigment Yellow 1354-54-553-4
Pigment Yellow 8355543-4
Benzimidazolone Yellow Pigment Yellow 15455555
Isoindolinone Yellow Pigment Yellow 11055555
Inorganic Pigment Yellow 34 (Lead Chromate)133--
Pigment Yellow 37 (Cadmium Yellow)55555

Note: Chemical resistance is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for the key experiments cited.

Lightfastness Testing

Standard: Based on ASTM D4303 and ISO 787-15.

Objective: To determine the resistance of the pigment to fading upon exposure to light.

Methodology:

  • Sample Preparation: The pigment is dispersed into the application medium (e.g., coating, plastic, ink) at a standardized concentration. A drawdown or molded plaque of the colored material is prepared. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples are exposed to a controlled light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight. The exposure is carried out for a specified duration or until a certain level of color change is observed in a set of Blue Wool standards exposed simultaneously.

  • Evaluation: The color difference (ΔE*) between the exposed and unexposed portions of the sample is measured using a spectrophotometer according to ASTM D2244. The lightfastness is then rated on the Blue Wool Scale (1-8) by comparing the fading of the sample to that of the standardized blue wool textiles.[3][4]

Heat Stability Testing

Standard: Based on ISO 787-21.

Objective: To determine the resistance of the pigment to color change at elevated processing temperatures, particularly relevant for plastics applications.

Methodology:

  • Sample Preparation: The pigment is compounded with a polymer (e.g., HDPE, PVC) at a specified concentration.

  • Processing: The pigmented polymer is then subjected to a series of heat treatments at increasing temperatures for a fixed duration (e.g., 5 minutes) using an injection molding machine or a laboratory press.

  • Evaluation: The color of the samples at each temperature is compared to a sample processed at a low, stable temperature. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

Standard: Based on ASTM D1308.[5][6][7]

Objective: To evaluate the effect of various chemicals on the pigment in a coating or plastic.

Methodology:

  • Sample Preparation: A coating film or a plastic plaque containing the pigment is prepared.

  • Exposure: A piece of absorbent material (e.g., filter paper) is saturated with the test chemical (e.g., 5% HCl, 5% NaOH, ethanol, xylene) and placed on the surface of the sample. The spot is covered to prevent evaporation and left for a specified period (e.g., 24 hours).

  • Evaluation: After the exposure period, the absorbent material is removed, and the surface is cleaned. The tested area is visually inspected for any changes such as discoloration, blistering, or loss of gloss. The resistance is rated on a scale of 1 to 5 (1=poor, 5=excellent).

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product AromaticDiamine Aromatic Diamine (e.g., 3,3'-Dichlorobenzidine) Tetrazotization Tetrazotization AromaticDiamine->Tetrazotization Acetoacetanilide Acetoacetanilide Coupling Agent Coupling Azo Coupling Acetoacetanilide->Coupling Tetrazotization->Coupling DiarylideYellow This compound Pigment Coupling->DiarylideYellow

This compound Synthesis Pathway

G cluster_testing Performance Testing Start Start: Pigment Sample Dispersion Dispersion in Application Medium (Coating, Plastic, Ink) Start->Dispersion SamplePrep Sample Preparation (Drawdown, Plaque, Print) Dispersion->SamplePrep Lightfastness Lightfastness Test (ASTM D4303) SamplePrep->Lightfastness HeatStability Heat Stability Test (ISO 787-21) SamplePrep->HeatStability ChemicalResistance Chemical Resistance Test (ASTM D1308) SamplePrep->ChemicalResistance DataAnalysis Data Analysis & Comparison Lightfastness->DataAnalysis HeatStability->DataAnalysis ChemicalResistance->DataAnalysis Report End: Performance Report DataAnalysis->Report

Pigment Performance Evaluation Workflow

G HighPerformance High Performance Required? CostSensitive Cost-Sensitive Application? HighPerformance->CostSensitive No OutdoorUse Outdoor Use? HighPerformance->OutdoorUse Yes Diarylide Diarylide Yellows (e.g., PY12, PY13) CostSensitive->Diarylide Yes HighPerfDiarylide High-Perf. Diarylide (e.g., PY83) CostSensitive->HighPerfDiarylide No HighTempProcessing High-Temperature Processing? OutdoorUse->HighTempProcessing Yes Benzimida_Iso Benzimidazolone or Isoindolinone Yellows OutdoorUse->Benzimida_Iso No HighTempProcessing->Benzimida_Iso No Inorganic Inorganic Pigments (e.g., Cadmium Yellow) HighTempProcessing->Inorganic Yes

Yellow Pigment Selection Decision Tree

Conclusion

This compound pigments offer a versatile and cost-effective solution for achieving bright yellow shades in a variety of applications.[1] However, for applications demanding high lightfastness, heat stability, and chemical resistance, alternative pigments such as Benzimidazolone Yellows, Isoindolinone Yellows, or inorganic pigments may be more suitable. This guide provides the necessary data and experimental context to enable an informed selection process based on the specific performance requirements of the intended application. It is important to note that while generally considered non-toxic, this compound pigments may degrade at temperatures above 200°C, potentially releasing harmful substances.[2] Therefore, processing conditions should be carefully controlled.

References

A Comparative Guide to the Cross-Validation of Analytical Results for Diarylide Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of Diarylide Yellow pigments. Given the limited availability of direct cross-validation studies for this compound, this document presents a representative comparison based on validated methods for similar azo dyes and organic pigments. The information herein is intended to assist in the selection of appropriate analytical techniques and in establishing a framework for their cross-validation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound is contingent upon the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantification, while spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are excellent for identification and qualitative characterization.

Table 1: Quantitative Performance of Chromatographic Methods for Azo Dye Analysis

ParameterHPLC-DADLC-MS/MS
Linearity (R²) > 0.995[1][2]> 0.99[2][3][4]
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[5]0.02 - 1.35 ng/mL[6]
Limit of Quantification (LOQ) 0.03 - 1.07 µg/mL0.06 - 4.09 ng/mL[6]
Accuracy (Recovery %) 98 - 102%80 - 120%[6]
Precision (RSD %) < 5%[7]< 15%[3]

Table 2: Capabilities of Spectroscopic Methods for this compound Identification

TechniquePrincipleInformation ObtainedAdvantagesLimitations
FTIR Spectroscopy Infrared absorption by molecular vibrations.[8][9][10][11]Functional groups, molecular structure.[8][11]Non-destructive, fast, minimal sample preparation.[8][9]Not ideal for quantification, spectral overlap in mixtures.
Raman Spectroscopy Inelastic scattering of monochromatic light.[12][13][14][15][16]Molecular fingerprint, crystal structure.[14][16]High spatial resolution, non-destructive, minimal sample preparation.[12][14][15]Can be affected by fluorescence, may require specialized equipment.[12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

HPLC-DAD Method for Quantitative Analysis

This method is suitable for the quantification of this compound in various matrices.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., N,N-Dimethylformamide, Dichloromethane) to a concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.

    • Filter the solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at the maximum absorption wavelength of this compound (approximately 420-440 nm).

LC-MS/MS Method for High-Sensitivity Quantification

This method offers superior sensitivity and selectivity for trace-level analysis of this compound.

  • Sample Preparation:

    • Follow the same initial steps as for the HPLC-DAD method. For trace analysis in complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

FTIR Spectroscopy for Qualitative Identification

This protocol is for the rapid identification of this compound.

  • Sample Preparation:

    • For solid samples, a small amount of the pigment powder is placed directly on the Attenuated Total Reflectance (ATR) crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumental Parameters:

    • Spectrometer: FTIR spectrometer with an ATR accessory or a sample compartment for pellets.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • The resulting spectrum should be compared with a reference spectrum of this compound for identification.

Raman Spectroscopy for Molecular Fingerprinting

This method provides detailed structural information for the identification of this compound.

  • Sample Preparation:

    • A small amount of the pigment powder is placed on a microscope slide.

  • Instrumental Parameters:

    • Spectrometer: Raman microscope.

    • Laser Excitation: 532 nm or 785 nm.[12]

    • Laser Power: 1-10 mW (to avoid sample degradation).

    • Objective: 10x or 50x.

    • Acquisition Time: 10-60 seconds.

    • The obtained Raman spectrum is compared with a database of known pigments for identification.[16]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for cross-validation and method comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Comparison & Validation cluster_conclusion Conclusion start Homogeneous Sample Batch prep Sample Preparation & Aliquoting start->prep method_A Method A (e.g., HPLC-DAD) prep->method_A method_B Method B (e.g., LC-MS/MS) prep->method_B data_analysis Statistical Analysis method_A->data_analysis method_B->data_analysis acceptance Acceptance Criteria Met? data_analysis->acceptance validated Methods are Cross-Validated acceptance->validated Yes investigate Investigate Discrepancies acceptance->investigate No logical_comparison cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Method Selection HPLC HPLC-DAD Quant Quantification HPLC->Quant Prec Precision & Accuracy HPLC->Prec Speed Speed & Throughput HPLC->Speed LCMS LC-MS/MS LCMS->Quant Sens Sensitivity LCMS->Sens LCMS->Prec LCMS->Speed Spectro Spectroscopy (FTIR/Raman) Qual Identification Spectro->Qual Spectro->Speed Decision Optimal Method Quant->Decision Qual->Decision Sens->Decision Prec->Decision Speed->Decision

References

Durability of Diarylide Yellow in Outdoor Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of robust chemical compounds is paramount. In the realm of pigments, Diarylide Yellows, a class of organic compounds, are frequently utilized for their vibrant color. This guide provides a comparative study of the durability of Diarylide Yellow, specifically Pigment Yellow 83 (PY83), in outdoor applications against other common yellow pigments. The following data and experimental protocols offer an objective performance comparison to inform material selection in applications requiring long-term color stability.

This compound pigments are known for their high color strength and good solvent resistance.[1] However, their performance in outdoor applications, where they are exposed to ultraviolet (UV) radiation, moisture, and temperature fluctuations, is a critical consideration. Generally, organic pigments, while offering brighter colors, tend to have lower resistance to light and heat compared to their inorganic counterparts.[2][3] For applications demanding high durability, such as automotive coatings and architectural paints, a thorough evaluation of pigment performance is essential.

Comparative Performance Data

The following tables summarize quantitative data on the performance of this compound PY83 and a range of alternative yellow pigments. The data is derived from a comprehensive study evaluating various organic color pigments in a high-gloss alkyd enamel formulation subjected to natural weathering.[4] Performance is measured by gloss retention and color change (ΔEab), where a lower ΔEab value indicates better color stability.

Table 1: Gloss Retention of Yellow Pigments After Natural Weathering [4]

PigmentC.I. NameChemical Class60° Gloss Retention (%) - 1 Year60° Gloss Retention (%) - 2 Years
This compoundPY83Diarylide7545
Hansa YellowPY74Monoazo8055
This compoundPY14Diarylide6530
Hansa YellowPY65Monoazo7040
Monoazo FGLPY97Monoazo8565
Benzimidazolone H4GPY151Benzimidazolone9075
Benzimidazolone H3GPY154Benzimidazolone9280

Table 2: Color Change (ΔE*ab) of Yellow Pigments After Natural Weathering [4]

PigmentC.I. NameChemical ClassColor Change (ΔEab) - 1 YearColor Change (ΔEab) - 2 Years
This compoundPY83Diarylide5.210.5
Hansa YellowPY74Monoazo4.89.8
This compoundPY14Diarylide7.515.2
Hansa YellowPY65Monoazo6.112.3
Monoazo FGLPY97Monoazo3.57.2
Benzimidazolone H4GPY151Benzimidazolone2.14.5
Benzimidazolone H3GPY154Benzimidazolone1.83.9

Analysis of Alternatives

As the data indicates, while this compound PY83 offers moderate durability, other organic pigment classes demonstrate superior performance in outdoor applications.

  • Benzimidazolone Yellows (PY151, PY154): This class of pigments consistently outperforms Diarylide Yellows in both gloss retention and color stability.[4] They are often selected for high-grade industrial and automotive coatings due to their excellent weatherfastness.[4][5]

  • Isoindolinone Yellows (PY110, PY139): These pigments are also recognized for their outstanding fastness properties and are suitable for demanding applications, including automotive finishes.[5] They generally exhibit better lightfastness and heat resistance compared to Diarylide Yellows.[6]

  • Inorganic Pigments: For the most demanding outdoor applications requiring maximum durability, inorganic pigments such as mixed metal oxides (e.g., Pigment Yellow 53) and bismuth vanadates (Pigment Yellow 184) are often the preferred choice. These pigments are highly resistant to degradation from UV light, chemicals, and heat.[7][8]

Experimental Protocols

The following methodologies are standard for evaluating the durability of pigments in outdoor applications.

Natural Weathering Exposure
  • Specimen Preparation: The pigments are dispersed into a specified coating system (e.g., high-gloss alkyd enamel) at a standardized pigment-to-binder ratio.[4] The coating is then applied to suitable substrates, such as steel panels, at a controlled film thickness.

  • Exposure: The prepared panels are exposed outdoors at a specific angle and orientation, typically facing south to maximize sun exposure.[9] Exposure sites in locations with high UV radiation and humidity, such as Florida, are commonly used for accelerated natural weathering.[3]

  • Evaluation: At regular intervals (e.g., 6 months, 1 year, 2 years), the panels are cleaned and evaluated for changes in gloss and color.

    • Gloss Measurement: Specular gloss is measured at a specific angle (e.g., 60°) using a gloss meter. Gloss retention is calculated as a percentage of the initial gloss.[10]

    • Color Measurement: Color coordinates (L, a, b) are measured using a spectrophotometer or colorimeter. The total color difference (ΔEab) is calculated to quantify the change from the initial color.[11][12]

Accelerated Weathering

Accelerated weathering tests are conducted in laboratory instruments that simulate outdoor conditions to provide faster, reproducible results.[13]

  • QUV Accelerated Weathering Tester: This apparatus exposes specimens to alternating cycles of UV light from fluorescent lamps and moisture (condensation or spray).[12][13]

    • Typical Cycle (ASTM D4587): A common cycle involves 8 hours of UV-A exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[14][15]

  • Xenon Arc Weathering: A xenon arc lamp provides a spectral distribution that is a close match to natural sunlight.[16] This method is often considered to provide a more realistic simulation of outdoor exposure.

  • Evaluation: As with natural weathering, specimens are periodically evaluated for changes in gloss and color. It is important to note that correlation between accelerated and natural weathering can be poor for some pigments, and results should be interpreted with caution.[4][17]

Visualizing the Selection Process

The following diagrams illustrate the logical workflow for selecting a durable yellow pigment and the signaling pathway of photodegradation.

PigmentSelectionWorkflow start Define Application Requirements (e.g., Durability, Cost, Color) is_outdoor Outdoor Application? start->is_outdoor high_durability High Durability Required? (e.g., Automotive, Architectural) is_outdoor->high_durability Yes diarylide Consider this compound (e.g., PY83) is_outdoor->diarylide No (Indoor) inorganic Consider Inorganic Pigments (e.g., Bismuth Vanadate, MMO) high_durability->inorganic Yes (Highest) high_performance_organic Consider High-Performance Organics (e.g., Benzimidazolone, Isoindolinone) high_durability->high_performance_organic Yes (High) high_durability->diarylide No (Moderate) testing Perform Accelerated and Natural Weathering Tests inorganic->testing high_performance_organic->testing diarylide->testing evaluation Evaluate Performance Data (ΔE, Gloss Retention) testing->evaluation selection Final Pigment Selection evaluation->selection

Caption: Workflow for selecting a durable yellow pigment.

PhotodegradationPathway UV_Light UV Radiation (Sunlight) Pigment Organic Pigment Chromophore UV_Light->Pigment Absorption Excited_State Excited State Pigment->Excited_State Radical_Formation Free Radical Formation Excited_State->Radical_Formation Intersystem Crossing Binder_Degradation Polymer Binder Degradation Radical_Formation->Binder_Degradation Initiation Color_Fade Color Fading (ΔE Increase) Binder_Degradation->Color_Fade Gloss_Loss Gloss Loss Binder_Degradation->Gloss_Loss

Caption: Photodegradation pathway of organic pigments.

References

Evaluating Diarylide Yellow as a Non-Toxic Alternative to Cadmium Yellows: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount, balancing performance with safety. This guide provides a comprehensive comparison of Diarylide Yellow and Cadmium Yellow pigments, offering an objective evaluation of this compound as a potential non-toxic alternative. The following sections present a detailed analysis of their properties, supported by experimental data and standardized protocols.

Executive Summary

Cadmium Yellows, long favored for their vibrancy and durability, are under increasing scrutiny due to the inherent toxicity of cadmium. Diarylide Yellows have emerged as a viable alternative, offering good performance characteristics without the significant health and environmental concerns associated with heavy metals. This guide demonstrates that while Cadmium Yellows may still marginally outperform in certain metrics like heat stability, Diarylide Yellows present a compelling case for their adoption in many applications, particularly where biocompatibility and lower toxicity are critical.

Data Presentation: Quantitative Comparison

The following tables summarize the key toxicological and performance data for representative Diarylide and Cadmium Yellow pigments.

Table 1: Toxicological Data Comparison

ParameterThis compound (PY83)Cadmium Yellow (PY35/PY37)Notes
Acute Oral Toxicity (LD50) > 2,000 mg/kg (Rat)> 5,000 mg/kg (Rat, for Cadmium Sulfide)Both exhibit low acute oral toxicity.
Carcinogenicity Potential for release of 3,3'-dichlorobenzidine (B165656) (a carcinogen) at temperatures > 200°C.[1]Cadmium and its compounds are classified as known or probable human carcinogens.The carcinogenic risk for this compound is associated with thermal decomposition. Cadmium's carcinogenicity is an inherent property.
Cytotoxicity (IC50) Data not readily available for specific pigments.Data varies depending on the specific cadmium compound and cell line. Cadmium Chloride shows cytotoxicity in the low micromolar range in some studies.[2]A standardized cytotoxicity assay is required for direct comparison.

Table 2: Performance Characteristics Comparison

ParameterThis compound (PY83)Cadmium Yellow (PY35/PY37)Test Method/Scale
Lightfastness (Full Shade) 6-7[3]8 (Excellent, ASTM I)[4][5][6]Blue Wool Scale (1-8, where 8 is best) / ASTM I-V (where I is best)
Heat Stability ~200°C[3][7]> 300°C (up to 800°C in some applications)[8][9]Maximum recommended processing temperature
Acid Resistance 5 (Excellent)[1]Good[10]1-5 Scale (where 5 is best)
Alkali Resistance 5 (Excellent)[1]Good[10]1-5 Scale (where 5 is best)
Opacity Semi-transparent to Opaque[11]Opaque[4][5][6]General observation
Tinting Strength High[6]High[6]General observation

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Test pigments (this compound and Cadmium Yellow)

  • Control vehicle (e.g., sterile PBS or culture medium)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Pigment Exposure: Prepare serial dilutions of the test pigments in cell culture medium. Remove the old medium from the cells and add the pigment suspensions. Include untreated control wells.

  • Incubation: Incubate the cells with the pigments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the pigment-containing medium and wash the cells with PBS. Add fresh medium containing MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against pigment concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Lightfastness Testing: ASTM D4303

This standard provides methods for evaluating the lightfastness of colorants used in artists' materials.

Principle: Specimens are exposed to a specified light source (natural sunlight or artificial light) for a defined duration, and the change in color is measured.

Materials:

  • Test pigments dispersed in a suitable binder (e.g., acrylic emulsion, linseed oil).

  • Substrate panels (e.g., primed paper or board).

  • Spectrocolorimeter or a set of gray scales for visual assessment.

  • Light exposure apparatus (e.g., south-facing glass-covered cabinet for natural light exposure or a xenon-arc weatherometer for accelerated testing).

Procedure:

  • Specimen Preparation: Prepare uniform coatings of the pigment dispersions on the substrate panels. A portion of each panel should be masked to serve as an unexposed reference.

  • Initial Color Measurement: Measure the initial color of the specimens using a spectrocolorimeter, recording the CIE Lab* values.

  • Exposure: Expose the specimens in the chosen light exposure apparatus according to the parameters specified in ASTM D4303.

  • Final Color Measurement: After the exposure period, measure the color of the exposed and unexposed areas of each specimen.

  • Data Analysis: Calculate the color difference (ΔE*) between the exposed and unexposed areas. Assign a lightfastness rating based on the ASTM scale (Category I for excellent lightfastness with minimal color change, to Category V for very poor lightfastness).

Chemical Resistance Testing

This protocol provides a general method for assessing the resistance of pigments to acids and alkalis.

Principle: A pigment dispersion is exposed to acidic and alkaline solutions, and any change in color is observed.

Materials:

  • Test pigments.

  • Binder/vehicle.

  • Substrate panels.

  • Hydrochloric acid solution (e.g., 5% HCl).

  • Sodium hydroxide (B78521) solution (e.g., 5% NaOH).

  • Cotton swabs or filter paper.

Procedure:

  • Specimen Preparation: Prepare dried films of the pigments on the substrate panels.

  • Spot Test: Place a drop of the acidic or alkaline solution onto the surface of the pigment film.

  • Exposure: Cover the spot to prevent evaporation and let it stand for a specified time (e.g., 24 hours).

  • Observation: After the exposure time, rinse the surface with deionized water and gently dry.

  • Evaluation: Visually assess any change in color, staining, or bleeding of the pigment compared to an untreated area. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates severe change.[1]

Mandatory Visualizations

G Experimental Workflow for Pigment Comparison cluster_0 Pigment Preparation cluster_1 Toxicity Assessment cluster_2 Performance Evaluation Pigment_Dispersion Prepare Pigment Dispersions (this compound & Cadmium Yellow) Cell_Culture Seed Cells in 96-well Plates Pigment_Dispersion->Cell_Culture Lightfastness_Prep Prepare Samples for Lightfastness (ASTM D4303) Pigment_Dispersion->Lightfastness_Prep Chemical_Resistance_Prep Prepare Samples for Chemical Resistance Pigment_Dispersion->Chemical_Resistance_Prep Pigment_Exposure Expose Cells to Pigment Dilutions Cell_Culture->Pigment_Exposure MTT_Assay Perform MTT Assay Pigment_Exposure->MTT_Assay Data_Analysis_Tox Calculate IC50 Values MTT_Assay->Data_Analysis_Tox Lightfastness_Test Expose to Light Source Lightfastness_Prep->Lightfastness_Test Chemical_Resistance_Test Spot Test with Acid/Alkali Chemical_Resistance_Prep->Chemical_Resistance_Test Data_Analysis_Perf Measure Color Change (ΔE*) & Assign ASTM Rating Lightfastness_Test->Data_Analysis_Perf Data_Analysis_Chem Visually Assess Color Change & Assign Rating (1-5) Chemical_Resistance_Test->Data_Analysis_Chem

Caption: Workflow for comparing the toxicity and performance of Diarylide and Cadmium Yellows.

G Hypothesized Signaling Pathway of Cadmium-Induced Cytotoxicity Cd2 Cadmium Ions (Cd²⁺) ROS Increased Reactive Oxygen Species (ROS) Cd2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanism of cadmium-induced cytotoxicity via oxidative stress.

Conclusion

The evaluation of this compound as a non-toxic alternative to Cadmium Yellow reveals a trade-off between safety and absolute performance. Diarylide Yellows exhibit significantly lower toxicity concerns, a critical factor in research and development, especially in biological and pharmaceutical applications. While Cadmium Yellows offer superior heat stability and, in some cases, better lightfastness, the performance of Diarylide Yellows is sufficient for a wide range of applications. The potential for Diarylide Yellows to decompose into a carcinogenic compound at high temperatures necessitates careful consideration of the processing conditions. However, for many room-temperature and lower-temperature applications, Diarylide Yellows represent a safer and more environmentally conscious choice. Researchers are encouraged to use the provided protocols to conduct their own application-specific testing to determine the most suitable pigment for their needs.

References

A Comparative Guide to the Performance of Diarylide Yellow Pigments in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of Diarylide Yellow pigments in various polymer matrices, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC). It is designed for researchers, scientists, and drug development professionals seeking to understand the properties of these pigments and their suitability for different applications. The guide includes quantitative data, detailed experimental protocols, and visualizations to aid in the selection of appropriate colorants.

Introduction to this compound Pigments

This compound pigments are a class of organic azo pigments widely used in the plastics industry due to their bright, vibrant yellow hues and good tinctorial strength.[1][2][3] Common examples include C.I. Pigment Yellow 13 and C.I. Pigment Yellow 83. While they offer cost-effectiveness, their performance, particularly in terms of heat stability and lightfastness, can vary and may be lower than some higher-performance pigments.[4] This guide will delve into these performance characteristics within specific polymer matrices and compare them with alternative yellow pigments.

Performance Data of this compound and Alternatives

The following tables summarize the performance of this compound pigments (PY 13 and PY 83) and two common alternatives, Benzimidazolone Yellow and Isoindolinone Yellow, in different polymer matrices. The data is compiled from various sources and presented for easy comparison.

Table 1: Performance of this compound (PY 13) in Different Polymer Matrices

PropertyPolyethylene (PE)Polypropylene (PP)Polyvinyl Chloride (PVC)Test Method/Scale
Heat Stability Recommended for LDPE[1]Suggested for use[1][5]Good migration resistance in soft PVC[1][6]-
Lightfastness (Full Shade) --6-7[1][6]Blue Wool Scale (1-8)
Migration Resistance --Good[1][6]1-5 Scale
Heat Resistance (°C) 200°C[7]220°C[8]220°C[8]-

Table 2: Performance of this compound (PY 83) in Different Polymer Matrices

PropertyPolyethylene (PE)Polypropylene (PP)Polyvinyl Chloride (PVC)Test Method/Scale
Heat Stability Recommended for use[9]Recommended for use[9][10]Does not migrate in plasticized PVC[2]-
Lightfastness --6-7[2][11]Blue Wool Scale (1-8)
Migration Resistance --Excellent[2]1-5 Scale
Heat Resistance (°C) Stable at 200°C[2]Stable at 200°C[2]Stable at 200°C[2]-

Table 3: Performance of Alternative Yellow Pigments

Pigment TypeC.I. NameHeat Stability (°C)Lightfastness (1-8)Migration Resistance (1-5)Key Features
Benzimidazolone Yellow PY 151, PY 154, PY 175, PY 180290-3307-85Excellent heat stability and lightfastness; good all-around performance.[12][13]
Isoindolinone Yellow PY 110, PY 139290-3007-85Excellent lightfastness and weather resistance; suitable for demanding applications.[4][14][15]
Inorganic Pigments (e.g., Cadmium Yellow)>30085Excellent heat and light stability but may have toxicity concerns.[4][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and standardized comparison of pigment performance.

Heat Stability Testing

This protocol determines the resistance of a pigment to color change at elevated processing temperatures.

Methodology:

  • Sample Preparation: Dry blend the pigment with the polymer resin (e.g., HDPE) at the desired concentration (e.g., 0.1% pigment, 1.0% TiO2 for tints).

  • Injection Molding: Process the blend through an injection molding machine at a series of increasing temperatures (e.g., starting from 200°C with 20°C increments).

  • Dwell Time: Maintain a dwell time of 5 minutes at each temperature.

  • Color Measurement: After cooling, measure the color of the molded plaques using a spectrophotometer.

  • Evaluation: The heat stability is the highest temperature at which the color change (ΔE*ab) between the test plaque and a reference plaque (processed at the lowest temperature) is less than or equal to 3.0.

Lightfastness Testing

This protocol evaluates the ability of a pigmented polymer to resist color fading upon exposure to light.

Methodology:

  • Sample Preparation: Prepare injection molded plaques of the pigmented polymer.

  • Exposure: Expose the samples in a Xenon arc weather-ometer according to ISO 105-B02 or ASTM G154.[17][18] A portion of each sample should be masked to serve as an unexposed reference.

  • Blue Wool Scale: Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8).

  • Evaluation: Periodically compare the fading of the sample with the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Migration Resistance Testing in PVC

This protocol assesses the tendency of a pigment to migrate from a plasticized PVC matrix.

Methodology (based on ASTM D2199): [19][20][21][22]

  • Sample Preparation:

    • Prepare a colored, plasticized PVC sheet containing the test pigment.

    • Prepare a white, plasticized PVC sheet containing a standard amount of TiO2 and no test pigment.

  • Assembly: Place the colored PVC sheet in direct contact with the white PVC sheet.

  • Test Conditions: Apply a uniform pressure (e.g., 1 kg weight) to the assembly and place it in a convection oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

  • Evaluation: After the test period, separate the sheets and visually assess the degree of color transfer to the white sheet. Rate the migration on a 5-point grayscale, where 5 indicates no migration and 1 indicates severe migration.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in pigment selection.

Experimental_Workflow_Heat_Stability cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis p1 Dry Blend Pigment and Polymer p2 Injection Mold at T1 p1->p2 p3 Injection Mold at T2 p1->p3 p4 Injection Mold at Tn p1->p4 a1 Spectrophotometer Color Measurement p2->a1 p3->a1 p4->a1 a2 Calculate ΔEab vs. Reference a1->a2 a3 Determine Max Temperature where ΔEab ≤ 3.0 a2->a3

Diagram 1: Experimental Workflow for Heat Stability Testing.

Experimental_Workflow_Lightfastness cluster_prep Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation s1 Prepare Pigmented Polymer Plaques s2 Mask a Portion of Each Plaque s1->s2 e1 Place Samples in Xenon Arc Weather-ometer s2->e1 ev1 Periodically Compare Fading of Sample to Blue Wool Standards e1->ev1 e2 Simultaneously Expose Blue Wool Standards e2->ev1 ev2 Assign Lightfastness Rating (1-8) ev1->ev2

Diagram 2: Experimental Workflow for Lightfastness Testing.

Pigment_Selection_Logic cluster_requirements Application Requirements cluster_pigments Pigment Choice req High Heat Stability? (>240°C) req2 Excellent Lightfastness? (7-8) req->req2 No hp High-Performance Pigments (Benzimidazolone, Isoindolinone) req->hp Yes req3 Cost-Effective? req2->req3 No req2->hp Yes dy This compound Pigments req3->dy Yes ip Inorganic Pigments req3->ip Consider Toxicity

Diagram 3: Logical Flow for Yellow Pigment Selection.

Conclusion

This compound pigments, such as PY 13 and PY 83, offer a cost-effective solution for coloring a range of polymers, including PE, PP, and PVC. They provide good color strength and moderate performance in terms of heat stability, lightfastness, and migration resistance. However, for applications demanding higher performance, particularly in terms of heat and light stability, alternative pigments like Benzimidazolone and Isoindolinone Yellows should be considered. This guide provides the necessary data and experimental protocols to assist researchers in making informed decisions for their specific polymer and application requirements.

References

Safety Operating Guide

Navigating the Disposal of Diarylide Yellow: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Diarylide Yellow, a common pigment in laboratory and industrial settings. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards and to take appropriate safety precautions. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate that it can cause skin and eye irritation.[1] A significant concern is its decomposition at temperatures exceeding 200°C, which can release 3,3'-dichlorobenzidine, a known carcinogen.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • A standard laboratory coat[3]

Hazard Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionCitations
Acute Toxicity Generally considered to have a low order of toxicity upon single exposure.[4]
Skin Irritation Some sources classify it as a skin irritant.[1]
Eye Irritation Can be an eye irritant.[1]
Carcinogenicity Not classified as a carcinogen, but can decompose into a carcinogenic substance at high temperatures.[2]
Environmental Hazards Considered not environmentally hazardous due to its chemical inertness and insolubility in water.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that begins at the point of generation.

1. Waste Segregation and Container Management

Proper segregation is vital to prevent dangerous chemical reactions.[3]

  • Waste Classification : Treat all this compound waste as hazardous chemical waste.[3]

  • Separate Waste Streams : Collect solid and liquid waste in separate, designated containers.[3]

    • Solid Waste : Includes contaminated items such as gloves, pipette tips, and paper towels.

    • Liquid Waste : Includes solutions containing this compound.

  • Container Selection : Use leak-proof, chemically compatible containers with secure screw-top lids.[3][5]

  • Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.[3][6] The label should also include the date the waste was first added.[3]

2. Waste Collection and Storage

  • At the Source : Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • Ventilation : Handle and store waste in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][7]

  • Secure Storage : Keep waste containers tightly closed when not in use and store them away from incompatible materials, heat, and ignition sources.[1][7]

3. Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel : Immediately notify others in the vicinity.[3]

  • Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE.[3]

  • Containment : For small spills, use an inert absorbent material like sand, earth, or chemical spill pads to contain the spill.[3][7] Avoid generating dust.[1]

  • Cleanup : Carefully collect the absorbent material and place it in the designated solid hazardous waste container.[1][3]

  • Decontamination : Clean the spill area with a suitable detergent and water.[3]

  • Disposal : Dispose of all contaminated cleaning materials as hazardous waste.[3]

4. Final Disposal

  • Professional Disposal : The final disposal of this compound waste must be conducted through a licensed hazardous waste contractor.[3] This is typically coordinated by your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance : All disposal activities must comply with local, regional, national, and international regulations.[1] The Resource Conservation and Recovery Act (RCRA) in the United States establishes federal regulations for hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Diarylide_Yellow_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_spill Spill Event cluster_disposal Final Disposal A This compound Waste Generated B Solid Waste (Gloves, Paper Towels, etc.) A->B C Liquid Waste (Solutions) A->C D Collect in Separate, Labeled Hazardous Waste Containers B->D C->D E Store in Ventilated Area (Fume Hood) D->E I Contact Institutional EHS E->I F Spill Occurs G Contain with Absorbent Material F->G H Collect Contaminated Material G->H H->D Add to Solid Waste J Arrange for Pickup by Licensed Waste Contractor I->J K Dispose in Accordance with Regulations J->K

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.